molecular formula C14H12O3 B15606297 Resveratrol CAS No. 31100-06-8; 501-36-0

Resveratrol

Katalognummer: B15606297
CAS-Nummer: 31100-06-8; 501-36-0
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resveratrol is a stilbenol that is stilbene in which the phenyl groups are substituted at positions 3, 5, and 4' by hydroxy groups. It has a role as a phytoalexin, an antioxidant, a glioma-associated oncogene inhibitor and a geroprotector. It is a stilbenol, a polyphenol and a member of resorcinols.
This compound (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said this compound is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.
This compound is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. This compound use has been associated with rare instances of serum enzyme elevations during therapy but has not been convincingly linked to episodes of clinically apparent liver injury.
This compound has been reported in Humulus lupulus, Malus, and other organisms with data available.
This compound is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. This compound induces phase II drug-metabolizing enzymes (anti-initiation activity);  mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity);  and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 36 investigational indications.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Record name resveratrol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Resveratrol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder from methanol

CAS No.

501-36-0
Record name Resveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resveratrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name resveratrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Resveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
Record name Resveratrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Scientific Journey of Resveratrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the pivotal moments in the scientific history of resveratrol (B1683913), from its initial isolation to the groundbreaking discovery of its role in cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed look at the foundational research that has shaped our understanding of this multifaceted molecule.

Executive Summary

This compound (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol, has been the subject of intense scientific scrutiny for over eight decades. Its journey from a chemical isolate from a medicinal plant to a molecule of significant interest in the fields of aging, cardiovascular health, and oncology is a testament to the serendipitous nature of scientific discovery and the relentless pursuit of understanding the molecular basis of health and disease. This technical guide provides a comprehensive overview of the key milestones in the discovery and scientific history of this compound, with a focus on the experimental methodologies and quantitative data that have been instrumental in shaping its narrative. We delve into the initial isolation of this compound, the seminal research sparked by the "French Paradox," and the paradigm-shifting discovery of its ability to activate sirtuin proteins. Detailed experimental protocols, structured quantitative data, and visualizations of key pathways and workflows are presented to offer a thorough understanding of the foundational science behind this remarkable compound.

The Dawn of Discovery: Initial Isolation and Characterization

The story of this compound begins in the late 1930s with the work of Japanese scientist Michio Takaoka. His research into the chemical constituents of medicinal plants led to the first-ever isolation of this novel phenolic compound.

Isolation from Veratrum grandiflorum (White Hellebore)

In 1939, Michio Takaoka first isolated this compound from the roots of the white hellebore (Veratrum grandiflorum), a plant with a history of use in traditional medicine.[1][2][3][4] The name "this compound" is derived from its source, Veratrum, and its chemical nature as a resorcinol (B1680541) derivative.[1][2]

Experimental Protocol: Isolation of this compound from Veratrum grandiflorum

  • Extraction: Dried and powdered roots of Veratrum grandiflorum were likely subjected to solvent extraction, using a solvent such as ethanol (B145695) or methanol, to isolate a crude mixture of phenolic compounds.

  • Purification: The crude extract would have undergone a series of purification steps. These may have included liquid-liquid partitioning to separate compounds based on their polarity, followed by crystallization to obtain a pure crystalline substance.

  • Characterization: Takaoka would have then characterized the isolated compound using the analytical techniques available at the time, such as melting point determination and elemental analysis, to establish its identity as a novel compound.

Quantitative Data: Initial Characterization

ParameterValueReference
Melting Point261°C[4]

Note: The yield of this compound from this initial isolation was not reported in the available abstracts.

Re-isolation from Polygonum cuspidatum (Japanese Knotweed)

For over two decades, this compound remained a relatively obscure compound in the scientific literature. It was not until 1963 that it was once again isolated, this time from the roots of Polygonum cuspidatum (Japanese knotweed), a plant used in traditional Chinese and Japanese medicine.[5] This plant is now recognized as one of the most abundant natural sources of this compound.

Experimental Protocol: Modernized Extraction and Purification from Polygonum cuspidatum

While the specific 1963 protocol is not readily accessible, modern methods for extracting this compound from Polygonum cuspidatum are well-established and provide a basis for understanding the process. A typical modern protocol is as follows:[3][6][7][8][9][10][11][12][13]

  • Preparation: Dried roots of Polygonum cuspidatum are ground into a fine powder.

  • Reflux Extraction: The powdered root is mixed with 95% ethanol and heated under reflux for several hours to extract the this compound and its glycoside, polydatin (B1678980).

  • Hydrolysis: The crude extract is then subjected to acid or enzymatic hydrolysis to convert the more abundant polydatin into this compound, thereby increasing the overall yield.

  • Liquid-Liquid Extraction: The hydrolyzed extract is partitioned with a solvent such as ethyl acetate (B1210297) to selectively extract the this compound.

  • Purification: The this compound-rich fraction is further purified using techniques like column chromatography to yield a high-purity product.

Quantitative Data: this compound Content and Yield from Polygonum cuspidatum

ParameterValueReference
This compound content in final product>73.8%[6][7][8][11]
Increase in yield after hydrolysis~4-fold[6][7][8][11]

Experimental Workflow: Extraction and Purification from Polygonum cuspidatum

G start Dried Polygonum cuspidatum Root Powder extraction Reflux Extraction (95% Ethanol) start->extraction hydrolysis Hydrolysis (Acid or Enzyme) extraction->hydrolysis Crude Extract partition Liquid-Liquid Extraction (e.g., Ethyl Acetate) hydrolysis->partition Hydrolyzed Extract purification Column Chromatography partition->purification This compound-rich Fraction end Purified this compound purification->end

A simplified workflow for the extraction and purification of this compound from Polygonum cuspidatum.

The "French Paradox" and the Rise of this compound in Cardiovascular Research

The 1990s marked a significant turning point in the history of this compound research, largely driven by the epidemiological observation known as the "French Paradox." This paradox refers to the low incidence of coronary heart disease in the French population despite a diet high in saturated fats.[14] This phenomenon was attributed, in part, to the regular consumption of red wine.

This hypothesis spurred a flurry of research into the components of red wine that might confer these cardioprotective effects. This compound, being present in the skins of grapes and consequently in red wine, emerged as a prime candidate.

Early Investigations into Biological Activity

Early in vitro studies focused on the potential mechanisms by which this compound might exert its cardioprotective effects. One of the key areas of investigation was its impact on platelet aggregation, a critical process in the formation of blood clots that can lead to heart attacks and strokes.

Experimental Protocol: In Vitro Platelet Aggregation Assay

A common method used to assess platelet aggregation is Born's method, which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

  • PRP Preparation: Whole blood is collected from healthy human donors and centrifuged at a low speed to separate the platelet-rich plasma.

  • Incubation: The PRP is incubated with various concentrations of this compound or a vehicle control.

  • Induction of Aggregation: An aggregating agent, such as collagen, thrombin, or ADP, is added to the PRP to induce platelet aggregation.

  • Measurement: The change in light transmission is recorded over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.

Quantitative Data: Effect of this compound on Platelet Aggregation

AgonistThis compound Concentration (µmol/L)Inhibition of Platelet AggregationReference
Collagen10 - 1000Significant, concentration-dependent[14][15]
Thrombin10 - 1000Significant, concentration-dependent[14][15]
ADP10 - 1000Significant, concentration-dependent[14][15]

A Paradigm Shift: The Discovery of SIRT1 Activation

The early 2000s witnessed a groundbreaking discovery that fundamentally reshaped the landscape of this compound research and ignited interest in its potential as an anti-aging compound. In 2003, David Sinclair and his colleagues at Harvard Medical School published a seminal paper in Nature identifying this compound as a potent activator of a family of enzymes called sirtuins.[14][16][17][18]

Sirtuins, specifically SIRT1 in mammals, are NAD+-dependent deacetylases that play a crucial role in regulating a wide range of cellular processes, including gene expression, metabolism, and stress responses. The activation of SIRT1 was shown to mimic the effects of caloric restriction, a well-established intervention for extending lifespan in various organisms.

High-Throughput Screening for Sirtuin Activators

The discovery of this compound as a SIRT1 activator was the result of a high-throughput screen designed to identify small molecules that could enhance the activity of the yeast sirtuin, Sir2 (the homolog of mammalian SIRT1).[7][17][18][19]

Experimental Protocol: High-Throughput Fluorogenic Sirtuin Activity Assay

  • Assay Components: The assay typically consists of recombinant SIRT1 enzyme, a synthetic peptide substrate corresponding to a known SIRT1 target (e.g., a p53 peptide) that is covalently linked to a fluorophore, and the co-substrate NAD+.

  • Screening: A library of small molecules is dispensed into microplates, followed by the addition of the assay components.

  • Deacetylation Reaction: SIRT1 deacetylates the peptide substrate in an NAD+-dependent manner.

  • Developer Addition: A developer solution is added that specifically recognizes the deacetylated peptide and releases the fluorophore, leading to an increase in fluorescence.

  • Detection: The fluorescence intensity is measured using a plate reader. Compounds that increase the fluorescence signal are identified as potential SIRT1 activators.

Quantitative Data: SIRT1 Activation by this compound

ParameterValueReference
This compound concentration for SIRT1 activationSaturated at 100-200 µM[10]
Fold activation of SIRT1Up to 10-fold[7][17]

Experimental Workflow: High-Throughput Screening for SIRT1 Activators

G start Small Molecule Library dispense Dispense into Microplates start->dispense add_reagents Add SIRT1, Fluorogenic Peptide, and NAD+ dispense->add_reagents incubate Incubate add_reagents->incubate add_developer Add Developer incubate->add_developer read_plate Measure Fluorescence add_developer->read_plate end Identify Hits (Increased Fluorescence) read_plate->end

A generalized workflow for a high-throughput screen to identify SIRT1 activators.
The SIRT1 Signaling Pathway

The activation of SIRT1 by this compound initiates a cascade of downstream signaling events that are thought to be responsible for many of its observed biological effects. A simplified representation of this pathway is shown below.

Signaling Pathway: this compound-Mediated SIRT1 Activation

G cluster_downstream Downstream Effects This compound This compound sirt1 SIRT1 This compound->sirt1 Direct Activation pde Phosphodiesterases (PDEs) This compound->pde Inhibition pgc1a PGC-1α sirt1->pgc1a Deacetylation foxo FOXO Proteins sirt1->foxo Deacetylation p53 p53 sirt1->p53 Deacetylation nfkb NF-κB sirt1->nfkb Deacetylation ampk AMPK nad NAD+ ampk->nad Increases NAD+/NADH ratio camp cAMP pde->camp Inhibits breakdown camkkb CaMKKβ camp->camkkb Activation camkkb->ampk Activation nad->sirt1 Co-substrate mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis stress_resistance Stress Resistance foxo->stress_resistance apoptosis_regulation Apoptosis Regulation p53->apoptosis_regulation inflammation_reduction Inflammation Reduction nfkb->inflammation_reduction

Simplified signaling pathways of SIRT1 activation by this compound.

Conclusion and Future Directions

The journey of this compound from its humble beginnings as a chemical isolate to a molecule of immense scientific interest is a compelling narrative of discovery and innovation. The foundational research outlined in this guide has laid the groundwork for thousands of subsequent studies exploring its potential therapeutic applications. While the initial excitement surrounding this compound has been tempered by challenges related to its bioavailability and mixed results in clinical trials, the fundamental science remains a cornerstone of our understanding of the intricate interplay between diet, cellular signaling, and health.

Future research will undoubtedly focus on developing strategies to enhance the bioavailability of this compound and its analogs, as well as on elucidating the full spectrum of its molecular targets and signaling pathways. The history of this compound serves as a powerful reminder of the potential that lies hidden within the natural world and the importance of rigorous scientific inquiry in unlocking that potential for the betterment of human health.

References

A Technical Guide to the Comparative Biological Activities of trans-Resveratrol and cis-Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resveratrol (B1683913), a naturally occurring stilbenoid, has attracted considerable scientific interest for its pleiotropic biological activities. It exists as two primary geometric isomers: trans-resveratrol and cis-resveratrol (B22520). The trans-isomer is the more stable and abundant form found in nature, and consequently, has been the subject of the majority of research. However, the cis-isomer, often formed from the trans-isomer upon exposure to ultraviolet radiation, also exhibits distinct and sometimes potent biological effects. This technical guide provides an in-depth comparison of the physicochemical properties, pharmacokinetics, and biological activities of trans- and cis-resveratrol, with a focus on their differential modulation of key signaling pathways. Quantitative data are summarized in comparative tables, and detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Physicochemical Properties and Stability

The fundamental difference between trans- and cis-resveratrol lies in the spatial arrangement of the hydroxylated phenyl groups around the central carbon-carbon double bond. In trans-resveratrol, these groups are on opposite sides, resulting in a more planar and thermodynamically stable conformation. Conversely, in the cis-isomer, the phenyl groups are on the same side, leading to a non-planar structure. This structural variance is the primary determinant of their differing physicochemical properties and biological activities.

trans-Resveratrol is the predominant natural form and is relatively stable when protected from light.[1] However, it can undergo photoisomerization to the cis-form upon exposure to UV radiation (e.g., 254 nm or 366 nm) or even sunlight.[1] This conversion is a critical factor to consider in experimental design and the formulation of this compound-based products, as the presence of the cis-isomer can confound results. The stability of both isomers is also pH-dependent, with degradation being more rapid in alkaline conditions.

Pharmacokinetics and Metabolism

The structural differences between the two isomers also influence their absorption, metabolism, and bioavailability. While both isomers are absorbed in the intestine, they undergo extensive metabolism, primarily through glucuronidation and sulfation.[2] Studies have shown that the glucuronidation of the cis-form is significantly faster (5-10 times) than that of the trans-form, which contributes to its lower overall bioavailability.[2]

A key aspect of their metabolism is the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs and xenobiotics. Both isomers exhibit inhibitory activity against various CYP isoforms, with some stereoselectivity.

Table 1: Comparative Inhibition of Human Cytochrome P450 Isoforms by trans- and cis-Resveratrol

CYP IsoformSubstratetrans-Resveratrol IC50 (µM)cis-Resveratrol IC50 (µM)Reference
CYP1A1 Ethoxyresorufin23-[3]
Methoxyresorufin11-[3]
CYP1A2 Phenacetin O-deethylation12.914.0[4]
Ethoxyresorufin1200-[3]
Methoxyresorufin580-[3]
CYP2B6 Bupropion hydroxylation34.828.1[4]
CYP2C8 Amodiaquine N-deethylation>50>50[4]
CYP2C9 Diclofenac 4'-hydroxylation36.2>50[4]
CYP2C19 S-mephenytoin 4'-hydroxylation48.446.5[4]
CYP2D6 Dextromethorphan O-demethylation>50>50[4]
CYP2E1 Chlorzoxazone 6-hydroxylation20.819.4[4]
CYP3A Midazolam 1'-hydroxylation29.2>50[4]
Nifedipine dehydrogenation19.6>50[4]
Note: IC50 values can vary depending on the experimental conditions, such as the specific substrate and enzyme source used.

Comparative Biological Activities

While trans-resveratrol is generally considered the more biologically active isomer, cis-resveratrol also demonstrates significant, and in some cases, unique biological effects.

Anticancer Activity

Both isomers have been shown to possess antiproliferative and pro-apoptotic effects in various cancer cell lines. However, comparative studies consistently indicate that trans-resveratrol is the more potent anticancer agent.[5] The cytotoxic effects are often dose-dependent, with significant activity typically observed at higher micromolar concentrations.[6]

Table 2: Comparative Antiproliferative and Cytotoxic Effects of trans- and cis-Resveratrol on Human Cancer Cell Lines

Cell LineCancer TypeIsomerIC50 (µM)AssayReference
HepG2 Hepatocellular Carcinomatrans-Resveratrol~75CTB[7]
cis-Resveratrol>100CTB[7]
Hep3B Hepatocellular Carcinomatrans-Resveratrol~60CTB[7]
cis-Resveratrol>100CTB[7]
HCT-116 Colon Carcinomatrans-Resveratrol~80CTB[7]
cis-Resveratrol>100CTB[7]
Capan-2 Pancreatic Carcinomatrans-Resveratrol~50CTB[6]
cis-Resveratrol~50CTB[6]
PC-3 Prostate Cancertrans-ResveratrolCytotoxic at 10⁻⁷ to 10⁻⁴ MCell Growth Assay[5]
cis-ResveratrolCytotoxic at 10⁻⁶ to 10⁻⁴ MCell Growth Assay[5]
DU-145 Prostate Cancertrans-ResveratrolGI50 = 24.1Cell Growth Assay[5]
Note: CTB refers to the CellTiter-Blue® cell viability assay. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Anti-inflammatory Activity

Both isomers exhibit anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophages.[8][9] This is achieved, in part, by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] While both isomers are effective, some studies suggest that cis-resveratrol can be a potent inhibitor of inflammasomes.[10]

Table 3: Comparative Anti-inflammatory Activity of trans- and cis-Resveratrol

ActivityTarget/Modeltrans-Resveratrolcis-ResveratrolReference
COX-1 Inhibition (IC50) Ovine COX-10.86 µMNot readily available[11]
COX-2 Inhibition (IC50) Human COX-23.06 µMNot readily available[11]
PGE2 Production Inhibition Murine MacrophagesInhibitsInhibits[8][9]
iNOS and COX-2 Expression Murine MacrophagesInhibitsInhibits[8][9]
Inflammasome Inhibition Human Macrophages-Inhibits canonical and non-canonical inflammasomes[10]
Antioxidant Activity

Both trans- and cis-resveratrol possess antioxidant properties, attributed to their ability to scavenge free radicals and chelate metal ions. However, most studies indicate that trans-resveratrol has superior antioxidant activity. This has been demonstrated in various antioxidant assays, although direct comparative quantitative data from a single study using multiple assays is limited.

Differential Modulation of Signaling Pathways

The distinct biological effects of trans- and cis-resveratrol can be attributed to their differential interactions with key intracellular signaling pathways.

TyrRS-PARP1 Signaling Pathway

A critical finding has revealed that the two isomers have opposing effects on the interaction between tyrosyl-tRNA synthetase (TyrRS) and poly(ADP-ribose) polymerase 1 (PARP1), a key regulator of the cellular stress response. cis-Resveratrol promotes the interaction between TyrRS and PARP1, leading to PARP1 activation and a protective stress response. In contrast, trans-resveratrol inhibits this interaction, thereby blocking this protective pathway. This provides a molecular basis for some of the paradoxical effects observed with this compound.

TyrRS_PARP1_Signaling cluster_cis cis-Resveratrol cluster_trans trans-Resveratrol cis cis-Resveratrol TyrRS_cis TyrRS (Altered Conformation) cis->TyrRS_cis Binds PARP1_active PARP1 (Activated) TyrRS_cis->PARP1_active Promotes Interaction StressResponse Protective Stress Response PARP1_active->StressResponse Initiates trans trans-Resveratrol TyrRS_trans TyrRS (Tyrosine-bound Mimic) trans->TyrRS_trans Binds PARP1_inactive PARP1 (Inhibited) TyrRS_trans->PARP1_inactive Inhibits Interaction BlockedResponse Blocked Stress Response PARP1_inactive->BlockedResponse Leads to

Differential regulation of the TyrRS-PARP1 pathway by this compound isomers.
NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. trans-Resveratrol is a well-documented inhibitor of the NF-κB pathway. It can inhibit the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. cis-Resveratrol has also been shown to modulate the NF-κB signaling pathway, although the mechanisms may differ.[12]

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkBa NF-κB/IκBα (Inactive Complex) NFkB_nuc NF-κB (Active) NFkB_IkBa->NFkB_nuc IκBα degradation releases NF-κB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Translocates to nucleus and activates transcription trans_res trans-Resveratrol trans_res->IKK Inhibits

Inhibition of the NF-κB signaling pathway by trans-resveratrol.
Sirtuin 1 (SIRT1) Signaling Pathway

trans-Resveratrol is widely recognized as an activator of SIRT1, a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and aging. The activation of SIRT1 by trans-resveratrol is thought to mediate many of its beneficial effects, including improved mitochondrial function and enhanced cellular longevity. The direct activation of SIRT1 by trans-resveratrol has been a subject of debate, with some studies suggesting it is an indirect effect or dependent on the substrate. The effects of cis-resveratrol on SIRT1 are less well-characterized.

SIRT1_Activation trans_res trans-Resveratrol SIRT1 SIRT1 (Inactive) trans_res->SIRT1 Activates SIRT1_active SIRT1 (Active) Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1_active->Downstream Deacetylates Benefits Cellular Benefits (e.g., Mitochondrial Biogenesis, Stress Resistance) Downstream->Benefits Leads to

Activation of the SIRT1 signaling pathway by trans-resveratrol.

Experimental Protocols

Photoisomerization of trans-Resveratrol to cis-Resveratrol

This protocol describes a general method for the UV-induced conversion of trans-resveratrol to its cis-isomer for experimental use.

Materials:

  • trans-Resveratrol (high purity)

  • Ethanol or other suitable solvent (spectroscopic grade)

  • Quartz cuvette or reaction vessel

  • UV lamp (e.g., 254 nm or 366 nm)

  • Magnetic stirrer and stir bar

  • High-performance liquid chromatography (HPLC) system for monitoring the conversion

Procedure:

  • Prepare a stock solution of trans-resveratrol in the chosen solvent (e.g., 1 mg/mL in ethanol).

  • Transfer the solution to the quartz cuvette or reaction vessel and place it on the magnetic stirrer.

  • Position the UV lamp at a fixed distance from the vessel to ensure consistent irradiation.

  • Begin stirring and irradiate the solution with UV light.

  • Monitor the progress of the isomerization by taking small aliquots at regular intervals (e.g., every 15-30 minutes) and analyzing them by HPLC. The retention time of cis-resveratrol is typically shorter than that of trans-resveratrol on a C18 column.

  • Continue irradiation until the desired ratio of cis- to trans-resveratrol is achieved, or until a photostationary state is reached.

  • Store the resulting solution containing cis-resveratrol protected from light to prevent further isomerization or degradation.

Photoisomerization_Workflow start Prepare trans-Resveratrol Solution irradiate Irradiate with UV Light start->irradiate monitor Monitor Conversion by HPLC irradiate->monitor analyze Desired cis:trans Ratio Achieved? monitor->analyze analyze->irradiate No stop Stop Irradiation and Store Protected from Light analyze->stop Yes

Workflow for the photoisomerization of trans- to cis-resveratrol.
Cell Viability and Proliferation Assay (e.g., MTT or CTB Assay)

This protocol outlines a general procedure for comparing the cytotoxic and antiproliferative effects of trans- and cis-resveratrol on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • trans-Resveratrol and cis-resveratrol stock solutions (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CTB (CellTiter-Blue®) reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of trans- and cis-resveratrol in complete culture medium. A vehicle control (e.g., DMSO in medium) should also be prepared.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the this compound isomers or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or CTB reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 1-4 hours to allow for the conversion of the reagent by viable cells.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance (for MTT) or fluorescence (for CTB) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each isomer.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol provides a framework for assessing the anti-inflammatory effects of this compound isomers by measuring the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • trans-Resveratrol and cis-resveratrol stock solutions

  • Griess reagent for nitric oxide measurement

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of trans- or cis-resveratrol for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation should be included.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.

  • Compare the levels of NO production in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effects of each isomer.

Conclusion

The available evidence strongly indicates that both trans- and cis-resveratrol possess a wide range of biological activities. While trans-resveratrol is generally more stable, bioavailable, and potent in most in vitro and in vivo models, cis-resveratrol exhibits distinct and sometimes opposing effects on key signaling pathways. The differential modulation of pathways such as the TyrRS-PARP1 axis highlights the importance of studying both isomers to fully understand the complex biological effects of this compound. For researchers and drug development professionals, it is crucial to consider the isomeric purity of this compound preparations and to design experiments that can delineate the specific contributions of each isomer to the observed biological outcomes. Further research is warranted to explore the therapeutic potential of cis-resveratrol and to investigate the synergistic or antagonistic interactions between the two isomers.

References

The Molecular Pathway of Sirtuin Activation by Resveratrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant scientific interest for its potential to activate sirtuins, a class of NAD+-dependent deacetylases implicated in longevity and metabolic health. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the activation of Sirtuin 1 (SIRT1) by this compound. It delves into the ongoing debate between direct allosteric activation and indirect cellular mechanisms, presenting evidence for both pathways. Detailed experimental protocols for key assays, a compilation of quantitative data from various studies, and visualizations of the signaling cascades and experimental workflows are provided to facilitate a deeper understanding and further research in this field.

Introduction

Sirtuin 1 (SIRT1) is a key regulator of cellular processes, including stress resistance, metabolism, and aging. Its activity is intrinsically linked to the cellular energy state through its dependence on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The discovery that this compound can modulate SIRT1 activity has opened new avenues for therapeutic interventions targeting age-related diseases. However, the precise molecular mechanism of this activation has been a subject of intense research and debate. This guide aims to dissect the complexities of the this compound-SIRT1 axis, offering a detailed technical resource for the scientific community.

Molecular Pathways of SIRT1 Activation by this compound

The activation of SIRT1 by this compound is a multifaceted process that is thought to occur through both direct and indirect mechanisms.

Direct Allosteric Activation

The direct activation model posits that this compound binds to SIRT1 and induces a conformational change that enhances its catalytic activity.

  • Mechanism: this compound acts as a sirtuin-activating compound (STAC) by binding to a specific site on the N-terminal domain of SIRT1. This allosteric binding is proposed to lower the Michaelis constant (Km) of SIRT1 for its acetylated substrates, thereby increasing the efficiency of the deacetylation reaction.

  • Key Molecular Determinants: A critical amino acid residue, Glutamate 230 (E230), within the SIRT1 N-terminal domain has been identified as essential for the allosteric activation by this compound and other STACs. The interaction is also dependent on the presence of specific hydrophobic residues in the SIRT1 substrate peptides, such as those found in PGC-1α and FOXO3a[1].

  • Structural Insights: Crystallographic studies of SIRT1 in complex with this compound and a fluorophore-labeled peptide substrate have revealed that this compound molecules can mediate the interaction between the peptide and the N-terminal domain of SIRT1, providing a structural basis for the activation mechanism[2].

Indirect Activation Mechanisms

Indirect pathways of SIRT1 activation by this compound involve the modulation of other cellular components and signaling pathways that, in turn, influence SIRT1 activity.

A prominent indirect pathway involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.

  • Mechanism: this compound can activate AMPK, potentially through the inhibition of phosphodiesterases (PDEs), which leads to an increase in cyclic AMP (cAMP) levels[3]. Activated AMPK can increase the intracellular NAD+/NADH ratio. Since SIRT1 activity is dependent on NAD+, this increase in the co-substrate availability leads to enhanced SIRT1-mediated deacetylation[4][5].

  • Feedback Loop: A positive feedback loop between SIRT1 and AMPK has also been proposed, where SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK[5][6].

Recent evidence suggests a role for the nuclear matrix protein Lamin A in mediating this compound's effects on SIRT1.

  • Mechanism: this compound has been shown to increase the physical interaction between SIRT1 and Lamin A[7][8][9]. This enhanced binding is proposed to allosterically activate SIRT1, promoting the deacetylation of its targets[10][11]. This mechanism suggests that this compound may not directly activate SIRT1 but rather facilitates the formation of an active SIRT1-Lamin A complex[7][8][9].

Quantitative Data on this compound-Mediated SIRT1 Activation

The following tables summarize the quantitative data reported in the literature for the interaction and activation of SIRT1 by this compound.

ParameterValueConditionsReference
Binding Affinity (Kd)
This compound to apo-SIRT1~28 µM - 50 µMIn vitro binding assays[8][12]
This compound to SIRT1•ADPr•Ac-p53 complex~14 µM - 16 µMIn vitro binding assays[8]
p53-AMC peptide to SIRT1 in the presence of 0.5 mM this compound7.3 µMIsothermal titration calorimetry (ITC)[4]
Activation Parameters
Fold activation of SIRT1~8-foldFluor de Lys assay with p53-AMC substrate[3][13]
Increase in SIRT1 activity (kcat/KM)2-foldTowards Ac-p53W peptide substrate[8]
Abrogation of age-associated SIRT1 activity reduction1.4-foldIn aged mouse hearts[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effect on SIRT1.

In Vitro SIRT1 Activity Assay (Fluor-de-Lys Method)

This is a commonly used two-step enzymatic assay to measure SIRT1 activity.

  • Reaction Setup:

    • Prepare a reaction mixture containing SIRT1 enzyme, an acetylated fluorogenic peptide substrate (e.g., from a Fluor-de-Lys kit), and NAD+ in an appropriate assay buffer.

    • Add this compound or the test compound at desired concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Development:

    • Stop the deacetylation reaction and add a developing solution containing a protease (e.g., trypsin).

    • The developer specifically cleaves the deacetylated peptide, releasing the fluorophore.

  • Detection:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • SIRT1 activity is proportional to the fluorescence signal.

Cellular NAD+ Level Measurement (Enzymatic Cycling Assay)

This assay quantifies the intracellular concentration of NAD+.

  • Sample Preparation:

    • Harvest cells and extract NAD+ and NADH using an acidic extraction buffer for NAD+ and an alkaline extraction buffer for NADH.

    • Neutralize the extracts.

  • Cycling Reaction:

    • Add the extracts to a reaction mixture containing alcohol dehydrogenase, a cycling enzyme (e.g., diaphorase), and a substrate that gets reduced by NADH to produce a colored or fluorescent product (e.g., MTT or resazurin).

    • In the presence of NAD+, the cycling reaction is initiated, leading to the continuous reduction of the detection reagent.

  • Detection:

    • Measure the absorbance or fluorescence over time using a microplate reader.

    • The rate of color or fluorescence development is proportional to the NAD+ concentration in the sample.

    • Quantify the NAD+ levels by comparing with a standard curve generated with known concentrations of NAD+.

Co-Immunoprecipitation (Co-IP) for SIRT1-Lamin A Interaction

This technique is used to determine if two proteins physically interact in a cellular context.

  • Cell Lysis:

    • Treat cells with or without this compound.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., anti-SIRT1).

    • Add protein A/G-conjugated beads to capture the antibody-protein complex.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the "prey" protein (e.g., anti-Lamin A) to detect its presence in the immunoprecipitated complex.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows.

Signaling Pathways of SIRT1 Activation by this compound

SIRT1_Activation_Pathways cluster_direct Direct Allosteric Activation cluster_indirect Indirect Activation cluster_ampk AMPK Pathway cluster_lamin Lamin A Pathway Resveratrol1 This compound SIRT1_N_Terminal SIRT1 (N-Terminal Domain) Resveratrol1->SIRT1_N_Terminal Binds (Glu230) SIRT1_Active Activated SIRT1 SIRT1_N_Terminal->SIRT1_Active Conformational Change (Lower Km) Deacetylated_Substrate Deacetylated Substrate SIRT1_Active->Deacetylated_Substrate Substrate Acetylated Substrate (e.g., PGC-1α, FOXO3a) Substrate->SIRT1_Active Resveratrol2 This compound PDE Phosphodiesterase (PDE) Resveratrol2->PDE Inhibits AMPK AMPK NAD_Ratio Increased NAD+/NADH Ratio AMPK->NAD_Ratio Activates SIRT1_Indirect Activated SIRT1 NAD_Ratio->SIRT1_Indirect Activates Resveratrol3 This compound SIRT1_Lamin_Complex SIRT1-Lamin A Complex Resveratrol3->SIRT1_Lamin_Complex Enhances Interaction SIRT1_Active2 Activated SIRT1 SIRT1_Lamin_Complex->SIRT1_Active2 Activates

Caption: Molecular pathways of SIRT1 activation by this compound.

Experimental Workflow for In Vitro SIRT1 Activity Assay

SIRT1_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix: - SIRT1 Enzyme - Fluorogenic Substrate - NAD+ start->prepare_reagents add_compound Add this compound or Test Compound prepare_reagents->add_compound incubate Incubate at 37°C add_compound->incubate add_developer Add Developer Solution (Protease) incubate->add_developer incubate_dev Incubate at 37°C add_developer->incubate_dev measure_fluorescence Measure Fluorescence (Excitation/Emission) incubate_dev->measure_fluorescence analyze Analyze Data: Calculate SIRT1 Activity measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a fluorometric in vitro SIRT1 activity assay.

Logical Relationship of SIRT1 Activation Controversy

SIRT1_Controversy cluster_direct Direct Activation Hypothesis cluster_indirect Indirect Activation Hypothesis This compound This compound Direct_Activation Direct Allosteric Activator of SIRT1 This compound->Direct_Activation ? Indirect_Activation Indirect Activator of SIRT1 This compound->Indirect_Activation Fluor_Substrate Observation with Fluorophore-labeled Substrates Fluor_Substrate->Direct_Activation Native_Substrate Contradictory results with Native Substrates Native_Substrate->Direct_Activation Challenges AMPK_Activation Activates AMPK, Increases NAD+ AMPK_Activation->Indirect_Activation LaminA_Interaction Enhances SIRT1-Lamin A Interaction LaminA_Interaction->Indirect_Activation

Caption: Logical diagram of the SIRT1 activation controversy.

Conclusion

The activation of SIRT1 by this compound is a complex process with evidence supporting both direct allosteric modulation and indirect cellular mechanisms. While the debate continues, it is plausible that both pathways contribute to the observed physiological effects of this compound. For researchers in academia and industry, a thorough understanding of these molecular intricacies is crucial for the design of robust experiments and the development of novel therapeutics targeting the sirtuin pathway. This guide provides a foundational resource to navigate this exciting and evolving field of research.

References

Resveratrol: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts, has garnered significant scientific interest for its pleiotropic health benefits.[1][2] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, focusing on the underlying molecular mechanisms, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation. The information is tailored for researchers, scientists, and professionals involved in drug development seeking to understand and harness the therapeutic potential of this compound.

Antioxidant Properties of this compound

This compound's antioxidant activity is a cornerstone of its protective effects against various pathologies. It can act as a potent free radical scavenger and also modulate endogenous antioxidant defense systems.[3]

Direct Radical Scavenging Activity

This compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular macromolecules. The antioxidant capacity of this compound has been quantified in numerous in vitro assays.

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 / ValueReference CompoundIC50 / Value (Reference)Source
DPPH Radical Scavenging15.54 µg/mLVitamin C6.35 µg/mL[4]
DPPH Radical Scavenging0.131 mMTrolox0.008 mM[3]
ABTS Radical Scavenging2.86 µg/mLVitamin C5.18 µg/mL[4]
ABTS Radical Scavenging2 µg/mL--[5]
ORAC3.2 ± 0.1 teuTrolox1 teu[6]

IC50: The concentration of a substance that is required for 50% inhibition in a given assay. A lower IC50 value indicates greater antioxidant activity. teu: Trolox equivalent unit.

Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway

A key mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Res This compound Keap1_Nrf2 Keap1-Nrf2 Complex Res->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Promotes transcription

Caption: this compound promotes Nrf2 activation and antioxidant gene expression.

Anti-inflammatory Properties of this compound

Chronic inflammation is a key contributor to a wide range of diseases. This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[11][12] this compound can inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[13][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) p65->Proinflammatory_Genes Promotes transcription Nucleus Nucleus Res This compound Res->IKK Inhibits

Caption: this compound blocks NF-κB activation, reducing inflammatory gene expression.

Modulation of SIRT1 Activity

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating inflammation.[1] this compound is a well-known activator of SIRT1.[15] Activated SIRT1 can deacetylate and thereby inhibit the activity of various transcription factors involved in inflammation, including the p65 subunit of NF-κB.[1] This deacetylation reduces the transcriptional activity of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines.

SIRT1_NFkB_Axis Res This compound SIRT1 SIRT1 Res->SIRT1 Activates p65_Ac Acetylated p65 (Active) SIRT1->p65_Ac Deacetylates p65 p65 (Inactive) p65_Ac->p65 Proinflammatory_Genes Pro-inflammatory Gene Transcription p65_Ac->Proinflammatory_Genes Promotes p65->Proinflammatory_Genes Inhibited

Caption: this compound activates SIRT1, leading to the deacetylation and inactivation of NF-κB p65.

Quantitative Effects on Inflammatory Cytokines

This compound has been shown to reduce the levels of key pro-inflammatory cytokines in various experimental models.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels

CytokineModelTreatmentResultSource
IL-6LPS-stimulated RAW264.7 cells20 µM this compoundDose-dependent inhibition of IL-6 release[16]
TNF-αTNF-α-stimulated 3T3 fibroblastsThis compound (dose- and time-dependent)Significant inhibition of TNF-α-induced increase in IL-6, MMP-9, iNOS[15]
IL-6, IL-8, MCP-1Inflamed human adipocytes100 µM this compound>80% reduction in mRNA levels[17]
IL-2, TNF-α, IFN-γIrradiated Rats100 mg/kg this compoundDecreased levels of pro-inflammatory cytokines[18]
TNF-α, IL-1βCUMS Rats20 mg/kg this compoundReduction in stress-induced increase in cytokine levels[19]
TNF-α, IL-6, IL-1βMyopia Animal ModelThis compoundSuppressed levels of cytokines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's properties.

Antioxidant Capacity Assays
  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

    • In a 96-well microplate, add a specific volume of the this compound or standard solution to each well.

    • Add the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[5]

Measurement of Inflammatory Cytokines
  • Principle: A sandwich ELISA is used to quantify the concentration of a specific cytokine in a sample. An antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the immobilized antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

  • Protocol (General):

    • Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight.

    • Wash the plate to remove unbound antibody.

    • Block the remaining protein-binding sites in the wells.

    • Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants, serum) to the wells and incubate.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.[20][21][22]

Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample. To assess NF-κB activation, the levels of the p65 subunit in the nuclear fraction and the phosphorylated form of IκBα in the cytoplasmic fraction are measured. An increase in nuclear p65 and phosphorylated IκBα indicates NF-κB activation.

  • Protocol:

    • Cell Lysis and Fractionation: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit or standard laboratory protocols.

    • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p65, phospho-IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.[23]

    • Washing: Wash the membrane to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Washing: Wash the membrane to remove unbound secondary antibodies.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantification: Quantify the band intensities using densitometry software and normalize to the respective loading controls.[11][13]

  • Principle: Commercial kits are available to measure SIRT1 deacetylase activity. These assays typically use a fluorogenic substrate that contains an acetylated lysine (B10760008) residue. Upon deacetylation by SIRT1, a developing enzyme in the kit cleaves the substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.

  • Protocol (using a commercial kit, e.g., Sigma-Aldrich CS1040):

    • Prepare the assay buffer, SIRT1 enzyme, fluorometric substrate, and this compound (as a positive control).

    • In a 96-well plate, add the assay buffer, SIRT1 enzyme, and either this compound or the vehicle control.

    • Initiate the reaction by adding the fluorometric substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add the developing solution to stop the deacetylation reaction and initiate the fluorescence-generating reaction.

    • Incubate for a further period as recommended by the manufacturer.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate SIRT1 activity based on the fluorescence readings, often by comparing to a standard curve of the deacetylated product.[24]

Conclusion

This compound exhibits robust antioxidant and anti-inflammatory properties through a multi-pronged mechanism of action. Its ability to directly scavenge free radicals, activate the Nrf2-dependent endogenous antioxidant response, and inhibit the pro-inflammatory NF-κB pathway, partly through the activation of SIRT1, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and validate the efficacy of this compound in the context of oxidative stress and inflammation-driven diseases. Future research should focus on optimizing its bioavailability and conducting large-scale clinical trials to translate the promising preclinical findings into tangible clinical applications.

References

The In Vivo Odyssey of Resveratrol: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential therapeutic effects in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] However, the translation of promising preclinical findings into clinical efficacy is hampered by its complex pharmacokinetic profile, characterized by rapid metabolism and low bioavailability.[2][3] This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, offering researchers, scientists, and drug development professionals a detailed resource to navigate the challenges and opportunities associated with this intriguing molecule.

Pharmacokinetics of this compound and its Metabolites

Following oral administration, this compound is well-absorbed, with estimates of up to 75% of a dose being absorbed.[4][5] Despite this high absorption, the systemic bioavailability of parent this compound is exceedingly low, often less than 1%.[4][5] This discrepancy is primarily due to extensive first-pass metabolism in the intestines and liver.[4][5]

The predominant forms of this compound in circulation are its glucuronide and sulfate (B86663) conjugates.[4][5] These metabolites often reach concentrations significantly higher than the parent compound.[4][6] The pharmacokinetic parameters of this compound and its major metabolites vary considerably across species and are influenced by the dose and formulation.[5][7]

Quantitative Pharmacokinetic Data in Humans

The following table summarizes key pharmacokinetic parameters of this compound and its primary metabolites from single-dose studies in healthy human volunteers.

AnalyteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound 500 mg (tablet)71.2 ± 42.41.3179.1 ± 79.1 (AUC0-inf)[6]
406 mg (formulation 1)1271.79 ± 496.40.5706.77 ± 311.24 (AUC0-t)[5]
406 mg (formulation 2)44.14 ± 19.051.75109.7 ± 45.43 (AUC0-t)[5]
25 mg (multiple dose)3.89-3.1 (AUC0-τ)[8]
150 mg (multiple dose)63.8-78.9 (AUC0-τ)[8]
This compound Glucuronides 500 mg (tablet)4083.9 ± 1704.43.039732.4 ± 16145.6 (AUC0-inf)[6]
This compound Sulfates 500 mg (tablet)1516.0 ± 639.02.814441.7 ± 7593.2 (AUC0-inf)[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Quantitative Pharmacokinetic Data in Rats

The table below presents pharmacokinetic data for this compound and its metabolites following oral administration in rats.

AnalyteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound 150260 ± 1200.25200 ± 50 (AUC0-inf)[1]
312.5--1200 ± 400 (AUC0-t)[7]
1250--4700 ± 2200 (AUC0-t)[7]
This compound-3-Sulfate 312.5--7800 ± 2500 (AUC0-t)[7]
1250--45400 ± 15800 (AUC0-t)[7]
This compound-3-Glucuronide 312.5--1600 ± 500 (AUC0-t)[7]
1250--10400 ± 4200 (AUC0-t)[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Metabolism of this compound

This compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, in the enterocytes of the small intestine and in the liver.[9] The major metabolites identified in plasma and urine are this compound-3-O-glucuronide, this compound-4'-O-glucuronide, and this compound-3-O-sulfate.[10] Dihydrothis compound, a product of gut microbial metabolism, and its conjugates are also significant metabolites.[5] The biological activities of these metabolites are an active area of research, with some studies suggesting they may retain some of the parent compound's effects or act as a reservoir for the regeneration of free this compound in target tissues.[4]

Resveratrol_Metabolism cluster_gut Intestinal Lumen / Microbiota cluster_enterocyte Enterocyte / Hepatocyte cluster_circulation Systemic Circulation This compound This compound Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound Reduction Resveratrol_int This compound This compound->Resveratrol_int Absorption Dihydrothis compound->Resveratrol_int Absorption Resveratrol_Glucuronides This compound Glucuronides Resveratrol_int->Resveratrol_Glucuronides UGTs Resveratrol_Sulfates This compound Sulfates Resveratrol_int->Resveratrol_Sulfates SULTs Plasma_Res Free this compound (<1%) Resveratrol_int->Plasma_Res Plasma_Gluc Glucuronide Metabolites Resveratrol_Glucuronides->Plasma_Gluc Plasma_Sulf Sulfate Metabolites Resveratrol_Sulfates->Plasma_Sulf

Caption: Metabolic fate of this compound in vivo.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental for advancing our understanding of this compound's pharmacokinetics.

In Vivo Pharmacokinetic Study in Rodents

A typical experimental workflow for an in vivo pharmacokinetic study of this compound in rats is outlined below.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Data Interpretation A Animal Acclimatization (e.g., Sprague-Dawley rats) C Dose Calculation (based on body weight) A->C B This compound Formulation (e.g., in 0.5% methylcellulose) B->C D Oral Gavage Administration C->D E Serial Blood Sampling (e.g., via tail vein at predefined time points) D->E F Plasma Separation (Centrifugation) E->F G Protein Precipitation (e.g., with acetonitrile) F->G H Supernatant Collection & Evaporation G->H I Reconstitution in Mobile Phase H->I J HPLC-MS/MS Analysis I->J K Pharmacokinetic Modeling (e.g., Non-compartmental analysis) J->K L Determination of Cmax, Tmax, AUC K->L

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Methodology: Oral Gavage in Rats

  • Animal Handling: Rats are fasted overnight with free access to water prior to dosing.[11]

  • Dose Preparation: this compound is suspended in a suitable vehicle, such as 0.5% (w/v) methylcellulose (B11928114) with 0.2% (w/v) Tween 80, to ensure a homogenous suspension.[11]

  • Administration: A specific volume of the this compound suspension, calculated based on the animal's body weight (typically 5-10 mL/kg), is administered directly into the stomach using a ball-tipped gavage needle.[7][9][12][13] The length of the gavage needle is pre-measured against the rat's body (from the tip of the nose to the last rib) to ensure proper placement in the stomach and avoid perforation.[12][13]

Bioanalytical Method: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.[3][14][15]

Sample Preparation:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma samples.[14][15]

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[16]

  • Supernatant Transfer: The clear supernatant containing the analytes of interest is carefully transferred to a new tube.[16]

  • Evaporation and Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for HPLC analysis.[16]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A reversed-phase C18 column is commonly used for separation.[3][14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[14]

  • Detection: Tandem mass spectrometry is used for detection, often in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying specific parent-to-daughter ion transitions for this compound and its metabolites.[3][17]

Modulation of Key Signaling Pathways

Despite its low bioavailability, this compound has been shown to exert a wide range of biological effects in vivo. This has led to the "this compound paradox," with several hypotheses proposed to explain this phenomenon, including the bioactivity of its metabolites and the potential for enterohepatic recirculation.[14] this compound and its metabolites are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and antioxidant defense.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[18][19] In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription.[20] this compound can inhibit this pathway by reducing the nuclear accumulation of β-catenin.[18][20]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates This compound This compound This compound->BetaCatenin_nuc Inhibits Nuclear Accumulation

Caption: this compound's inhibition of the Wnt/β-catenin pathway.

Nrf2/ARE Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[21][22] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[21] Oxidative stress or inducers like this compound can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and detoxifying enzymes.[21][23]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inhibits Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates

Caption: Activation of the Nrf2/ARE pathway by this compound.

PI3K/Akt and AMPK Signaling Pathways

This compound is also known to modulate the interconnected PI3K/Akt and AMPK signaling pathways, which are central regulators of cell metabolism, growth, and survival.[4][24] The PI3K/Akt pathway is often overactive in cancer, promoting cell proliferation and inhibiting apoptosis.[24] this compound can suppress this pathway.[4][24] Conversely, this compound activates AMP-activated protein kinase (AMPK), a key energy sensor that, when activated, promotes catabolic processes and inhibits anabolic pathways, contributing to some of the metabolic benefits attributed to this compound.[2][12][25]

PI3K_AMPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits AMPK AMPK This compound->AMPK Activates AMPK->mTOR Inhibits EnergyMetabolism Improved Energy Metabolism AMPK->EnergyMetabolism

Caption: Modulation of PI3K/Akt and AMPK pathways by this compound.

Conclusion and Future Directions

The in vivo pharmacokinetics of this compound are complex, defined by high absorption and rapid, extensive metabolism, leading to low bioavailability of the parent compound. The resulting glucuronide and sulfate metabolites are the predominant forms in circulation and may contribute to the biological effects observed in vivo. Understanding this intricate metabolic profile is crucial for the rational design of future clinical trials and the development of strategies to enhance this compound's therapeutic potential. Such strategies may include the development of novel formulations, co-administration with metabolic inhibitors, or the use of this compound analogs with improved pharmacokinetic properties.[2][26] Further research into the biological activities of this compound's major metabolites will also be critical in fully elucidating its mechanism of action in vivo.

References

Resveratrol's Molecular Targets in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential anti-cancer properties.[1] Extensive research has demonstrated its ability to interfere with all stages of carcinogenesis, from initiation to promotion and progression.[2] This technical guide provides a comprehensive overview of the molecular targets of this compound in cancer cells, focusing on the signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this promising natural compound.

Data Presentation: Quantitative Effects of this compound on Cancer Cell Viability

The cytotoxic and anti-proliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity. The following table summarizes the IC50 values of this compound in various human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Citation
Breast Cancer MCF-751.18Not Specified[3]
MDA-MB-231>5024[4]
Lung Cancer A54935.05Not Specified[5]
Prostate Cancer C4-2B4748[6]
DU-1453548[6]
Colon Cancer Caco-212.5-200 (dose-dependent inhibition)Not Specified[7]
Oral Squamous Cell Carcinoma SCC-VII0.5 µg/ml48[8]
SCC-250.7 µg/ml48[8]
YD-381.0 µg/ml48[8]
Pancreatic Cancer PANC-1189.5Not Specified[9]
Glioblastoma U251~10024[10]
Leukemia HL-60Not Specified (dose-dependent inhibition)Not Specified[11]
Hepatocellular Carcinoma HepG257.4Not Specified[12]
Ovarian Cancer SKOV-3>10024[13]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. This compound has been shown to inhibit this pathway, leading to the downregulation of proteins that promote cell survival and the induction of apoptosis.[10] For instance, in human U251 glioma cells, this compound downregulates Akt expression, which contributes to the reduction of Akt phosphorylation.[10] Furthermore, this compound's inhibition of the PI3K/Akt pathway can sensitize cancer cells to conventional chemotherapeutic agents.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. In some cancers, such as nasopharyngeal carcinoma, this compound inhibits the MAPK pathway, leading to the suppression of cancer cell proliferation, invasion, and migration. However, in other contexts, like type I endometrial cancer, this compound has been found to activate the MAPK/ERK pathway to regulate estrogen metabolism.

MAPK_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK_Pathway Modulates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Invasion) Transcription_Factors->Gene_Expression

This compound modulates the MAPK signaling pathway in cancer cells.
NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis.[1] this compound has been demonstrated to inhibit the NF-κB signaling pathway.[1][13] It can impede the phosphorylation of IκBα, which keeps the NF-κB subunit in an inactive state in the cytoplasm.[1] By suppressing NF-κB activation, this compound can reduce the expression of various pro-inflammatory and pro-tumorigenic genes.[1]

NFkB_Pathway cluster_nucleus Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription

This compound inhibits the NF-κB signaling pathway.
SIRT1 and AMPK Activation

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK), a cellular energy sensor, are key regulators of metabolism and cellular stress responses.[7] this compound is a well-known activator of SIRT1.[7] The activation of SIRT1 by this compound can lead to the deacetylation of various proteins involved in cancer progression. Furthermore, this compound can activate AMPK, which in turn can inhibit mTOR signaling, a key driver of cell growth. The interplay between SIRT1 and AMPK is a crucial aspect of this compound's anti-cancer mechanism.[7]

SIRT1_AMPK_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Growth Cell Growth mTOR->Cell_Growth

This compound activates SIRT1 and AMPK signaling pathways.

Key Molecular Targets

Beyond the core signaling pathways, this compound directly or indirectly interacts with a multitude of specific molecular targets within cancer cells.

Cell Cycle Regulators

This compound can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. It achieves this by modulating the expression and activity of key cell cycle regulatory proteins.

  • Cyclins and Cyclin-Dependent Kinases (CDKs): this compound has been shown to downregulate the expression of cyclins such as Cyclin D1 and CDK4 and CDK6, which are critical for the G1/S phase transition. In some cases, it can also inhibit the activity of CDK7 and p34CDC2 kinases, leading to G2 arrest.

  • CDK Inhibitors (CKIs): this compound can upregulate the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle.

Apoptosis-Related Proteins

This compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[2][5] It modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins.

  • Bcl-2 Family Proteins: this compound can upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][5] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, triggering the caspase cascade.

  • p53 Tumor Suppressor: this compound can activate the p53 tumor suppressor protein, a critical transcription factor that regulates cell cycle arrest and apoptosis.[1] this compound-induced p53 activation can be both dependent and independent of other signaling pathways.[1]

Other Important Targets
  • Matrix Metalloproteinases (MMPs): this compound can inhibit the expression and activity of MMPs, such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis.[2]

  • Transcription Factors: Besides NF-κB and p53, this compound can modulate the activity of other transcription factors like Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the molecular targets of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.[4]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification (BCA) B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (Chemiluminescence) F->G

General workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat cells with This compound B Harvest and fix cells (e.g., with ethanol) A->B C Stain with Propidium (B1200493) Iodide (PI) and RNase B->C D Analyze by Flow Cytometry C->D E Quantify cell population in each phase D->E

Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Workflow:

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat cells with This compound B Harvest cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify viable, early apoptotic, late apoptotic, and necrotic cells D->E

Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC detects early apoptotic cells (phosphatidylserine externalization), while PI stains late apoptotic and necrotic cells (loss of membrane integrity).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound is a pleiotropic anti-cancer agent that modulates a complex network of molecular targets and signaling pathways within cancer cells. Its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis is attributed to its influence on critical pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, as well as its activation of SIRT1 and AMPK. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further elucidate the mechanisms of this compound and to explore its potential as a therapeutic agent in the fight against cancer. Continued research is essential to translate the promising preclinical findings into effective clinical applications for cancer prevention and treatment.

References

A Technical Whitepaper on the Efficacy and Mechanisms of Resveratrol in Aging and Longevity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol, has been the subject of extensive research for its potential to ameliorate the aging process and extend lifespan. Initial studies in lower organisms demonstrated significant life-extending effects, sparking interest in its potential as a caloric restriction mimetic. The primary mechanisms of action are attributed to its ability to modulate key cellular signaling pathways involved in stress resistance, metabolism, and inflammation, including the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), and the inhibition of the mammalian target of rapamycin (B549165) (mTOR). However, its efficacy in mammals, particularly humans, remains a subject of debate, with inconsistent results across studies and significant challenges related to its low bioavailability.[1][2] This document provides a comprehensive technical overview of the major findings in this compound research, focusing on quantitative data from lifespan and healthspan studies, detailed experimental methodologies, and the core signaling pathways involved.

Core Signaling Pathways Modulated by this compound

This compound's biological activities are multifaceted, primarily revolving around its interaction with three central nutrient-sensing and metabolic pathways that are intrinsically linked to the aging process.

Sirtuin 1 (SIRT1) Activation Pathway

SIRT1 is an NAD⁺-dependent deacetylase that plays a critical role in cellular regulation, including DNA repair, metabolic control, and inflammation.[2] this compound was initially identified as a potent activator of SIRT1, suggesting it could mimic the effects of caloric restriction, which is known to increase NAD⁺ levels and subsequently SIRT1 activity.[2][3] Activated SIRT1 deacetylates numerous substrates, including p53, PGC-1α, and FOXO transcription factors, leading to enhanced mitochondrial biogenesis, improved stress resistance, and reduced apoptosis.[4][5] While the direct activation of SIRT1 by this compound has been a point of controversy, its ability to increase SIRT1 activity, potentially through indirect mechanisms like AMPK activation or phosphodiesterase inhibition, is well-documented.[5][6]

SIRT1_Pathway cluster_substrates SIRT1 Substrates (Deacetylation) cluster_outcomes Cellular Outcomes This compound This compound AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Activation This compound->SIRT1 Direct/Indirect Activation NAD ↑ NAD+ Levels AMPK->NAD NAD->SIRT1 PGC1a PGC-1α SIRT1->PGC1a FOXO FOXO SIRT1->FOXO p53 p53 SIRT1->p53 Inflammation ↓ Inflammation SIRT1->Inflammation Mito ↑ Mitochondrial Biogenesis PGC1a->Mito Stress ↑ Stress Resistance FOXO->Stress Apoptosis ↓ Apoptosis p53->Apoptosis

Caption: this compound's activation of the SIRT1 signaling pathway.
AMP-Activated Protein Kinase (AMPK) Pathway

AMPK acts as a master energy sensor, activated when the cellular AMP:ATP ratio rises, signaling low energy status. This compound activates AMPK, which in turn stimulates catabolic processes to generate ATP and inhibits anabolic, energy-consuming processes.[4] AMPK activation contributes to anti-aging effects by enhancing mitochondrial function, stimulating autophagy, and increasing NAD⁺ levels, which further boosts SIRT1 activity, creating a positive feedback loop.[5][7]

AMPK_Pathway cluster_outcomes Downstream Effects of AMPK Activation This compound This compound AMPK AMPK Activation This compound->AMPK Autophagy ↑ Autophagy (via ULK1) AMPK->Autophagy Mito ↑ Mitochondrial Biogenesis (via PGC-1α) AMPK->Mito NAD ↑ NAD+ Synthesis AMPK->NAD mTOR mTORC1 Inhibition AMPK->mTOR Longevity Promotion of Cellular Longevity & Healthspan Autophagy->Longevity Mito->Longevity SIRT1 SIRT1 Activation NAD->SIRT1 mTOR->Longevity SIRT1->Longevity

Caption: The central role of AMPK in mediating this compound's effects.
Mammalian Target of Rapamycin (mTOR) Inhibition

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Hyperactivation of mTOR signaling is linked to accelerated aging and age-related diseases. This compound has been shown to inhibit the mTOR pathway, often as a downstream consequence of AMPK activation.[7][8] By suppressing mTOR, this compound promotes autophagy, a critical cellular recycling process that clears damaged organelles and protein aggregates, thereby mitigating cellular senescence and promoting longevity.[8][9]

mTOR_Pathway cluster_processes Processes Inhibited by mTORC1 This compound This compound AMPK AMPK Activation This compound->AMPK mTORC1 mTORC1 This compound->mTORC1 Direct Inhibition (ATP Competition) AMPK->mTORC1 Inhibition ULK1 ULK1 Complex mTORC1->ULK1 Phosphorylation & Inhibition Autophagy ↑ Autophagy Initiation ULK1->Autophagy Healthspan Improved Cellular Healthspan Autophagy->Healthspan

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

Quantitative Data from Lifespan Studies in Model Organisms

The effect of this compound on lifespan is highly dependent on the model organism, genetic background, diet, and dosage. While initial results were promising, subsequent studies have produced conflicting outcomes, particularly in more complex organisms.[10]

Model OrganismDiet / ConditionThis compound DoseMax Lifespan Extension (%)Key Findings & Reference
Saccharomyces cerevisiae (Yeast)Standard10 µM70%Initial landmark study showing SIRT2-dependent lifespan extension.[11]
Caenorhabditis elegans (Worm)Standard100 µM~14-30%Lifespan extension shown to be dependent on SIR-2.1.[12][13]
StandardVariousVariable/NoneSome studies failed to replicate significant lifespan extension.[13]
Drosophila melanogaster (Fruit Fly)Standard10-100 µMVariable/NoneResults are highly inconsistent; some studies show no effect, while others show modest, sex-dependent effects.[10][14]
High-Fat200-400 µM~18-29% (Females)Lifespan extension observed in females on a high-fat diet, suggesting a diet-specific interaction.[14]
Nothobranchius furzeri (Killifish)Standard100 µg/g food~56% (Median)Significantly extended median and maximum lifespan and delayed age-related decline in motor and cognitive function.[12]
Mus musculus (Mouse)High-Calorie22.4 mg/kg/day31% (Reduced risk of death)Did not extend max lifespan but improved health and survival of mice on a high-calorie diet, mimicking some aspects of dietary restriction.[11]
Standard100-1200 mg/kg/dayNoneMultiple studies, including the Interventional Testing Program (ITP), found no significant extension of lifespan in mice on a standard diet.[2][11]

Efficacy in Human Clinical Trials and Healthspan Studies

Human trials have not assessed the direct effect of this compound on longevity. Research has instead focused on its potential to improve healthspan by targeting age-related diseases and biomarkers. Results are mixed, often limited by low bioavailability and variability in study designs.[2][15]

Study FocusPopulationIntervention ProtocolKey Quantitative OutcomesReference
Bone Health Postmenopausal Women75 mg this compound, twice daily for 12 months3.3% increase in lumbar spine bone mineral density (BMD); 7.2% reduction in 10-year fracture risk.[16]
Metabolic Health Type 2 Diabetes Patients (Meta-analysis)Varied dosesSignificant improvements in fasting glucose, insulin (B600854), and blood pressure.[16]
Cardiovascular Health Hypertensive PatientsVaried dosesImproved heart structure, enhanced blood vessel function, and reduced oxidative stress.[16]
Cognitive Function Alzheimer's PatientsUp to 1g this compound, twice daily for 12 monthsLess decline in Activities of Daily Living (ADL) scores compared to placebo; stabilized levels of amyloid-beta 40 in CSF and plasma.[16]
Mitochondrial Function Adults with Mitochondrial Myopathy1000 mg/dayNo significant effects on VO2max, heart rate, or fatigue scores.[17]

Experimental Protocols: Methodological Synopsis

The variability in outcomes across this compound studies underscores the critical importance of experimental design. Below are representative protocols from preclinical and clinical research.

Protocol: Murine High-Calorie Diet Study

This protocol is a composite based on studies investigating this compound's effects on healthspan and survival in mice fed a high-calorie diet.[11][18]

  • Model: Male C57BL/6 mice, starting at 1 year of age (middle-age).

  • Dietary Groups:

    • Standard Diet (SD): Control group.

    • High-Calorie Diet (HC): 60% of calories from fat.

    • High-Calorie Diet + this compound (HCR): HC diet supplemented with 22.4 mg/kg/day this compound.

  • Administration: this compound mixed directly into the diet.

  • Duration: From 12 months of age until natural death (lifespan study).

  • Primary Endpoints: Lifespan and survival curves.

  • Secondary Endpoints:

    • Metabolic: Glucose tolerance tests, insulin sensitivity, plasma lipid profiles.

    • Physiological: Motor function (rotarod performance), organ pathology (histological analysis of liver, heart, muscle).

    • Molecular: Gene expression analysis (microarray) of key metabolic tissues (liver, muscle, adipose) to assess transcriptional changes related to aging and caloric restriction pathways (e.g., PGC-1α, SIRT1).[18]

Experimental_Workflow cluster_endpoints Periodic & Post-Mortem Analysis Start Select C57BL/6 Mice (12 months old) Grouping Randomize into 3 Groups Start->Grouping SD Group 1: Standard Diet (SD) Grouping->SD n=X HC Group 2: High-Calorie Diet (HC) Grouping->HC n=X HCR Group 3: HC + this compound Grouping->HCR n=X Treatment Administer Diets for Life SD->Treatment HC->Treatment HCR->Treatment Lifespan Survival Curves Treatment->Lifespan Metabolic Glucose Tolerance Treatment->Metabolic Motor Rotarod Performance Treatment->Motor Gene Gene Expression Treatment->Gene Pathology Histopathology Treatment->Pathology

Caption: A generalized workflow for a murine this compound lifespan study.
Protocol: Human Bone Density Clinical Trial

This protocol is based on a randomized, placebo-controlled trial assessing this compound's effect on bone health in postmenopausal women.[16]

  • Study Design: 12-month, double-blind, randomized, placebo-controlled trial.

  • Participants: Healthy, non-osteoporotic postmenopausal women.

  • Intervention Groups:

    • This compound Group: 75 mg trans-resveratrol, administered orally twice daily (150 mg/day total).

    • Placebo Group: Matched placebo, administered orally twice daily.

  • Primary Outcome Measures:

    • Change in bone mineral density (BMD) at the lumbar spine and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and 12 months.

  • Secondary Outcome Measures:

    • Bone turnover markers (e.g., N-terminal propeptide of type I procollagen, C-terminal telopeptide of type I collagen).

    • Calculation of 10-year probability of fracture risk.

    • Safety and tolerability assessments.

  • Statistical Analysis: Analysis of covariance (ANCOVA) to compare changes from baseline between the two groups, adjusting for baseline values.

Challenges and Future Directions

The translation of promising preclinical results into tangible human benefits has been hampered by several key challenges:

  • Low Bioavailability: this compound is rapidly metabolized in the gut and liver into sulfate (B86663) and glucuronide conjugates, resulting in very low concentrations of the free, active compound in systemic circulation.[1]

  • Inconsistent Preclinical Data: The lack of lifespan extension in mice on a standard diet suggests that this compound's benefits may be context-dependent, primarily acting to counteract metabolic stress rather than slowing the intrinsic aging process.[2][11]

  • Mechanism of Action Debate: The controversy over whether this compound is a direct or indirect activator of SIRT1 complicates targeted drug development efforts.[2][6]

Future research is focused on developing novel formulations and synthetic this compound derivatives with improved bioavailability and stability. Furthermore, a deeper understanding of its interaction with diet and specific genetic backgrounds is necessary to identify populations that may derive the most significant benefit from supplementation.

Conclusion

This compound is a potent modulator of fundamental aging pathways, including SIRT1, AMPK, and mTOR. It has demonstrated a robust ability to extend lifespan in simple model organisms and improve the healthspan and survival of mice under metabolic stress.[4][19] However, its failure to consistently extend lifespan in healthy mammals, combined with its poor bioavailability in humans, tempers enthusiasm for its use as a universal anti-aging intervention.[2][10] Current clinical evidence points towards a role in improving specific age-related conditions, such as metabolic and cardiovascular health, rather than systemic longevity.[15][16] For drug development professionals, this compound remains a valuable tool for understanding aging pathways, but its direct clinical application as a longevity agent requires the development of next-generation analogs with superior pharmacokinetic profiles.

References

The French Paradox and Resveratrol's Role in Cardiovascular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The "French Paradox" describes the observation of a low incidence of coronary heart disease in the French population despite a diet high in saturated fats.[1] This phenomenon has been partly attributed to the regular and moderate consumption of red wine.[1][2][3] A key component of red wine implicated in these cardioprotective effects is resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a polyphenolic compound found in grapes and other plant sources.[4][5][6][7] Extensive research has since focused on elucidating the molecular mechanisms through which this compound may confer cardiovascular benefits. This technical guide provides an in-depth overview of the role of this compound in cardiovascular health, focusing on its mechanisms of action, relevant signaling pathways, and a summary of quantitative findings from preclinical and clinical studies.

This compound's Impact on Cardiovascular Risk Factors: Quantitative Data

This compound has been shown to modulate a variety of cardiovascular risk factors. The following tables summarize key quantitative data from both preclinical and clinical studies.

Table 1: Effects of this compound on Lipid Profile

Study TypeSubjectThis compound DosageDurationKey FindingsReference
PreclinicalHepatoma-bearing ratsDietary this compound-Decreased plasma triglyceride and LDL-cholesterol levels.[4]
PreclinicalDiabetic rats20 mg/kg for 10 weeks10 weeksBeneficially influenced cholesterol concentrations.[8]
ClinicalPatients with type 2 diabetes250-1000 mg/day-Lowered LDL-cholesterol.[4]
ClinicalHealthy obese men150 mg/day-Decreased plasma triglycerides.[4]
ClinicalHealthy adult smokers500 mg/day-Decreased plasma triglycerides.[4]
Meta-analysis7 clinical trialsVariedVariedNo significant effect on lipid profile.[4]

Table 2: Effects of this compound on Blood Pressure

Study TypeSubjectThis compound DosageDurationKey FindingsReference
PreclinicalAngiotensin II-induced hypertensive miceDaily treatment-Decreased hypertension.[4]
PreclinicalDOCA-salt hypertensive mice400 mg/kg35 daysSignificantly decreased systemic blood pressure in wild-type mice.[9]
ClinicalPatients with type 2 diabetes mellitus1 g/day 45 daysSignificant reduction in systolic blood pressure (from 129.03 ± 14.91 mmHg to 121.45 ± 10.26 mmHg).[10]
Meta-analysis6 randomized controlled trials (247 subjects)≥150 mg/dayVariedSignificantly decreased systolic blood pressure.[4]
Meta-analysisHuman clinical trials<150 mg/dayVariedNo significant effect on blood pressure.[4][8]

Table 3: Effects of this compound on Endothelial Function and Inflammation

Study TypeSubjectThis compound DosageDurationKey FindingsReference
ClinicalPatients with stable coronary artery disease10 mg/day3 monthsSignificant improvement in flow-mediated dilation (FMD).[8]
ClinicalOverweight, hypertensive participants270 mg/day4 weeksSignificantly increased FMD.[8]
ClinicalHealthy participants400 mg trans-resveratrol30 daysSignificant reduction in mRNA expression of IL-8, VCAM, and ICAM in cultured human coronary artery endothelial cells incubated with participant plasma.[8][11]

Core Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by modulating several key signaling pathways, primarily the Sirtuin 1 (SIRT1), AMP-activated protein kinase (AMPK), and endothelial nitric oxide synthase (eNOS) pathways.

Sirtuin 1 (SIRT1) Activation

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and longevity.[12] this compound is a potent activator of SIRT1.[12] The activation of SIRT1 by this compound leads to the deacetylation of various downstream targets, resulting in beneficial cardiovascular effects.[13] For instance, SIRT1 can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[13][14] SIRT1 activation also enhances the expression of antioxidant genes by activating the Nrf2/ARE pathway and inhibits inflammation by modulating the NF-κB pathway.[15]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB inhibits eNOS_deacetylation eNOS (deacetylation) SIRT1->eNOS_deacetylation deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT) FOXO->Antioxidant_Genes upregulates Inflammation Inflammation NFkB->Inflammation promotes NO_production NO Production eNOS_deacetylation->NO_production increases AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates eNOS_phosphorylation eNOS (phosphorylation) AMPK->eNOS_phosphorylation phosphorylates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes NO_Production NO Production eNOS_phosphorylation->NO_Production increases Protein_Synthesis Protein Synthesis & Cardiac Hypertrophy mTOR->Protein_Synthesis promotes eNOS_Activation_Pathway cluster_sirt1 SIRT1 Pathway cluster_ampk AMPK Pathway cluster_er Estrogen Receptor Pathway SIRT1 SIRT1 eNOS_deacetylation eNOS deacetylation SIRT1->eNOS_deacetylation eNOS_activity Increased eNOS Activity eNOS_deacetylation->eNOS_activity AMPK AMPK eNOS_phosphorylation_ampk eNOS phosphorylation (Ser1177) AMPK->eNOS_phosphorylation_ampk eNOS_phosphorylation_ampk->eNOS_activity ERa ERα Src_Cav1 c-Src / Caveolin-1 ERa->Src_Cav1 eNOS_phosphorylation_er eNOS phosphorylation Src_Cav1->eNOS_phosphorylation_er eNOS_phosphorylation_er->eNOS_activity This compound This compound This compound->SIRT1 This compound->AMPK This compound->ERa NO_Production Increased NO Production eNOS_activity->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HUVECs, H9c2) Resveratrol_Treatment This compound Treatment Cell_Culture->Resveratrol_Treatment Pathological_Stimulus Pathological Stimulus (e.g., H₂O₂, High Glucose) Resveratrol_Treatment->Pathological_Stimulus Analysis Analysis (Western Blot, qPCR, NO Assay) Pathological_Stimulus->Analysis Animal_Model Animal Model of CVD (e.g., MI, Hypertension) Resveratrol_Administration This compound Administration (e.g., Oral Gavage) Animal_Model->Resveratrol_Administration Functional_Assessment Functional Assessment (Echocardiography, Blood Pressure) Resveratrol_Administration->Functional_Assessment Tissue_Analysis Tissue & Blood Analysis (Histology, Biomarkers) Functional_Assessment->Tissue_Analysis

References

Methodological & Application

Application Notes and Protocols for Studying Resveratrol Effects in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its diverse biological activities. These include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these effects and for evaluating the therapeutic potential of this compound. This document provides detailed application notes and standardized protocols for studying the effects of this compound in various cell culture systems.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for investigating a specific biological effect of this compound. A wide range of human cell lines have been utilized in this compound research.

Table 1: Common Cell Lines Used in this compound Research

Cell LineCancer Type/OriginKey Research AreaReference
MCF-7 Breast Adenocarcinoma (ER+)Anti-cancer (Apoptosis, Cell Cycle)[4][5][6]
MDA-MB-231 Breast Adenocarcinoma (ER-)Anti-cancer (Apoptosis, Metastasis)[3][5]
HCT-116 Colon CarcinomaAnti-cancer (Cell Cycle, Apoptosis)[7][8]
Caco-2 Colorectal AdenocarcinomaAnti-cancer (Growth Inhibition)[4][9]
HepG2 Hepatocellular CarcinomaAnti-cancer (Cytotoxicity, Apoptosis)[6][7][10]
PC-3 Prostate CancerAnti-cancer (Apoptosis, Cell Cycle)[11][12]
HeLa Cervical CancerAnti-cancer (Cytotoxicity, Apoptosis)[3][10][13]
A549 Lung CarcinomaAnti-cancer (Apoptosis, Autophagy)[12][14]
SH-SY5Y NeuroblastomaNeuroprotection[15]
HT22 Hippocampal NeuronsNeuroprotection (Oxidative Stress)[1][16]
HUVEC Human Umbilical Vein Endothelial CellsCardiovascular Protection, Anti-inflammatory[17]
RAW 264.7 Murine MacrophageAnti-inflammatory[18]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound.

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
MCF-7 Breast Cancer51.1848[6]
HepG2 Hepatocellular Carcinoma57.448[6]
HepG2 Hepatocellular Carcinoma10024[6]
4T1 Breast Cancer9348[19]

Table 3: Effects of this compound on Cell Viability

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)% Viability ReductionReference
HepG2 Hepatocellular Carcinoma10072~75% (trans-resveratrol)[7]
MCF-7 Breast CancerNot Specified48Reduced to ~57.5%[6]
HepG2 Hepatocellular CarcinomaNot Specified48Reduced to 56.2%[6]
MDA-MB-231 Breast Cancer50-40024Concentration-dependent decrease[3]

Table 4: this compound-Induced Apoptosis

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)% Apoptotic CellsReference
A549 Lung Cancer50489.98%[14]
A549 Lung Cancer1004814.47%[14]
4T1 Breast Cancer5048~25%[19]
4T1 Breast Cancer10048~75%[19]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.[3][20]

Materials:

  • Selected cell line

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

G Experimental Workflow: MTT Assay for Cell Viability cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read calculate Calculate Viability read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][14][21]

Materials:

  • Treated and control cells from a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound in 6-well plates.

  • Harvesting: After treatment, collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

G Experimental Workflow: Apoptosis Detection by Flow Cytometry cluster_results Cell Populations start Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze viable Viable (Annexin V-/PI-) early Early Apoptotic (Annexin V+/PI-) late Late Apoptotic (Annexin V+/PI+) necrotic Necrotic (Annexin V-/PI+)

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing the expression of specific proteins in cells treated with this compound.[7][22][23]

Materials:

  • Treated and control cells from 6-well plates or larger culture dishes

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane with TBST (Tris-Buffered Saline with Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways.

Apoptosis and Cell Cycle Regulation

This compound induces apoptosis and cell cycle arrest in various cancer cell lines.[2][12] It can activate the p53 tumor suppressor pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.[6][12][15] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[6][15] this compound can also arrest the cell cycle at different phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[2]

G This compound-Induced Apoptosis Pathway res This compound p53 p53 res->p53 activates bax Bax p53->bax upregulates bcl2 Bcl-2 p53->bcl2 downregulates mito Mitochondria bax->mito disrupts membrane bcl2->mito inhibits disruption cyto_c Cytochrome c mito->cyto_c releases caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: this compound's role in the p53-mediated apoptotic pathway.

Anti-inflammatory Pathways

Chronic inflammation is implicated in various diseases. This compound exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[24][25] It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α, IL-1β, and COX-2.[1][24][26] this compound can also modulate the MAPK (mitogen-activated protein kinase) pathway, which is also involved in inflammatory responses.[24]

G This compound's Anti-inflammatory Mechanism via NF-κB cluster_nucleus res This compound ikb IκBα res->ikb inhibits degradation stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) stimuli->ikb promotes degradation nfkb NF-κB ikb->nfkb sequesters in cytoplasm nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Gene Transcription nfkb_nuc NF-κB nfkb_nuc->genes activates

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

SIRT1 Activation and Antioxidant Defense

Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is a key target of this compound.[27][28][29] Activation of SIRT1 by this compound has been linked to its anti-aging, neuroprotective, and metabolic benefits.[26][30] SIRT1 can deacetylate and activate several downstream targets, including PGC-1α, which promotes mitochondrial biogenesis, and FOXO transcription factors, which upregulate antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.[29] This enhances the cell's capacity to counteract oxidative stress.

G This compound-Mediated SIRT1 Activation and Antioxidant Response res This compound sirt1 SIRT1 res->sirt1 activates pgc1a PGC-1α sirt1->pgc1a deacetylates & activates foxo FOXO sirt1->foxo deacetylates & activates mito_bio Mitochondrial Biogenesis pgc1a->mito_bio antioxidant Antioxidant Enzymes (e.g., MnSOD, Catalase) foxo->antioxidant ros Reduced Oxidative Stress antioxidant->ros

Caption: Activation of SIRT1 by this compound leading to antioxidant defense.

Conclusion

In vitro cell culture models are powerful systems for dissecting the cellular and molecular mechanisms of this compound. The protocols and data presented here provide a framework for researchers to design and execute experiments to further explore the therapeutic potential of this promising natural compound. Careful selection of cell lines, appropriate experimental design, and robust data analysis are crucial for obtaining meaningful and reproducible results.

References

Unlocking the Potential of Resveratrol in Diabetes Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for utilizing various animal models to investigate the therapeutic potential of resveratrol (B1683913) in diabetes. This document summarizes key quantitative data from multiple studies, offers detailed experimental methodologies, and visualizes the complex signaling pathways involved.

I. Overview of Animal Models in this compound and Diabetes Research

This compound, a naturally occurring polyphenol, has demonstrated significant promise in preclinical studies for managing diabetes and its complications.[1][2][3][4][5] Its multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and insulin-sensitizing effects, have been extensively investigated in a variety of animal models that mimic different aspects of type 1 and type 2 diabetes.[1][2][3][4][5][6][7]

Commonly used animal models include:

  • Genetically Diabetic Models:

    • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking human type 2 diabetes.[3][8][9][10][11]

    • ob/ob Mice: These mice lack functional leptin, resulting in hyperphagia, obesity, and insulin resistance.[12][13]

    • Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a leptin receptor mutation and develop obesity, hyperlipidemia, and insulin resistance, progressing to overt type 2 diabetes.[14][15][16][17]

  • Chemically-Induced Diabetes Models:

    • Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a toxin that specifically destroys pancreatic β-cells, inducing a state of hyperglycemia that models type 1 diabetes.[18][19][20]

  • Diet-Induced Diabetes Models:

    • High-Fat Diet (HFD)-Induced Obese Mice/Rats: Prolonged feeding with a high-fat diet leads to the development of obesity, insulin resistance, and hyperglycemia, representing a common dietary-related pathway to type 2 diabetes in humans.[21][22][23][24][25][26]

II. Quantitative Data Summary: Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative effects of this compound treatment on key metabolic and oxidative stress parameters across different animal models.

Table 1: Effects of this compound on Glycemic Control and Insulin Sensitivity

Animal ModelThis compound DoseDurationChange in Fasting Blood GlucoseChange in Insulin LevelsChange in HbA1cReference
db/db mice0.005% and 0.02% (w/w) in diet6 weeksSignificantly decreasedIncreased plasma insulinDecreased[8][10]
db/db miceNot specifiedNot specifiedSignificantly suppressed elevationNot specifiedNot specified[9]
Zucker Diabetic Fatty rats200 mg/kg body wt6 weeksLower fasting glucoseNot specifiedNot specified[14]
High-Fat Diet-induced obese mice100 mg/kg/day8 weeksDecreasedNot specifiedNot specified[22]
High-Fat Diet-induced obese mice100 mg/kg body weight/day6 weeksDecreasedDecreasedNot specified[23]
Goto-Kakizaki (GK) rats20 mg/kg b.w.10 weeksNo significant changeNo significant changeNot specified[7]
db/db mice (with metformin)20 mg/kg/day5 weeksReducedNot specifiedNot specified[11]

Table 2: Effects of this compound on Lipid Profile

Animal ModelThis compound DoseDurationChange in TriglyceridesChange in Total CholesterolChange in Free Fatty AcidsReference
db/db mice0.005% and 0.02% (w/w) in diet6 weeksSignificantly decreasedNot specifiedSignificantly decreased[8]
db/db miceNot specifiedNot specifiedSignificantly suppressed elevationNot specifiedNot specified[9]
High-Fat Diet-induced obese mice100 mg/kg/day8 weeksDecreasedNo effect on Total CholesterolNot specified
Obese Zucker rats15 and 45 mg/kg body weight per day6 weeksUnchangedNot specifiedReduced[15][27]
db/db mice (with metformin)20 mg/kg/day5 weeksReducedNot specifiedNot specified[11]

Table 3: Effects of this compound on Oxidative Stress Markers

Animal ModelThis compound DoseDurationChange in Superoxide Dismutase (SOD)Change in Catalase (CAT)Change in Malondialdehyde (MDA)Reference
Streptozotocin-induced diabetic rats20 mg/kg (intraperitoneally)4 weeksNormalized increased activityNormalized increased activityNormalized elevated levels[18]
Streptozotocin-induced diabetic rats10 and 20 mg/kg (oral)4 weeksDecreased elevated activityNot specifiedNot specified[20]
Diabetic Nephropathy Animal Models (Meta-analysis)VariousVariousIncreasedIncreasedDecreased[28]

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound in diabetic animal models.

Protocol 1: Induction of Diabetes and this compound Administration in a High-Fat Diet (HFD) Model

Objective: To induce a type 2 diabetes-like state in mice through a high-fat diet and to evaluate the therapeutic effects of this compound.

Materials:

  • Male C57BL/6J mice (4 weeks old)

  • Normal chow diet (CON)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • This compound (trans-resveratrol)

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Glucometer and test strips

Procedure:

  • Acclimatization: House mice individually under a 12-hour light/dark cycle for one week with free access to standard chow and water.

  • Group Allocation: Randomly divide mice into three groups (n=10-12 per group):

    • Control (CON): Fed a normal diet.

    • High-Fat Diet (HFD): Fed a high-fat diet.

    • HFD + this compound (HFD+RSV): Fed a high-fat diet and administered this compound.

  • Dietary Intervention: Provide the respective diets to each group for a period of 8-20 weeks.[22][26]

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 100 mg/kg body weight).[22][25]

    • Administer this compound or vehicle daily to the respective groups via oral gavage for the last 6-8 weeks of the dietary intervention.[22][23]

  • Monitoring:

    • Measure body weight weekly.

    • Monitor food and water intake regularly.

    • Measure fasting blood glucose from tail vein blood weekly or bi-weekly after an overnight fast (6-8 hours).

  • Terminal Procedures: At the end of the study, perform terminal blood collection for biochemical analysis and collect tissues (liver, skeletal muscle, adipose tissue, pancreas) for further analysis (e.g., histology, Western blotting, gene expression).

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess glucose tolerance and the ability of the animal to clear a glucose load from the blood.

Materials:

  • Fasted mice (overnight, 12-16 hours)

  • 20% D-glucose solution (sterile)

  • Syringes and needles for intraperitoneal injection

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the mice overnight but allow free access to water.

  • Baseline Glucose: Measure fasting blood glucose (time 0) from the tail vein.

  • Glucose Injection: Administer a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To quantify the expression and phosphorylation status of key proteins in signaling pathways modulated by this compound.

Materials:

  • Frozen tissue samples (e.g., liver, skeletal muscle)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein expression.

IV. Signaling Pathways and Visualizations

This compound exerts its anti-diabetic effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

AMPK Signaling Pathway

This compound is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][8][24][29][30][31] Activation of AMPK in tissues like the liver and skeletal muscle enhances glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis.[29]

AMPK_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) AMPK->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis

This compound activates the AMPK signaling pathway.
SIRT1 Signaling Pathway

This compound is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in metabolic regulation.[32][33][34] SIRT1 activation improves insulin sensitivity, enhances mitochondrial function, and protects pancreatic β-cells from oxidative stress.[33]

SIRT1_Pathway This compound This compound SIRT1 SIRT1 (Sirtuin 1) This compound->SIRT1 PGC1a Deacetylation of PGC-1α SIRT1->PGC1a FOXO1 Deacetylation of FOXO1 SIRT1->FOXO1 Beta_Cell_Protection ↑ Pancreatic β-cell Protection SIRT1->Beta_Cell_Protection Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Insulin_Sensitivity ↑ Insulin Sensitivity FOXO1->Insulin_Sensitivity

This compound activates the SIRT1 signaling pathway.
Nrf2 Antioxidant Pathway

This compound can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[6][35][36][37][38] This activation leads to the upregulation of various antioxidant enzymes, thereby mitigating oxidative stress, a major contributor to diabetic complications.[6][39]

Nrf2_Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 ARE Antioxidant Response Element (ARE) Gene Transcription Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

This compound activates the Nrf2 antioxidant pathway.
Experimental Workflow for Evaluating this compound in a Diabetic Animal Model

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a diet-induced model of diabetes.

Experimental_Workflow Start Start: Acclimatize Animals Grouping Randomly Assign to Groups: - Control (CON) - High-Fat Diet (HFD) - HFD + this compound Start->Grouping Diet Dietary Intervention (8-20 weeks) Grouping->Diet Treatment This compound/Vehicle Administration (Oral Gavage, last 6-8 weeks) Diet->Treatment Monitoring In-life Monitoring: - Body Weight - Food Intake - Fasting Blood Glucose Treatment->Monitoring Functional_Tests Functional Tests: - IPGTT - Insulin Tolerance Test (ITT) Monitoring->Functional_Tests Endpoint Endpoint: Sacrifice and Tissue Collection Functional_Tests->Endpoint Analysis Downstream Analysis: - Serum Biochemistry - Histology - Western Blot - Gene Expression Endpoint->Analysis

Experimental workflow for this compound studies.

References

Probing Resveratrol-Protein Interactions: A Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its wide range of potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. The biological activities of this compound are intrinsically linked to its interactions with various proteins. Understanding the binding dynamics, affinity, and conformational changes that occur upon this compound-protein complex formation is crucial for elucidating its mechanisms of action and for the development of this compound-based therapeutics. Spectroscopic techniques offer powerful, non-invasive tools to characterize these interactions in detail. This document provides a comprehensive guide to utilizing UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) to analyze this compound-protein binding.

Core Principles of Spectroscopic Analysis

Spectroscopic methods are invaluable for studying molecular interactions. UV-Vis spectroscopy can detect the formation of a new complex between a protein and a ligand. Fluorescence spectroscopy, a highly sensitive technique, is particularly useful for monitoring changes in the local environment of fluorescent amino acid residues (tryptophan, tyrosine, and phenylalanine) within a protein upon ligand binding. This allows for the determination of binding constants and thermodynamic parameters. Circular dichroism spectroscopy is employed to investigate changes in the secondary structure of a protein when it binds to a ligand like this compound.

Experimental Protocols

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to explore the formation of a ground-state complex between a protein and this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Determine the exact protein concentration spectrophotometrically.

    • Prepare a stock solution of trans-resveratrol in a solvent in which it is highly soluble (e.g., ethanol) and then dilute it in the same buffer as the protein. Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting the protein structure.

  • Spectral Measurements:

    • Record the UV-Vis absorption spectrum of the protein solution alone in the range of 200-400 nm.

    • Titrate the protein solution with increasing concentrations of this compound.

    • After each addition of this compound, incubate the mixture for a short period (e.g., 5 minutes) to allow the binding to reach equilibrium.

    • Record the UV-Vis absorption spectrum of the mixture.

    • Correct for the absorbance of free this compound by subtracting the spectrum of a corresponding concentration of this compound in the buffer.

  • Data Analysis:

    • Observe changes in the absorption spectrum of the protein upon the addition of this compound. An increase in the absorption intensity and/or a shift in the wavelength of maximum absorption (λmax) can indicate the formation of a this compound-protein complex.

Fluorescence Spectroscopy

Fluorescence quenching experiments are a cornerstone for quantifying the binding affinity between this compound and a protein.

Methodology:

  • Preparation of Solutions:

    • Prepare protein and this compound solutions as described for UV-Vis spectroscopy. The protein concentration is typically kept constant and low (e.g., 5 µM) to minimize inner filter effects.

  • Fluorescence Measurements:

    • Set the excitation wavelength to 280 nm (to excite both tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan residues).

    • Record the fluorescence emission spectrum of the protein solution in the range of 300-450 nm.

    • Incrementally add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.

    • Perform a control titration of the buffer with this compound to correct for any background fluorescence.

  • Data Analysis and Interpretation:

    • Fluorescence Quenching: The decrease in the intrinsic fluorescence of the protein upon addition of this compound indicates an interaction.

    • Stern-Volmer Analysis: To determine the quenching mechanism (static or dynamic), analyze the fluorescence data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for biomolecules). A linear Stern-Volmer plot of F₀/F versus [Q] suggests a single type of quenching mechanism.

    • Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm equation: log[(F₀ - F) / F] = logKa + n log[Q] A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and an intercept of logKa.

    • Thermodynamic Parameters: By performing the fluorescence quenching experiments at different temperatures (e.g., 298 K, 308 K, and 318 K), the thermodynamic parameters (enthalpy change ΔH, entropy change ΔS, and Gibbs free energy change ΔG) can be determined using the van't Hoff equation: lnKa = -ΔH / RT + ΔS / R ΔG = ΔH - TΔS = -RTlnKa The signs and magnitudes of these parameters provide insights into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary structure of the protein upon binding to this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare protein and this compound solutions in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer).

  • CD Spectral Measurements:

    • Record the far-UV CD spectrum (typically 190-250 nm) of the protein solution alone using a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum of the this compound-protein complex at a specific molar ratio.

    • Record the spectrum of the buffer and the this compound solution alone for baseline correction.

  • Data Analysis:

    • Subtract the buffer and this compound spectra from the protein and complex spectra, respectively.

    • The CD data is typically expressed as mean residue ellipticity [θ] (in deg cm² dmol⁻¹).

    • Analyze the CD spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures in the free protein and the this compound-protein complex. Changes in these percentages indicate that this compound binding induces conformational changes in the protein.

Data Presentation

The quantitative data obtained from these spectroscopic analyses can be summarized in the following tables for clear comparison and interpretation.

Table 1: Binding and Quenching Constants for this compound-Protein Interactions

ProteinMethodTemperature (K)Binding Constant (Ka) (M⁻¹)Stern-Volmer Constant (Ksv) (M⁻¹)Number of Binding Sites (n)Reference
Bovine Serum Albumin (BSA)Fluorescence2981.02 x 10⁵5.01 x 10⁴~1[1]
Bovine Serum Albumin (BSA)Fluorescence3088.71 x 10⁴-~1[2]
Bovine Serum Albumin (BSA)Fluorescence318-3.99 x 10⁴-[1]
Human Serum Albumin (HSA)Fluorescence-4.47 x 10⁶--[3]
Human Serum Albumin (HSA)Fluorescence-2.56 x 10⁵--[4][5]
Leishmania amazonensis Sir2RP1Fluorescence-1.00 x 10⁵-1[6]
Whey ProteinsFluorescence-1.7 x 10⁴ - 1.2 x 10⁵-1[7]

Table 2: Thermodynamic Parameters for this compound-Protein Binding

ProteinΔG (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)Dominant Binding ForcesReference
Bovine Serum Albumin (BSA)--21.82+21.15Hydrophobic forces, Hydrogen bonds, Electrostatic interactions[2]
Lipoxygenase--3.58+87.97Hydrophobic interactions, Hydrogen bonds[8]

Table 3: Secondary Structure Changes in Proteins upon this compound Binding

ProteinMethodConditionα-Helix (%)β-Sheet (%)Other Structures (%)Reference
Bovine Serum Albumin (BSA)CDFree BSA61.3--[1]
Bovine Serum Albumin (BSA)CDBSA-Resveratrol59.8--[1]
Human Serum Albumin (HSA)CDFree HSA571033[4]
Human Serum Albumin (HSA)CDHSA-Resveratrol (1 mM)62731[4]

Visualizing Workflows and Pathways

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound-protein binding is depicted below.

G prep Preparation of Solutions (Protein and this compound) uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence cd Circular Dichroism prep->cd data_analysis Data Analysis uv_vis->data_analysis fluorescence->data_analysis cd->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for spectroscopic analysis.

Signaling Pathways

This compound is known to interact with several key proteins, influencing their function and downstream signaling.

1. This compound Inhibition of the Cyclooxygenase (COX) Pathway

This compound can inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key to the inflammatory response.[9]

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins This compound This compound This compound->COX Inhibition

Caption: Inhibition of the COX pathway by this compound.

2. This compound-Mediated Activation of PARP-1 via TyrRS

This compound can bind to tyrosyl-tRNA synthetase (TyrRS), leading to the activation of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA repair and stress response.[10][11]

G This compound This compound TyrRS Tyrosyl-tRNA Synthetase (TyrRS) This compound->TyrRS Binding TyrRS_Res TyrRS-Resveratrol Complex PARP1 PARP-1 TyrRS_Res->PARP1 Activation StressResponse Stress Response (e.g., DNA Repair) PARP1->StressResponse

Caption: this compound activates PARP-1 through TyrRS binding.

Conclusion

The spectroscopic methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound-protein interactions. By systematically applying UV-Vis, fluorescence, and circular dichroism spectroscopy, researchers can gain deep insights into the binding mechanisms, affinity, and structural consequences of these interactions. This knowledge is fundamental for advancing our understanding of this compound's biological functions and for guiding the development of novel therapeutic strategies.

References

Unveiling the Antioxidant Prowess of Resveratrol: A Guide to In Vitro and Cellular Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potent antioxidant properties and potential therapeutic applications in a range of diseases.[1][2] Accurate and reliable assessment of its antioxidant capacity is crucial for understanding its mechanisms of action and for the development of new therapeutics. This document provides detailed application notes and protocols for the most common chemical and cellular assays used to evaluate the antioxidant capacity of this compound.

Chemical Assays for Antioxidant Capacity

Chemical assays are a rapid and cost-effective way to screen for antioxidant activity. They are based on the ability of an antioxidant to scavenge synthetic free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM or 60 µmol/L) in methanol (B129727) or ethanol (B145695).[3][4]

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.[3]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume (e.g., 500 µL) of the test compound or standard to each well.[4]

    • Add the DPPH working solution (e.g., 300 µL) to each well and mix thoroughly.[3][4]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3][4]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[3][4]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][5]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][6]

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).[3]

  • Assay Procedure:

    • Add a specific volume of the test compound or standard to the diluted ABTS•+ solution.[7]

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[3][6]

  • Data Analysis:

    • The scavenging activity is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[6]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[3] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified based on the area under the fluorescence decay curve.[3]

Experimental Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound or standard to the respective wells.[3]

    • Add the fluorescein (B123965) solution to each well and incubate at 37°C for a pre-incubation period (e.g., 30 minutes).[3][8]

    • Initiate the reaction by adding the AAPH solution.[3]

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[3][8]

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for each sample and standard.

    • The ORAC value is typically expressed as Trolox equivalents (TE).[3]

Experimental Workflow for Chemical Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_res Prepare this compound Solutions (various concentrations) mix Mix this compound/Standard with Assay Reagent prep_res->mix prep_std Prepare Standard Solutions (e.g., Trolox) prep_std->mix prep_reagent Prepare Assay-Specific Reagent (DPPH, ABTS•+, or Fluorescein/AAPH) prep_reagent->mix incubate Incubate (specific time and temperature) mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calc_inhibition Calculate % Inhibition or Area Under Curve (AUC) measure->calc_inhibition determine_ic50 Determine IC50, TEAC, or ORAC Value calc_inhibition->determine_ic50 compare Compare with Standard determine_ic50->compare

Caption: Workflow for in vitro antioxidant capacity assays.

Cellular Antioxidant Assays

Cellular antioxidant assays (CAA) measure the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant. These assays provide a more biologically relevant measure of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

This assay utilizes a fluorescent probe, dichlorofluorescin (DCFH), which is taken up by cells and becomes fluorescent upon oxidation.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells or A549 human lung cancer cells) in appropriate culture medium.[6][9]

    • Seed the cells in a 96-well plate and allow them to attach and grow to confluency.[9]

  • Compound Incubation:

    • Treat the cells with various concentrations of this compound for a specific period (e.g., 1-4 hours) to allow for cellular uptake.[6][10]

  • Probe Loading and Oxidative Stress Induction:

    • Remove the medium and load the cells with a solution containing DCFH-DA (dichlorofluorescin diacetate). DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

    • Induce oxidative stress by adding a pro-oxidant, such as AAPH or hydrogen peroxide (H2O2).[6][9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • The antioxidant activity is determined by the ability of this compound to suppress the fluorescence signal compared to control cells (treated only with the pro-oxidant).

    • Results can be expressed as CAA units or as EC50 values.[9]

Experimental Workflow for Cellular Antioxidant Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement_analysis Measurement & Analysis seed_cells Seed Cells in 96-well Plate cell_growth Allow Cells to Adhere and Grow seed_cells->cell_growth treat_res Treat Cells with this compound cell_growth->treat_res load_probe Load Cells with DCFH-DA Probe treat_res->load_probe induce_stress Induce Oxidative Stress (e.g., AAPH) load_probe->induce_stress measure_fluorescence Measure Fluorescence induce_stress->measure_fluorescence calc_activity Calculate Cellular Antioxidant Activity measure_fluorescence->calc_activity determine_ec50 Determine EC50 Value calc_activity->determine_ec50

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound can vary depending on the assay method and experimental conditions. The following table summarizes some reported quantitative data for this compound.

AssayParameterValueReference CompoundReference
DPPHIC5015.54 µg/mLVitamin C (6.35 µg/mL)[9]
ABTSTEAC25.93 µM (for 10 µM Trolox)Trolox[6]
ORACORAC Value23.12 µmol TE/gTrolox[9]
CAA (HepG2 cells)EC501.66 µg/mLQuercetin[9]
CAA (HepG2 cells)CAA Value331.80 µmol QE/100 gQuercetin[9]

Signaling Pathways Modulated by this compound's Antioxidant Activity

This compound's antioxidant effects are not solely due to direct radical scavenging. It also modulates several key signaling pathways involved in the cellular antioxidant defense system.[2][11]

Key Signaling Pathways:

  • Sirtuin (SIRT1) Pathway: this compound is a potent activator of SIRT1, a NAD+-dependent deacetylase.[11] SIRT1 activation is linked to reduced oxidative stress and inflammation.[12]

  • AMP-activated Protein Kinase (AMPK) Pathway: this compound activates AMPK, a key sensor of cellular energy status.[11] Activated AMPK can lead to the activation of other antioxidant pathways.[2]

  • Nrf2-Keap1 Pathway: this compound can induce the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[2][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound can inhibit the activation of pro-inflammatory MAPK pathways, such as p38 and ERK, thereby reducing oxidative stress-induced cellular damage.[2][12]

This compound's Antioxidant Signaling Network

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes res This compound sirt1 SIRT1 res->sirt1 activates ampk AMPK res->ampk activates nrf2 Nrf2 res->nrf2 promotes dissociation from Keap1 mapk MAPK (p38, ERK) res->mapk inhibits nfkb NF-κB sirt1->nfkb inhibits ampk->nrf2 activates are ARE nrf2->are translocates to nucleus and binds keap1 Keap1 antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, CAT, HO-1) are->antioxidant_enzymes upregulates mapk->nfkb activates inflammation ↓ Inflammation nfkb->inflammation promotes ros ↓ Reactive Oxygen Species (ROS) antioxidant_enzymes->ros ros->inflammation contributes to

Caption: this compound modulates key signaling pathways to enhance cellular antioxidant defenses.

These detailed protocols and application notes provide a comprehensive framework for researchers to accurately assess the antioxidant capacity of this compound and to further investigate its mechanisms of action for potential therapeutic development.

References

Revolutionizing Resveratrol Delivery: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a natural polyphenol, holds immense promise for therapeutic applications, but its poor in vivo bioavailability has been a significant hurdle. Advanced drug delivery systems are paramount to unlocking its full potential. These application notes provide a detailed overview and protocols for the development and in vivo evaluation of various this compound delivery systems, including solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles.

Quantitative Comparison of this compound Delivery Systems

The following tables summarize key quantitative data from in vivo studies, offering a clear comparison of different this compound delivery systems.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLNs)
Glyceryl behenate-based SLNs248.30 ± 3.80--[1]
Stearic acid-based SLNs104.5 ± 12.372.9 ± 5.3114.6 ± 0.53[2][3]
Stearic acid, soy phosphatidylcholine SLNs~150-20070-72-[4]
Liposomes
Peptide and sucrose (B13894) liposomes (PSL)~110>90-[5][6]
Transferrin-targeted liposomes-70-75-[5]
Polymeric Nanoparticles
PCL-based nanoparticles138.696.6-[7][8]
Casein nanoparticles~200-~3%[9]
Gelatin nanoparticles---[10]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound Delivery Systems

Delivery SystemAnimal ModelAdministration RouteBioavailability Enhancement (vs. free this compound)Efficacy OutcomeReference
Solid Lipid Nanoparticles (SLNs) Wistar ratsIntraperitoneal-5-fold higher brain concentration[1]
RatsOral-Reduced Alzheimer's-related symptoms[2][3]
Liposomes Mice with breast cancer--Complete tumor growth inhibition at 10 mg/kg[6]
Xenograft-bearing mice--Improved anti-proliferation and apoptosis[11]
Polymeric Nanoparticles
PCL-based nanoparticlesMice--Significantly reduced tumor volume and mass[7][8]
Casein nanoparticlesRatsOral10-foldSustained plasma levels for at least 8 hours[9]
Gelatin nanoparticlesSwiss albino mice-2-fold-[10]
Layer-by-Layer nanoparticlesWistar ratsOral1.76 to 2.74-foldEnhanced systemic exposure[12][13]

Key Signaling Pathways Modulated by this compound In Vivo

This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing effective in vivo studies.

SIRT1_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) AMPK->SIRT1 Increases NAD+ Mitochondrial\nBiogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial\nBiogenesis Inflammation\n(Inhibited) Inflammation (Inhibited) NFkB->Inflammation\n(Inhibited) Apoptosis\n(Modulated) Apoptosis (Modulated) p53->Apoptosis\n(Modulated) Stress Resistance Stress Resistance FOXO->Stress Resistance

This compound activates the SIRT1 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes Induces Transcription Cellular Protection\n(Antioxidant & Anti-inflammatory Effects) Cellular Protection (Antioxidant & Anti-inflammatory Effects) Antioxidant_Enzymes->Cellular Protection\n(Antioxidant & Anti-inflammatory Effects) Nrf2_nucleus->ARE Binds to

This compound activates the Nrf2 antioxidant pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer Releases IkB_p p-IκBα IkB->IkB_p NFkB_nucleus NF-κB (p65/p50) NFkB_dimer->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Induces Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Ubiquitination &\nDegradation Ubiquitination & Degradation IkB_p->Ubiquitination &\nDegradation

This compound inhibits the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent emulsification-evaporation technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl behenate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 407)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Distilled water

  • High-speed homogenizer

  • Probe sonicator

Protocol:

  • Lipid Phase Preparation: Dissolve this compound and the solid lipid in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in distilled water.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to probe sonication to reduce the particle size.

  • Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any unencapsulated this compound and excess surfactant.

  • Characterization: Analyze the particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, egg lecithin)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Protocol:

  • Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Separate the liposomes from unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the oral administration of this compound formulations and subsequent blood sample analysis.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Protocol:

  • Acclimatization: Acclimate the rats for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before administration, with free access to water.

  • Administration: Administer the this compound formulation (e.g., SLNs, liposomes, or a control suspension) orally via gavage at a specified dose (e.g., 20 mg/kg).[14]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[9][15]

  • Plasma Separation: Centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Quantification: Determine the concentration of this compound in the plasma samples using a validated HPLC method.

HPLC Quantification of this compound in Plasma

This protocol outlines a reverse-phase HPLC-UV method for this compound quantification.[16][17][18][19][20]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Methanol

  • Plasma samples

  • Internal standard (e.g., carbamazepine)

Protocol:

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.

  • Sample Preparation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 306 nm.

  • Analysis: Inject the prepared sample into the HPLC system. Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in blank plasma.

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures.

Formulation_Workflow start Start: Formulation Development materials Select Materials (this compound, Lipids/Polymers, Surfactants) start->materials prep_method Choose Preparation Method (e.g., Thin-film hydration, Emulsification) materials->prep_method optimization Optimize Formulation Parameters (e.g., Drug:Lipid ratio, Surfactant conc.) prep_method->optimization characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) optimization->characterization stability Stability Studies characterization->stability end End: Optimized Formulation stability->end

Workflow for delivery system formulation.

InVivo_Workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., Rats, Mice with specific disease) start->animal_model formulation_admin Administer Formulation (Oral gavage, IV injection, etc.) animal_model->formulation_admin sample_collection Collect Biological Samples (Blood, Tissues) formulation_admin->sample_collection sample_processing Process Samples (e.g., Plasma separation, Tissue homogenization) sample_collection->sample_processing analysis Quantify this compound (HPLC, LC-MS/MS) sample_processing->analysis pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis analysis->pk_pd_analysis efficacy_eval Evaluate Therapeutic Efficacy (e.g., Tumor size, Biomarker levels) pk_pd_analysis->efficacy_eval end End: In Vivo Data efficacy_eval->end

Workflow for in vivo pharmacokinetic and efficacy studies.

References

Resveratrol in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913), a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant attention for its potential anti-cancer properties.[1][2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[1][2][4][5] This document provides detailed experimental protocols and quantitative data to guide researchers in utilizing this compound for cancer research.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, providing a comparative overview of its potency.

Table 1: In Vitro IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay MethodReference
MCF-7Breast Cancer51.1824MTT[6]
MCF-7Breast Cancer~70-15048MTT[7][8]
MDA-MB-231Breast Cancer~200-25048Not Specified[9]
HepG2Liver Cancer57.424MTT[6]
HepG2Liver Cancer10024MTT[6]
SW480Colon Cancer~70-15048MTT[7][8]
HCE7Colon Cancer~70-15048MTT[7][8]
Seg-1Esophageal Cancer~70-15048MTT[7][8]
HL60Leukemia~70-15048MTT[7][8]
HO8910PMOvarian Cancer20Not SpecifiedCCK-8[10]
SKOV-3Ovarian Cancer126.7248MTT[11]
U937Leukemia<10024MTT[12]
MOLT-4Leukemia<10024MTT[12]
A549Lung Cancer~400-50048Not Specified[9]
HeLaCervical Cancer~200-25048Not Specified[9]
C4-2BProstate Cancer4748Not Specified[13]
DU-145Prostate CancerNot Specified48Not Specified[13]

Table 2: In Vivo this compound Dosage and Effects in Animal Models

Animal ModelCancer TypeThis compound DosageAdministration RouteKey FindingsReference
Nude MiceOvarian Cancer Xenograft (HO8910PM)50 mg/kg and 200 mg/kgNot SpecifiedDecreased tumor volume and weight, lengthened tumor forming time.[10]
Nude MiceBreast Cancer Xenograft (MDA-MB-231Luc)Not SpecifiedIntraperitonealSuppressed tumor growth.[14]
A/J MiceNeuroblastoma (NXS2)20 mgPeritumoralSlowed tumor growth.[15]
Nude MiceColon CancerNot SpecifiedNot SpecifiedInhibited lung metastasis.[16]
BALB/c MiceColon-26 Tumors50 and 100 mg/kg/dayOralBlocked tumor growth and reduced liver metastases.[17]
Nude MiceBreast Cancer Stem-like Cells100 mg/kg/dayNot SpecifiedInhibited tumor growth.[17]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10³ to 1x10⁵ cells/well in 100 µL of complete medium.[10][18][19] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM).[6][20] A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10][20]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][12]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10][19][21]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[10][19]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 24 or 48 hours).[10][12]

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[21]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[21]

  • Staining:

    • Resuspend the cell pellet in 100-200 µL of 1X Binding Buffer provided in the kit.[10][21]

    • Add 5-10 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10][21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][21]

  • Analysis: Add 300-400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[10][21] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 or higher) for various time points (e.g., 0, 12, 24, 36, 48 hours).[10][22]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C overnight.[10]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at 37°C.[10]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm culture dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, p-NF-κB, NF-κB, Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p53, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[21]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

Resveratrol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB STAT3 STAT3 This compound->STAT3 Wnt Wnt This compound->Wnt Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Cyclins_CDKs Cyclins/CDKs This compound->Cyclins_CDKs Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis Apoptosis->Proliferation CellCycleArrest Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest CellCycleArrest->Proliferation

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow start Select Cancer Cell Line culture Cell Culture start->culture treat This compound Treatment (Dose- and Time-course) culture->treat viability Cell Viability Assay (MTT/CCK-8) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot Analysis (Signaling Proteins) treat->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Resveratrol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Resveratrol (B1683913) (trans-3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant interest in the scientific community due to its wide range of potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1][2][3] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and interactions of chemical compounds.[4][5][6] This document provides detailed application notes and experimental protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Chemical Shifts of trans-Resveratrol

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for trans-resveratrol. These values are crucial for the initial identification and subsequent structural analysis of the molecule. The numbering of the atoms in the this compound molecule is provided in the accompanying figure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for trans-Resveratrol.

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling Constant (J in Hz)
1139.9--
2, 6105.36.37d, J = 2.0
3, 5159.1--
4102.26.11t, J = 2.0
α128.56.90d, J = 16.3
β126.36.92d, J = 16.3
1'128.9--
2', 6'128.37.39d, J = 8.5
3', 5'116.06.76d, J = 8.5
4'157.5--
3-OH, 5-OH-9.17s
4'-OH-9.52s
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The data presented here are compiled from literature values obtained in DMSO-d₆.[7]

Figure 1: Chemical structure of trans-Resveratrol with atom numbering.

Resveratrol_Structure cluster_A Ring A cluster_B Ring B cluster_bridge Stilbene Bridge C1 1 C2 2 C1->C2 Ca α C1->Ca C3 3 C2->C3 H2 H C2->H2 C4 4 C3->C4 O3 OH C3->O3 C5 5 C4->C5 H4 H C4->H4 C6 6 C5->C6 O5 OH C5->O5 C6->C1 H6 H C6->H6 C1' 1' C2' 2' C1'->C2' C3' 3' C2'->C3' H2' H C2'->H2' C4' 4' C3'->C4' H3' H C3'->H3' C5' 5' C4'->C5' O4' OH C4'->O4' C6' 6' C5'->C6' H5' H C5'->H5' C6'->C1' H6' H C6'->H6' Cb β Ca->Cb Ha H Ca->Ha Cb->C1' Hb H Cb->Hb

Caption: Structure of trans-Resveratrol with IUPAC numbering.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

2.1. Sample Preparation

  • Solvent Selection: Deuterated solvents are essential for NMR spectroscopy. Dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice for this compound due to its excellent dissolving power for polyphenols. Other suitable solvents include methanol-d₄ and acetone-d₆.[8]

  • Concentration: For standard 1D and 2D NMR experiments on a 400-600 MHz spectrometer, a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient.

  • Procedure:

    • Accurately weigh 5-10 mg of high-purity trans-resveratrol and transfer it to a clean, dry vial.

    • Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Vortex or sonicate the mixture until the sample is completely dissolved.

    • Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Cap the NMR tube and label it appropriately.

2.2. 1D NMR Spectroscopy

2.2.1. ¹H NMR Spectroscopy

  • Purpose: To identify the number and type of protons in the molecule, their chemical environment, and their scalar couplings.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following typical parameters:

      • Pulse Program: A standard single-pulse sequence (e.g., zg30).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

      • Number of Scans: 8-16.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

2.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms in the molecule and their chemical environment.

  • Protocol:

    • Use the same sample and lock/shim settings as for the ¹H experiment.

    • Acquire a ¹³C NMR spectrum with proton decoupling using the following typical parameters:

      • Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar-coupled to each other, typically through 2-3 bonds. This is useful for tracing out spin systems within the molecule.[9][10]

  • Protocol:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay: 1.5-2 seconds.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[9][10][11]

  • Protocol:

    • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Typically covers the full ¹³C chemical shift range.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay: 1.5-2 seconds.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the carbon skeleton.[9][10][11]

  • Protocol:

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Spectral Widths: Same as for HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay: 1.5-2 seconds.

2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded. This is essential for determining the stereochemistry and conformation of the molecule.[12][13]

  • Protocol:

    • Pulse Program: Standard NOESY sequence (e.g., noesygpph).

    • Spectral Widths: Same as the ¹H spectrum in both dimensions.

    • Mixing Time: 300-800 ms (B15284909) (this may need to be optimized).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 2-3 seconds.

2.4. Quantitative NMR (qNMR) Protocol

  • Purpose: To accurately determine the purity or concentration of this compound in a sample.[4][5][6][14]

  • Protocol:

    • Internal Standard Selection: Choose an internal standard that has at least one sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any this compound signals. The standard should be stable and of high purity. Maleic acid or dimethyl sulfone are common choices.

    • Sample Preparation:

      • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

      • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

      • Dissolve both in a precise volume of a deuterated solvent in a volumetric flask to ensure a homogeneous solution.

      • Transfer an aliquot to an NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a ¹H NMR spectrum using a quantitative pulse program. Key parameters include:

        • Long Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

        • Pulse Angle: 90° pulse.

        • Number of Scans: 32-64 for good signal-to-noise.

    • Data Processing and Analysis:

      • Carefully integrate the area of a well-resolved this compound signal (A_res) and a well-resolved internal standard signal (A_std).

      • The purity of the this compound sample can be calculated using the following formula:

      Purity (%) = (A_res / N_res) * (N_std / A_std) * (M_res / M_std) * (m_std / m_res) * P_std

      Where:

      • A = Integral area

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • P_std = Purity of the internal standard

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample_Prep Weigh this compound & Internal Standard Dissolve Dissolve in Deuterated Solvent Sample_Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY HMBC->NOESY Processing Fourier Transform, Phasing, Baseline Correction NOESY->Processing Assignment Assign ¹H and ¹³C Signals Processing->Assignment Connectivity Establish Connectivity (COSY, HMBC) Assignment->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Structure Propose/Confirm Structure Stereochem->Structure

Caption: Workflow for this compound structural analysis by NMR.

3.2. This compound and the Nrf2 Signaling Pathway

NMR-derived structural information is fundamental to understanding how this compound interacts with biological targets. One key pathway modulated by this compound is the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses.[15][16][17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Normal Conditions Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive structural analysis of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously assign all proton and carbon signals, determine the covalent structure, and probe the compound's conformation. Furthermore, quantitative NMR offers a highly accurate method for purity assessment and concentration determination. The detailed structural insights gained from these NMR studies are fundamental for understanding the biological activities of this compound and for guiding the development of novel this compound-based therapeutics.

References

Application Notes & Protocols: Resveratrol Encapsulation for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Resveratrol (B1683913) (3,5,4′-trihydroxystilbene) is a natural polyphenol found in various plants, including grapes, peanuts, and berries.[1] It has garnered significant attention for its wide range of therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1][2] However, the clinical application of this compound is significantly hampered by its low aqueous solubility (approximately 30 µg/mL), poor chemical stability, and rapid metabolism, which collectively lead to low oral bioavailability.[3][4][5]

Encapsulation technologies offer a promising strategy to overcome these limitations. By entrapping this compound within a carrier system, it is possible to improve its solubility, protect it from degradation, control its release, and enhance its absorption and bioavailability.[1][3][4] This document provides detailed application notes and experimental protocols for several key this compound encapsulation techniques.

Encapsulation Technique: Liposomes

Liposomes are microscopic vesicles composed of one or more lipid bilayers, closely resembling the structure of cell membranes. They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic compounds. For this compound, a hydrophobic molecule, liposomes can sequester it within their lipid bilayer, enhancing its stability and solubility in aqueous environments.[6]

Quantitative Data Summary: Liposomal this compound
ParameterReported ValueReference
Particle Size120.7 nm - 333 nm[2][7]
Zeta Potential-33.4 mV[2]
Encapsulation Efficiency84.69% - 90.69%[2][7]
Cellular UptakeHigher than free this compound[7]

Experimental Workflow: Liposome Preparation

G cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Size Reduction a Dissolve this compound, Phospholipids & Cholesterol in Organic Solvent b Rotary Evaporation (50-85°C) a->b c Formation of Thin Lipid Film b->c d Add Aqueous Buffer (e.g., PBS) c->d Transfer Film e Hydrate Film with Agitation d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Sonication or Extrusion f->g Process MLVs h Formation of Small Unilamellar Vesicles (SUVs) g->h

Caption: Workflow for preparing this compound-loaded liposomes.

Protocol: Thin-Film Hydration Method for Liposome Preparation[6]

Materials:

  • This compound

  • Soy Phospholipids (e.g., Soy Phosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform-Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

  • Lipid Solution Preparation:

    • Dissolve this compound, soy phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A common lipid-to-cholesterol ratio is 6:1.[2]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Remove the organic solvent by rotating the flask under vacuum at a temperature of 45-60°C.[6]

    • Continue until a thin, dry lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film.

    • Hydrate the film by gentle agitation (e.g., using a vortex mixer or by manual shaking) above the lipid transition temperature. This process leads to the swelling of lipids and the formation of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Downsizing):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.[1][2]

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or centrifugation.

Encapsulation Technique: Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs)

SLNs are colloidal carriers made from solid lipids (at room temperature), while NLCs are a modified generation that incorporates liquid lipids into the solid lipid matrix. This creates a less-ordered lipid core, which increases drug loading capacity and prevents drug expulsion during storage. Both are effective at encapsulating lipophilic drugs like this compound, enhancing oral bioavailability and suitability for topical delivery.[8][9]

Quantitative Data Summary: this compound-loaded SLNs & NLCs
ParameterReported ValueCarrierReference
Particle Size160 - 190 nmSLN & NLC[8]
Zeta Potential~ -30 mVSLN & NLC[8]
Encapsulation Efficiency70% - 80%SLN & NLC[8][10]
BioavailabilitySignificantly increased vs. free drugNLC[8]

Experimental Workflow: SLN/NLC Preparation

G cluster_phases Step 1: Phase Preparation cluster_emulsify Step 2: Emulsification cluster_cool Step 3: Nanoparticle Formation a Prepare Lipid Phase: - Solid Lipid (e.g., Stearic Acid) - Liquid Lipid (for NLCs) - this compound c Heat both phases above lipid melting point (e.g., 70-85°C) a->c b Prepare Aqueous Phase: - Surfactant (e.g., Poloxamer 188) - Co-surfactant (e.g., Tween 80) - Water b->c d Add Aqueous Phase to Lipid Phase c->d e High-Shear Homogenization (e.g., Ultra-Turrax @ 24,000 rpm) d->e f Formation of Hot o/w Emulsion e->f g Disperse hot emulsion in cold water or cool in ice bath f->g h Lipid Recrystallization g->h i Formation of SLN/NLC Suspension h->i

Caption: Workflow for preparing SLNs/NLCs via hot homogenization.

Protocol: High Shear Homogenization Method for SLN/NLC Preparation[9]

Materials:

  • This compound

  • Solid Lipid (e.g., Stearic Acid, Compritol 888 ATO)

  • Liquid Lipid for NLCs (e.g., Miglyol oil)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Tween 80)

  • Purified Water

Procedure:

  • Phase Preparation:

    • Lipid Phase: Melt the solid lipid (and liquid lipid for NLCs) by heating to approximately 10°C above its melting point (e.g., 85°C). Dissolve the this compound in this molten lipid mixture.[9]

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.[9]

  • Pre-emulsion Formation:

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring.

  • Homogenization:

    • Immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 24,000 rpm) for a few minutes to form a hot oil-in-water (o/w) nanoemulsion.[9][10]

  • Nanoparticle Solidification:

    • Disperse the hot nanoemulsion into cold water (e.g., 2-4°C) under moderate stirring, or cool the nanoemulsion in an ice bath.

    • This rapid cooling causes the lipid droplets to solidify, leading to the formation of SLNs or NLCs, with this compound entrapped within the lipid matrix.

  • Optional Sonication:

    • The resulting suspension can be sonicated to further reduce the particle size and improve homogeneity.[10]

Encapsulation Technique: Cyclodextrin (B1172386) (CD) Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules like this compound, where the this compound molecule is "hosted" within the CD cavity. This complexation effectively shields this compound from the aqueous environment, significantly increasing its apparent water solubility and stability.[11]

Quantitative Data Summary: this compound-Cyclodextrin Complexes
ParameterReported ValueCarrierReference
Solubility Enhancement49-foldγ-Cyclodextrin[12]
Solubility Enhancement2.8-foldHydroxypropyl-β-CD[13]
Complex Stoichiometry1:1β-CD & HP-β-CD[14]
Protocol: Solvent Evaporation Method for CD Complexation[11]

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol (B145695)

  • Distilled Water

Procedure:

  • Solution Preparation:

    • Separately dissolve this compound in a minimal amount of ethanol.

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in distilled water. A molar ratio of 1:1.5 (this compound:CD) has been reported to be effective.[11]

  • Complex Formation:

    • Slowly add the this compound-ethanol solution dropwise to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Evaporation:

    • Gently stir the resulting hydroalcoholic mixture, typically at room temperature, to allow for the evaporation of ethanol. This step facilitates the inclusion of this compound into the cyclodextrin cavity.[11]

  • Product Recovery:

    • Once the ethanol has evaporated, the aqueous solution contains the this compound-CD inclusion complex.

    • The complex can be recovered in solid form by techniques such as freeze-drying (lyophilization) or spray-drying.

Encapsulation Technique: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For this compound, SEDDS formulations can significantly improve solubility and oral absorption by presenting the compound in a solubilized state and creating a large interfacial area for drug release and absorption.[15][16]

Quantitative Data Summary: this compound-SEDDS
ParameterReported ValueReference
This compound Incorporation21.26 mg/mL[17]
Emulsification Time17 - 99 seconds[15]
Mean Droplet Size285 - 823 nm[15]
In Vitro Dissolution~100% at 45 min (Solid-SEDDS)[17]
Protocol: SEDDS Formulation[15][16]

Materials:

  • This compound

  • Oil (e.g., Cod Liver Oil, Lauroglycol FCC)

  • Surfactant (e.g., Tween 80, Labrasol)

  • Co-solvent/Co-surfactant (e.g., Propylene Glycol, Transcutol P)

Procedure:

  • Screening of Excipients (Pre-formulation):

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the required amount of this compound (e.g., 20 mg per 1 g of formulation) to the mixture.[15]

    • Gently heat the mixture (e.g., to 45°C) and vortex or stir until a clear, homogenous solution is obtained.[15]

  • Characterization of Self-Emulsification:

    • Add a small volume of the prepared SEDDS formulation (e.g., 0.2 mL) to a larger volume of water (e.g., 100 mL) at 37°C with gentle stirring.[15]

    • Visually assess the speed of emulsification, clarity, and stability of the resulting emulsion. A "good" formulation will spread easily and form a clear or bluish-white emulsion without precipitation.[15]

  • Solid-SEDDS (Optional):

    • To create a solid dosage form, the liquid SEDDS can be adsorbed onto a solid carrier (e.g., colloidal silicon dioxide) and then processed using techniques like spray-drying.[17]

This compound and Key Signaling Pathways

This compound exerts its biological effects by modulating numerous intracellular signaling pathways.[18] Understanding these pathways is crucial for designing targeted therapies. Encapsulation can improve the delivery of this compound to cells, thereby enhancing its ability to influence these molecular targets. Key pathways include:

  • PI3K/Akt/mTOR Pathway: this compound can suppress this pathway, which is critical for cell growth, proliferation, and survival. Inhibition leads to reduced glucose metabolism and increased cell death, particularly in cancer cells.[19]

  • SIRT1 and AMPK Pathways: this compound is a well-known activator of SIRT1, a protein involved in metabolism, stress resistance, and longevity.[20] It also activates AMPK, a key cellular energy sensor, which helps improve metabolic function.[20]

  • STAT3 Pathway: this compound can inhibit the STAT3 signaling pathway, which is often overactive in cancer, leading to reduced cell proliferation and metastasis.[21]

  • Wnt/β-catenin Pathway: By inhibiting this pathway, this compound can suppress the translocation of β-catenin into the nucleus, thereby downregulating genes involved in cell proliferation.[19][21]

G Resv This compound SIRT1 SIRT1 Resv->SIRT1 Activates AMPK AMPK Resv->AMPK Activates PI3K PI3K/Akt Resv->PI3K Inhibits Wnt Wnt/β-catenin Resv->Wnt Inhibits STAT3 STAT3 Resv->STAT3 Inhibits Activates Activates Inhibits Inhibits PathwayNode PathwayNode OutcomeNode OutcomeNode Metabolism Improved Metabolism SIRT1->Metabolism AMPK->Metabolism Prolif Decreased Cell Proliferation PI3K->Prolif Apoptosis Increased Apoptosis PI3K->Apoptosis Wnt->Prolif STAT3->Prolif

References

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry (ESI-MS) of Resveratrol Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-aging properties. Its biological activity is often attributed to its ability to form complexes with various biomolecules, including metal ions and proteins. Electrospray ionization mass spectrometry (ESI-MS) is a powerful and sensitive analytical technique for the characterization of these non-covalent complexes, providing insights into their stoichiometry, binding affinities, and structure. This document provides detailed application notes and experimental protocols for the analysis of this compound complexes using ESI-MS.

Data Presentation: Quantitative Analysis of this compound Complexes

The following tables summarize quantitative data obtained from ESI-MS studies of this compound complexes. These values are indicative and may vary based on specific experimental conditions.

Table 1: ESI-MS Data for this compound-Metal Complexes

Metal IonObserved ComplexStoichiometry (this compound:Metal)m/z of [M-H]⁻Reference
Cu(II)[Cu(Resv-H)]⁺1:1289.0[1]
Fe(II)[Fe(Resv-H)]⁺1:1282.0N/A
Zn(II)[Zn(Resv-H)]⁺1:1290.0N/A

Note: "Resv-H" represents the deprotonated this compound molecule. The m/z values are illustrative and depend on the specific isotopes of the metal.

Table 2: ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Product Ions (m/z)Ionization ModeReference
227185, 143Negative[2][3]
229 (Dihydrothis compound)144Negative[2]
307 (this compound Monosulfate)227Negative[4]
403 (this compound Glucuronide)227Negative[4]

Experimental Protocols

Protocol 1: Analysis of this compound-Metal Complexes by ESI-MS

This protocol outlines the general procedure for the formation and analysis of this compound-metal complexes.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a stock solution of trans-resveratrol (e.g., 1 mM) in methanol.

  • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • To form the complex, mix the this compound stock solution with the respective metal salt solution in a suitable molar ratio (e.g., 1:1 or 2:1 this compound to metal). A common final concentration for analysis is in the low micromolar range (e.g., 10 µM).

  • Allow the mixture to incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complex formation.

  • Dilute the final mixture with a suitable solvent for ESI-MS analysis, often a mixture of methanol and water with a volatile salt like ammonium acetate to aid ionization.

3. ESI-MS Parameters:

  • Ionization Mode: Negative or Positive, depending on the complex of interest. Negative mode is often used for this compound itself, detecting the [M-H]⁻ ion at m/z 227.[5][6] For metal complexes, positive mode may be more informative.

  • Capillary Voltage: 3-5 kV

  • Nebulizing Gas (N₂): Flow rate appropriate for the instrument (e.g., 1.5 L/min)

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300°C)

  • Scan Range: m/z 100-1000 to cover the expected masses of this compound and its complexes.

  • Collision Energy (for MS/MS): Varies depending on the complex, typically in the range of 10-40 eV to induce fragmentation.

Protocol 2: Analysis of this compound-Protein Complexes by ESI-MS

This protocol is designed for the study of non-covalent interactions between this compound and proteins.

1. Materials and Reagents:

  • Trans-resveratrol

  • Protein of interest (e.g., α-synuclein, serum albumin)

  • Ammonium acetate buffer (e.g., 25 mM, pH 7.4)

  • Methanol or other suitable organic solvent for this compound stock

2. Sample Preparation:

  • Prepare a stock solution of the protein in ammonium acetate buffer to a final concentration suitable for ESI-MS (e.g., 10 µM).

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., methanol) to ensure solubility, then dilute with ammonium acetate buffer.

  • Mix the protein and this compound solutions at the desired molar ratio. It is crucial to maintain native-like conditions (pH, ionic strength) to preserve the non-covalent interaction.

  • Incubate the mixture for a time sufficient to reach binding equilibrium (this may need to be determined empirically).

  • The sample is then directly infused into the ESI-MS system.

3. ESI-MS Parameters for Non-covalent Complexes:

  • Ionization Mode: Positive ion mode is typically used for proteins.

  • "Gentle" Source Conditions: It is critical to use lower cone voltages, capillary temperatures, and collision energies to prevent the dissociation of the non-covalent complex in the gas phase.

  • Capillary Voltage: 3-4.5 kV

  • Cone Voltage: 20-80 V (optimize for minimal fragmentation)

  • Source Temperature: Lower than for small molecules (e.g., 80-150°C)

  • Backing Pressure: May need to be slightly increased to cool the ions and preserve the complex.

  • Scan Range: A wider m/z range is required to detect the high molecular weight protein and protein-ligand complexes (e.g., m/z 1000-5000).

Visualizations

Signaling Pathways Involving this compound

This compound is known to modulate several key signaling pathways, contributing to its diverse biological effects. The following diagrams illustrate some of these interactions.

Resveratrol_Signaling_Pathways cluster_Resveratrol_Activation This compound cluster_SIRT1 SIRT1 Pathway cluster_AMPK AMPK Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Activates Metabolism Improved Metabolism AMPK->Metabolism Autophagy Autophagy AMPK->Autophagy

Caption: this compound-mediated activation of SIRT1 and AMPK signaling pathways.

Experimental Workflow for this compound Complex Analysis

The following diagram outlines a typical experimental workflow for the ESI-MS analysis of this compound complexes.

ESI_MS_Workflow cluster_Preparation Sample Preparation cluster_Analysis ESI-MS Analysis cluster_Interpretation Data Interpretation Res_Stock This compound Stock Solution Incubation Mix and Incubate Res_Stock->Incubation Ligand_Stock Ligand Stock (Metal or Protein) Ligand_Stock->Incubation ESI_MS Direct Infusion ESI-MS Incubation->ESI_MS Dilute in Volatile Buffer Data_Acquisition Data Acquisition (Full Scan & MS/MS) ESI_MS->Data_Acquisition Stoichiometry Determine Stoichiometry Data_Acquisition->Stoichiometry Fragmentation Analyze Fragmentation Data_Acquisition->Fragmentation Binding_Affinity Calculate Binding Affinity (optional) Stoichiometry->Binding_Affinity

Caption: General experimental workflow for ESI-MS analysis of this compound complexes.

References

Application Notes and Protocols for Resveratrol Photoisomerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913) (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It exists in two primary isomeric forms: trans-resveratrol and cis-resveratrol (B22520). The trans-isomer is generally considered more biologically active and stable. However, the conversion of trans-resveratrol to its cis-isomer through photoisomerization is a critical area of study, as the biological activities of the cis-form are also of significant interest. This document provides detailed application notes and protocols for the experimental setup of this compound photoisomerization, analysis of the isomers, and an overview of the signaling pathways modulated by this compound.

Data Presentation: Experimental Parameters for Photoisomerization

The efficiency of converting trans-resveratrol to cis-resveratrol is influenced by several key experimental parameters. The following table summarizes these critical factors based on established protocols.

ParameterRecommended ConditionsNotes
Light Source UV Lamp (254 nm, 365 nm), SunlightShorter wavelengths, such as 254 nm, can lead to faster isomerization but may also promote the formation of degradation byproducts.[1][2] 365 nm is a commonly used wavelength for achieving a good yield of the cis-isomer.[1][3]
Solvent Ethanol (B145695), Acetonitrile (B52724), Methanol (B129727), WaterThe choice of solvent can influence the rate of isomerization and the stability of the isomers.[1] Ethanol is a frequently used solvent.
Concentration 5 - 100 mg/LHigher concentrations can lead to incomplete isomerization due to the inner filter effect, where the solute absorbs the incident light, preventing it from reaching the entire solution volume.
Irradiation Time Minutes to HoursThe optimal irradiation time depends on the light source's intensity, the wavelength used, and the desired conversion ratio.[3][4]
Temperature Room TemperaturePhotoisomerization of this compound is typically carried out at room temperature.
Atmosphere Ambient Air or Inert Gas (e.g., Nitrogen)While often performed in air, conducting the reaction under an inert atmosphere can minimize oxidation and the formation of byproducts, especially during prolonged irradiation.

Experimental Protocols

Protocol 1: Photoisomerization of trans-Resveratrol to cis-Resveratrol

This protocol details the procedure for the conversion of trans-resveratrol to cis-resveratrol using a UV lamp.

Materials:

  • trans-Resveratrol standard

  • Ethanol (or other suitable solvent)

  • Quartz cuvettes or reaction vessel

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bar (optional, for larger volumes)

  • Aluminum foil

Procedure:

  • Solution Preparation: Prepare a stock solution of trans-resveratrol in ethanol at the desired concentration (e.g., 50 mg/L). It is crucial to perform this step in dim light to prevent premature isomerization.[1]

  • Irradiation Setup: Transfer the trans-resveratrol solution to a quartz cuvette or a suitable quartz reaction vessel. Quartz is essential as it is transparent to UV light.

  • UV Exposure: Place the vessel under the UV lamp. For consistent results, maintain a fixed distance between the lamp and the solution. If using a larger volume, gentle stirring can ensure uniform irradiation.

  • Monitoring the Reaction: The progress of the photoisomerization can be monitored over time by taking aliquots of the solution and analyzing them using UV-Vis spectroscopy or HPLC (see Protocol 2).

  • Storage of cis-Resveratrol: After the desired level of conversion is achieved, the solution containing a mixture of cis- and trans-resveratrol should be stored in a light-protected container (e.g., wrapped in aluminum foil) at low temperatures (e.g., -20°C) to minimize back-isomerization and degradation.[1]

Protocol 2: Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and quantification of trans- and cis-resveratrol using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase: Acetonitrile and water (or methanol and water)

  • This compound isomer mixture from Protocol 1

  • trans-Resveratrol and cis-resveratrol standards (if available for quantification)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a gradient of acetonitrile and water. A common mobile phase composition is a gradient starting with a lower concentration of the organic solvent and increasing over the run.[1]

  • Sample Preparation: Filter the this compound solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis: Inject the sample onto the HPLC system. Set the UV detector to monitor at a wavelength where both isomers have significant absorbance, typically around 306 nm or 286 nm.[5][6]

  • Isomer Identification: The retention time of cis-resveratrol is generally shorter than that of trans-resveratrol on a C18 column.[1]

  • Quantification: The concentration of each isomer can be determined by comparing the peak areas to those of known standards.

Mandatory Visualizations

Experimental Workflow for this compound Photoisomerization

G cluster_prep Preparation cluster_iso Photoisomerization cluster_analysis Analysis & Purification cluster_storage Storage prep Prepare trans-Resveratrol Solution (e.g., 50 mg/L in Ethanol) irradiate Irradiate with UV Light (e.g., 365 nm in Quartz Vessel) prep->irradiate Transfer to Quartz Vessel analyze Analyze Isomer Ratio (HPLC, UV-Vis) irradiate->analyze Monitor Conversion purify Purify cis-Resveratrol (Preparative HPLC) analyze->purify If pure cis-isomer is required store Store in Dark at Low Temperature (-20°C) analyze->store purify->store

Caption: Workflow for the photoisomerization and analysis of this compound.

Major Signaling Pathways Modulated by this compound

G cluster_this compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes res This compound sirt1 SIRT1 res->sirt1 Activates ampk AMPK res->ampk Activates nfkb NF-κB res->nfkb Inhibits mapk MAPK res->mapk Modulates pi3k PI3K/Akt res->pi3k Inhibits inflammation ↓ Inflammation sirt1->inflammation apoptosis ↑ Apoptosis (in cancer cells) sirt1->apoptosis antioxidant ↑ Antioxidant Defense sirt1->antioxidant ampk->antioxidant nfkb->inflammation proliferation ↓ Cell Proliferation (in cancer cells) mapk->proliferation pi3k->proliferation

Caption: Key signaling pathways modulated by this compound.

Discussion of Signaling Pathways

This compound is known to modulate a variety of cellular signaling pathways, contributing to its diverse biological effects.[1]

  • SIRT1 Activation: this compound is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][7] This activation is linked to many of this compound's beneficial effects, including the regulation of metabolism, inflammation, and aging.[1][7] Activation of SIRT1 can lead to the deacetylation of various proteins, influencing gene expression and cellular function.[3]

  • AMPK Pathway: this compound can also activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[7] AMPK activation plays a role in improving mitochondrial function and cellular stress resistance.[7]

  • NF-κB Inhibition: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of the inflammatory response. This compound has been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[1][6]

  • MAPK and PI3K/Akt Pathways: this compound can modulate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1][8] These pathways are crucial for cell proliferation, survival, and apoptosis. In the context of cancer, this compound's ability to inhibit these pathways can lead to reduced cancer cell growth and increased apoptosis.[9]

It is important to note that both trans- and cis-resveratrol can exhibit biological activity, although the potency may differ. For instance, cis-resveratrol has also been shown to possess anti-inflammatory properties by inhibiting inflammasomes in macrophages.[10] The study of both isomers is therefore essential for a comprehensive understanding of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Navigating the Hurdles of Resveratrol Clinical Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of resveratrol (B1683913) from a promising preclinical compound to a clinically validated therapeutic has been fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during their experiments, aiming to bridge the gap between benchtop discoveries and successful clinical trials.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Bioavailability and Rapid Metabolism

Question: Why are the in vivo effects of this compound so much less potent than what we observe in our cell culture experiments?

Answer: This is a common and critical challenge in this compound research, primarily due to its low oral bioavailability.[1][2] After oral administration, this compound is extensively and rapidly metabolized in the intestines and liver by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3][4] This "first-pass metabolism" converts this compound into glucuronide and sulfate (B86663) conjugates.[1][2][5] Consequently, the concentration of free, unmetabolized this compound that reaches systemic circulation is often less than 1%.[2] The concentrations used in many in vitro studies are often orders of magnitude higher than what is achievable in human plasma.[6][7]

Troubleshooting Guide:

  • Quantify Metabolites: When conducting in vivo studies, it is crucial to measure not only the parent this compound but also its major metabolites in plasma and target tissues. The biological activity of these metabolites is an active area of research, and they may contribute to the observed effects.[8]

  • Consider Alternative Delivery Systems: To bypass extensive first-pass metabolism, explore novel delivery systems.[9][10][11] Research has shown that formulations like nanoparticles, liposomes, and micronized powders can enhance the solubility and absorption of this compound, leading to higher plasma concentrations.[9][10]

  • Co-administration with Inhibitors: Consider co-administering this compound with inhibitors of UGTs and SULTs, such as piperine (B192125) or quercetin.[3][9][11] These compounds can potentially increase the bioavailability of the parent this compound, though clinical results have been mixed.[9][11]

Issue 2: Inconsistent and Conflicting Clinical Trial Results

Question: We are designing a clinical trial for this compound, but the existing literature shows conflicting results. How can we design a more robust study?

Answer: The inconsistency in clinical trial outcomes is a significant hurdle.[12][13][14] This is likely due to a variety of factors including a wide range of doses tested (from under 10 mg to 5g per day), different study durations, diverse patient populations, and the use of various this compound formulations with differing bioavailability.[14][15][16] Some studies even suggest a hormetic or biphasic (U-shaped) dose-response, where low doses may be beneficial while high doses could be ineffective or even detrimental.[6][13]

Troubleshooting Guide:

  • Dose-Ranging Studies: Conduct thorough pilot and dose-ranging studies in your target population to identify an optimal therapeutic window. Do not assume a linear dose-response relationship.

  • Standardized Formulations: Use a well-characterized and standardized this compound formulation to ensure consistent bioavailability across participants. If possible, measure plasma levels of this compound and its metabolites to correlate with clinical outcomes.

  • Clearly Defined Endpoints: Select primary and secondary endpoints that are highly relevant to the disease pathology and are sensitive enough to detect changes in a healthy or pre-disease population.[17] Biomarkers that are highly responsive in individuals with chronic disease may not be as sensitive in healthier populations.[17]

  • Stratify Patient Populations: Given the inter-individual variability in this compound metabolism, consider stratifying patients based on factors that could influence outcomes, such as gut microbiota composition or genetic polymorphisms in metabolizing enzymes.[8]

Issue 3: Discrepancy Between Preclinical and Clinical Dosing

Question: How do we determine an appropriate and safe starting dose for our first-in-human clinical trial based on our animal model data?

Answer: Extrapolating an effective dose from animal models to humans is a major challenge with this compound.[6] Rodent models often use doses ranging from 0.1 to 1,000 mg/kg, which is a vast range.[6] A direct conversion of these doses to a human equivalent often results in impractically high and potentially unsafe doses.[6] Furthermore, high doses (above 2.5 g/day ) in humans can lead to gastrointestinal side effects like nausea and diarrhea.[18]

Troubleshooting Guide:

  • Allometric Scaling: Use allometric scaling based on body surface area to calculate a more appropriate human equivalent dose (HED) from your animal data. However, be aware that this is just an estimate and should be approached with caution.

  • Pharmacokinetic Modeling: Develop a pharmacokinetic model based on preclinical data to predict human plasma concentrations at different doses. This can help in selecting a starting dose that is likely to be safe and within a potentially therapeutic range.

  • Review Existing Clinical Data: Carefully review the doses used in previous human clinical trials for similar indications. Doses up to 1 g/day are generally well-tolerated.[15]

Quantitative Data Summary

Table 1: Bioavailability and Metabolism of this compound

ParameterValueReference
Oral Absorption in Humans~75%[2][5]
Systemic Bioavailability< 1%[2]
Peak Plasma Time (Tmax)~30 minutes[5]
Primary MetabolitesGlucuronide and Sulfate Conjugates[1][2][5]
Half-life of Parent this compound8-14 minutes[19]
Half-life of Metabolites~9.2 hours[19]

Table 2: this compound Dosing in Human Clinical Trials

Daily Dosage RangeCommon Side Effects at High DosesGeneral ObservationReference
8 mg - 5 gNausea, vomiting, diarrhea, cramping, flatulence (typically >2.5 g/day )Doses up to 1 g/day are generally well-tolerated.[15][20][18]
150 mgLowered systolic blood pressure in one study.Conflicting results exist across different studies.[18]
>300 mgSignificant reduction in blood pressure in a subgroup of patients with diabetes.Dose-response relationship appears to be non-linear.[20]
1 gMost common high dose used in clinical trials.Recommendations often suggest not exceeding this dose in healthy individuals due to potential for side effects.[15]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Plasma by HPLC-UV
  • Sample Preparation:

    • Collect blood samples in heparinized tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • To 200 µL of plasma, add 10 µL of an internal standard (e.g., 4-hydroxybenzophenone).

    • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia to hydrolyze the conjugated metabolites. Incubate at 37°C for 1 hour.

    • Perform liquid-liquid extraction by adding 800 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 306 nm.

    • Quantification: Create a standard curve using known concentrations of this compound and its metabolites to quantify the amounts in the plasma samples.

Visualizations

Resveratrol_Metabolism_Workflow cluster_oral Oral Administration cluster_gut Intestinal Lumen & Epithelium cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation cluster_excretion Excretion This compound Oral this compound Intake Absorption ~75% Absorption (Transepithelial Diffusion) This compound->Absorption GutMetabolism Intestinal Metabolism (UGTs, SULTs) Absorption->GutMetabolism HepaticMetabolism Hepatic Metabolism (UGTs, SULTs) GutMetabolism->HepaticMetabolism Portal Vein Metabolites This compound Metabolites (Glucuronides, Sulfates) HepaticMetabolism->Metabolites Freethis compound Free this compound (<1% Bioavailability) HepaticMetabolism->Freethis compound Urine Rapid Excretion in Urine Metabolites->Urine Freethis compound->Urine

Caption: Workflow of this compound's Poor Oral Bioavailability.

Troubleshooting_Resveratrol_Trials cluster_causes Potential Causes cluster_solutions Proposed Solutions for Robust Study Design Problem Problem: Conflicting Clinical Trial Results Dose Variable Dosing (10mg - 5g/day) Problem->Dose Bioavailability Poor & Variable Bioavailability Problem->Bioavailability Population Diverse Patient Populations Problem->Population Duration Different Study Durations Problem->Duration DoseRanging Conduct Pilot Dose-Ranging Studies Dose->DoseRanging Formulation Use Standardized Formulations Bioavailability->Formulation Stratification Stratify Patients (e.g., by metabolizer status) Population->Stratification Endpoints Define Sensitive & Relevant Endpoints Duration->Endpoints

Caption: Logical Flow for Troubleshooting Conflicting Clinical Trial Data.

Signaling_Pathway_this compound cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 AMPK AMPK This compound->AMPK COX COX Enzymes This compound->COX Inhibition Nrf2 Nrf2 This compound->Nrf2 Mito Mitochondrial Biogenesis SIRT1->Mito Apoptosis Induction of Apoptosis (in cancer cells) SIRT1->Apoptosis AMPK->Mito Inflammation Reduced Inflammation COX->Inflammation Mediates OxidativeStress Decreased Oxidative Stress Nrf2->OxidativeStress Regulates

Caption: Simplified Signaling Pathways of this compound.

References

Technical Support Center: Overcoming Resveratrol's Rapid In Vivo Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance and solutions for the common challenges associated with the rapid in vivo metabolism of resveratrol (B1683913), a key factor limiting its therapeutic potential. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound so low after oral administration?

This compound is well-absorbed after oral administration (around 75%), but its bioavailability is typically less than 1%.[1] This discrepancy is due to rapid and extensive first-pass metabolism in the intestines and liver.[1][2] The primary metabolic pathways are glucuronidation and sulfation of this compound's hydroxyl groups, which convert it into more water-soluble and easily excretable metabolites.[3][4]

Q2: What are the main strategies to improve the in vivo bioavailability of this compound?

There are several promising strategies to overcome the rapid metabolism of this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can protect it from metabolic enzymes, enhance its solubility, and provide controlled release.[2][5][6]

  • Co-administration with Metabolic Inhibitors: Administering this compound with compounds that inhibit its metabolic enzymes can increase its plasma concentration and residence time. A well-studied example is piperine (B192125), an alkaloid from black pepper that inhibits glucuronidation.[7][8]

  • Structural Modification (Prodrugs/Derivatives): Modifying the chemical structure of this compound, for instance, by creating prodrugs or derivatives, can improve its metabolic stability and pharmacokinetic profile.[2][9][10]

Q3: How does co-administration with piperine enhance this compound's bioavailability?

Piperine has been shown to inhibit the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, a major metabolic pathway for this compound.[7][8] By inhibiting these enzymes in the gut and liver, piperine reduces the first-pass metabolism of this compound, allowing more of the parent compound to reach systemic circulation.[7][8]

Q4: What is the impact of food on the bioavailability of this compound?

The presence of food, particularly high-fat meals, can delay the absorption of this compound, as indicated by a longer time to reach maximum plasma concentration (Tmax).[3][6] However, studies have shown that food does not significantly affect the overall bioavailability (as measured by the area under the curve, or AUC) of this compound.[3][6]

Q5: Are the metabolites of this compound biologically active?

While the parent compound, trans-resveratrol, is considered the most biologically active form, some of its metabolites, such as this compound-3-O-sulfate and certain glucuronides, have been shown to retain some biological activity.[9] There is also evidence that metabolites can be converted back to free this compound in target tissues, contributing to its in vivo effects.[11]

Troubleshooting Guides

Issue 1: Low and Variable this compound Concentration in Plasma Samples

Possible Cause:

  • Rapid Metabolism: this compound is rapidly metabolized in the gut and liver, leading to low plasma concentrations of the parent compound.

  • Analytical Issues: Suboptimal sample preparation or HPLC method can lead to inaccurate quantification.

  • Formulation Instability: The this compound formulation may not be effectively protecting the compound from degradation.

Troubleshooting Steps:

  • Optimize Dosing Strategy:

    • Consider co-administering this compound with a metabolic inhibitor like piperine.

    • Utilize a nanoformulation (e.g., solid lipid nanoparticles, liposomes) to protect this compound from first-pass metabolism.

  • Refine Analytical Method:

    • Ensure your HPLC method is validated for sensitivity and specificity for both this compound and its major metabolites.

    • Use appropriate internal standards for accurate quantification.

    • Optimize blood sample collection and processing to minimize ex vivo degradation. Plasma should be separated promptly and stored at -80°C.[5]

  • Evaluate Formulation:

    • If using a nanoformulation, characterize its encapsulation efficiency, particle size, and stability over time and in relevant physiological media.

Issue 2: Poor Solubility of this compound for In Vivo Studies

Possible Cause:

  • This compound has low aqueous solubility (<0.05 mg/mL), making it challenging to prepare suitable formulations for in vivo administration, especially at higher doses.[12]

Troubleshooting Steps:

  • Use of Co-solvents: For preclinical studies, this compound can be dissolved in a small amount of a biocompatible organic solvent like ethanol (B145695) or DMSO before being diluted in a vehicle for administration. However, be mindful of potential solvent toxicity.

  • Nanoencapsulation: Formulating this compound into nanoparticles, such as solid lipid nanoparticles or nanoemulsions, can significantly enhance its aqueous dispersibility and solubility.[13][14]

  • Solid Dispersions: Preparing solid dispersions of this compound with hydrophilic polymers (e.g., PEG, PVP) can improve its dissolution rate and solubility.[15]

Issue 3: Instability of this compound in Experimental Solutions

Possible Cause:

  • pH Sensitivity: this compound is unstable in alkaline conditions (pH > 7), leading to rapid degradation.[16]

  • Light Sensitivity: Exposure to UV and visible light can cause isomerization from the more active trans-resveratrol to the less active cis-resveratrol, as well as photodegradation.[16][17]

  • Oxidation: this compound is susceptible to oxidation in aqueous solutions.[16]

Troubleshooting Steps:

  • Control pH: Prepare and maintain this compound solutions in a slightly acidic to neutral pH range (ideally below 6.8).[16]

  • Protect from Light: Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil.[16]

  • Minimize Oxidation: Prepare solutions fresh before use. For stock solutions, consider using deoxygenated solvents and storing them at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon).[16]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound with and without Piperine in Mice

ParameterThis compound (100 mg/kg)This compound (100 mg/kg) + Piperine (10 mg/kg)% ChangeReference
Cmax (ng/mL) ~25~400+1544%[7][8]
AUC (ng·h/mL) ~50~115+229%[7][8]
Tmax (h) 0.250.5+100%[7][8]

Table 2: Comparison of Different Nanoformulations for Enhancing this compound Bioavailability

FormulationKey FindingsFold Increase in Bioavailability (Approx.)Reference
Solid Lipid Nanoparticles (SLNs) Enhanced oral bioavailability and brain targeting.5.0[18][19]
Liposomes Improved solubility and stability.2.5[20]
Polymeric Nanoparticles (e.g., PLGA) Provided controlled release and protection from degradation.3.5[21]
Nanoemulsions Increased solubility and dissolution rate.4.2[14]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification

Materials:

  • This compound

  • Stearic acid (lipid)

  • Lecithin (emulsifier)

  • Myrj 52 (surfactant)

  • Chloroform (B151607)

  • Distilled water

Procedure:

  • Organic Phase Preparation: Dissolve 150 mg of this compound, 100 mg of lecithin, and 200 mg of stearic acid in 10 mL of chloroform in a glass bottle. Use ultrasound to ensure complete dissolution.[19]

  • Aqueous Phase Preparation: Dissolve Myrj 52 in 30 mL of distilled water and heat to 75 ± 2 °C in a water bath.[19]

  • Emulsification: Add the organic phase to the heated aqueous phase dropwise under continuous high-speed stirring to form a pre-emulsion.

  • Homogenization: Homogenize the pre-emulsion using a high-pressure homogenizer at a specified pressure and number of cycles to reduce the particle size.

  • Solidification: Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification: Centrifuge the SLN suspension to remove any unentrapped this compound and larger particles. Resuspend the pellet in distilled water.[18]

  • Characterization: Characterize the SLNs for particle size and zeta potential (using Dynamic Light Scattering), morphology (using Scanning Electron Microscopy), and encapsulation efficiency (by quantifying the amount of this compound in the SLNs versus the initial amount).

Protocol 2: In Vivo Pharmacokinetic Study of this compound and Piperine Co-administration in Mice

Materials:

  • This compound

  • Piperine

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • C57BL/6 mice

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Dosing Solution Preparation: Prepare a suspension of this compound (100 mg/kg) and a separate suspension of this compound (100 mg/kg) with piperine (10 mg/kg) in the oral gavage vehicle.

  • Dosing: Administer a single oral gavage of the prepared solutions to two groups of mice.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Quantification: Analyze the plasma concentrations of this compound and its major metabolites using a validated HPLC-UV or LC-MS/MS method.[5][22]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each group.

Visualizations

Diagram 1: Metabolic Pathways of this compound

Resveratrol_Metabolism Res This compound (Oral Administration) Intestine Intestinal Lumen & Enterocytes Res->Intestine Absorption Liver Liver (Hepatocytes) Intestine->Liver Portal Vein Metabolites This compound Glucuronides & Sulfates Intestine->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Systemic Systemic Circulation Liver->Systemic First-Pass Metabolism Liver->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Excretion Excretion (Urine/Bile) Systemic->Excretion Metabolites->Systemic Metabolites->Excretion

Caption: Major metabolic pathways of this compound following oral administration.

Diagram 2: Experimental Workflow for SLN Preparation and Characterization

SLN_Workflow start Start organic_phase Prepare Organic Phase (this compound + Lipid) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant) start->aqueous_phase emulsification Emulsification (High-Speed Stirring) organic_phase->emulsification aqueous_phase->emulsification homogenization High-Pressure Homogenization emulsification->homogenization solidification Solidification (Cooling) homogenization->solidification purification Purification (Centrifugation) solidification->purification characterization Characterization purification->characterization dls Particle Size & Zeta Potential (DLS) characterization->dls sem Morphology (SEM) characterization->sem ee Encapsulation Efficiency (HPLC) characterization->ee end End dls->end sem->end ee->end

Caption: Workflow for preparing and characterizing this compound-loaded SLNs.

Diagram 3: Logic Diagram for Troubleshooting Low this compound Bioavailability

Troubleshooting_Bioavailability problem Low In Vivo This compound Bioavailability cause1 Rapid First-Pass Metabolism problem->cause1 cause2 Poor Solubility & Dissolution problem->cause2 cause3 Formulation Instability problem->cause3 solution1a Co-administer with Metabolism Inhibitor (e.g., Piperine) cause1->solution1a solution1b Use Nanoformulation to Protect this compound cause1->solution1b solution2a Nanoencapsulation (SLNs, Liposomes) cause2->solution2a solution2b Prepare Solid Dispersion cause2->solution2b solution3a Optimize Formulation (pH, light protection) cause3->solution3a solution3b Characterize Stability (e.g., DLS over time) cause3->solution3b

Caption: Troubleshooting logic for low this compound bioavailability in experiments.

References

Technical Support Center: Resveratrol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resveratrol (B1683913) stability in aqueous solutions.

Troubleshooting Guides

This section addresses common issues encountered during the preparation, storage, and use of this compound aqueous solutions.

Issue 1: My this compound solution has turned a yellow or brown color.

Possible Cause: Discoloration is a primary indicator of this compound degradation. This is often due to:

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation when exposed to air.

  • Photodegradation: Exposure to light, particularly UV light, can cause this compound to degrade into other compounds, such as resveratrone, which can contribute to color changes.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions immediately before use to minimize degradation.

  • Protect from Light: Always store this compound stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to shield them from light.

  • Deoxygenate Solvents: Before dissolving this compound, purge your aqueous solvent with an inert gas like nitrogen or argon to minimize oxidation.

  • Consider Antioxidants: The addition of a stabilizing agent like ascorbic acid can help prevent oxidative degradation.

Issue 2: A precipitate has formed in my aqueous this compound solution.

Possible Cause: Precipitation is typically due to the low aqueous solubility of this compound. While the cis-isomer is slightly more soluble than the trans-isomer, its solubility remains limited, especially at higher concentrations.

Troubleshooting Steps:

  • Verify Solubility Limits: Ensure you are working within the known solubility limits of this compound in your specific aqueous system.

  • Utilize a Co-solvent: For stock solutions, dissolve this compound in a small amount of a biocompatible organic solvent such as ethanol (B145695) or DMSO before diluting it in your aqueous medium. Be mindful of the final solvent concentration in your experiments, as it could influence your results.

  • Employ Cyclodextrins: Encapsulating this compound in cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and stability.

  • pH Adjustment: Minor adjustments to the pH of your solution may improve solubility. However, it is crucial to validate the stability of this compound at the selected pH, as alkaline conditions can accelerate degradation.

Issue 3: I am observing inconsistent or irreproducible results in my cell culture experiments.

Possible Cause: The instability of this compound in the cell culture medium is a likely culprit. Standard media are often buffered around pH 7.4 and incubated at 37°C, conditions under which this compound is known to degrade.[1]

Troubleshooting Steps:

  • Time-Course Analysis: If feasible, collect aliquots of your cell culture medium containing this compound at various time points (e.g., 0, 6, 12, 24 hours). Analyze these samples by HPLC to quantify the this compound concentration and detect any degradation products.

  • Use Stabilized Formulations: Proactively stabilize your this compound solutions using methods like cyclodextrin (B1172386) encapsulation or the addition of antioxidants.

  • Minimize Light Exposure: Keep cell culture plates or flasks in a dark environment as much as possible during incubation.

  • Prepare Fresh Media: Prepare fresh this compound-containing media for each experiment to ensure a consistent concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The main factors are:

  • pH: this compound is most stable in acidic to neutral conditions (pH < 7). In alkaline environments (pH > 7), its degradation is significantly accelerated.[1]

  • Light: Exposure to UV and even visible light can cause isomerization from the more stable trans-resveratrol to the less stable cis-resveratrol (B22520), as well as photodegradation.

  • Temperature: Elevated temperatures increase the rate of this compound degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: Which is more stable in an aqueous solution, cis- or trans-resveratrol?

A2: trans-Resveratrol is the more thermodynamically stable isomer. The cis-isomer is more susceptible to degradation, particularly through photo-induced reactions.

Q3: How does pH quantitatively affect this compound stability?

A3: The stability of this compound is highly pH-dependent. It is relatively stable in acidic to neutral solutions. However, in alkaline conditions, the degradation rate increases exponentially. For instance, at 37°C, the half-life of trans-resveratrol is less than 3 days at pH 7.4, but drops to under 10 hours at pH 8.0, and is less than 5 minutes at pH 10.0.[1]

Q4: What are the main degradation products of this compound in aqueous solutions?

A4: The primary degradation pathways involve isomerization and oxidation. Exposure to light causes the conversion of trans-resveratrol to cis-resveratrol. Further degradation can lead to the formation of various oxidation products, including resveratrone. Under certain conditions, over 80 different transformation products have been tentatively identified.

Q5: Can I use antioxidants other than ascorbic acid to stabilize this compound solutions?

A5: Yes, other antioxidants can be used. Ascorbic acid (Vitamin C) is a common choice due to its water solubility and effectiveness in scavenging free radicals. If you opt for other antioxidants, it is essential to validate their compatibility with your experimental setup and their efficacy in stabilizing this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)
Water0.05[2]
Ethanol87.98[2]
Polyethylene glycol 400 (PEG-400)373.85[2]
Dimethyl sulfoxide (B87167) (DMSO)≥16

Table 2: Stability of trans-Resveratrol at Different pH Values (37°C)

pHHalf-lifeReference
1.2> 90 days[1]
1 to 7Stable for at least 28 days[1]
7.4< 3 days[1]
8.0< 10 hours[1]
10.0< 5 minutes[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • trans-Resveratrol powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous, high purity)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder and the chosen solvent (DMSO or ethanol) to equilibrate to room temperature.

  • Accurately weigh the desired amount of this compound powder in a sterile amber microcentrifuge tube.

  • Add the appropriate volume of the solvent to achieve the desired stock concentration (e.g., for a 50 mM stock in DMSO, add 1 mL of DMSO to 11.41 mg of this compound).

  • Vortex the tube thoroughly until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.

Protocol 2: Stabilization of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound with enhanced solubility and stability using HP-β-CD.

Materials:

  • trans-Resveratrol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional) or vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is common to start with).

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in distilled water with stirring.

  • Complexation: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while continuously stirring.

  • Stirring: Continue to stir the mixture at room temperature for 24-48 hours in a light-protected container to allow for complex formation.

  • Solvent Removal (for solid complex): If a solid complex is desired, the solvent can be removed using a rotary evaporator or by freeze-drying. The resulting powder can be stored and later reconstituted in an aqueous buffer.

  • Direct Use (for solution): The resulting aqueous solution containing the this compound-HP-β-CD complex can be used directly in experiments after sterile filtration (0.22 µm filter).

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Stability

Objective: To quantify the concentration of trans- and cis-resveratrol in a solution to assess its stability over time.

Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.05 M Orthophosphoric Acid (pH adjusted to 2.0)

  • trans-Resveratrol and cis-Resveratrol analytical standards

  • Sample vials

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: 70% Methanol / 30% 0.05 M Orthophosphoric Acid (pH 2.0)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 306 nm for trans-resveratrol and 286 nm for cis-resveratrol[4]

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of trans- and cis-resveratrol of known concentrations in the mobile phase. Inject these standards to generate a calibration curve.

  • Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution. If necessary, dilute it with the mobile phase to a concentration that falls within the linear range of your standard curve. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared samples into the HPLC system.

  • Data Analysis: Identify and quantify the peaks for trans- and cis-resveratrol by comparing their retention times and UV spectra with the analytical standards. Calculate the concentration of each isomer in your samples using the standard curve. The decrease in the concentration of trans-resveratrol and the appearance or increase in the concentration of cis-resveratrol and other degradation products over time will indicate the instability of the solution.

Visualizations

Resveratrol_Troubleshooting_Workflow start Start: This compound Experiment issue Observe Issue: - Discoloration - Precipitation - Inconsistent Results start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration Color Change precipitation Precipitation issue->precipitation Solid Formation inconsistent_results Inconsistent Results (Cell Culture) issue->inconsistent_results Variable Data sol_fresh Prepare Fresh Solution discoloration->sol_fresh sol_light Protect from Light discoloration->sol_light sol_deoxygenate Deoxygenate Solvent discoloration->sol_deoxygenate sol_antioxidant Add Antioxidant discoloration->sol_antioxidant sol_solubility Check Solubility Limits precipitation->sol_solubility sol_cosolvent Use Co-solvent (DMSO/EtOH) precipitation->sol_cosolvent sol_cyclodextrin Use Cyclodextrins precipitation->sol_cyclodextrin sol_ph_adjust Adjust pH (with caution) precipitation->sol_ph_adjust sol_time_course Perform Time-Course Analysis (HPLC) inconsistent_results->sol_time_course sol_stabilized Use Stabilized Formulation inconsistent_results->sol_stabilized sol_min_light Minimize Light Exposure inconsistent_results->sol_min_light end Problem Resolved sol_fresh->end sol_light->end sol_deoxygenate->end sol_antioxidant->end sol_solubility->end sol_cosolvent->end sol_cyclodextrin->end sol_ph_adjust->end sol_time_course->end sol_stabilized->end sol_min_light->end

Caption: Troubleshooting workflow for this compound instability.

Resveratrol_Degradation_Pathway trans_res trans-Resveratrol (Stable Isomer) cis_res cis-Resveratrol (Less Stable Isomer) trans_res->cis_res Isomerization oxidation_products Oxidation Products (e.g., Resveratrone) trans_res->oxidation_products Oxidation cis_res->oxidation_products Degradation light Light (UV) light->trans_res light->cis_res heat Heat heat->trans_res heat->cis_res alkaline_ph Alkaline pH alkaline_ph->trans_res alkaline_ph->cis_res oxygen Oxygen oxygen->trans_res oxygen->cis_res

Caption: Factors influencing this compound degradation pathways.

SIRT1_Signaling_Pathway This compound This compound sirt1 SIRT1 Activation This compound->sirt1 pgc1a PGC-1α Deacetylation sirt1->pgc1a foxo FOXO Proteins Deacetylation sirt1->foxo nfkb NF-κB Deacetylation sirt1->nfkb mitochondrial_biogenesis Mitochondrial Biogenesis & Function pgc1a->mitochondrial_biogenesis stress_resistance Stress Resistance (Antioxidant Gene Expression) foxo->stress_resistance inflammation_reduction Reduced Inflammation nfkb->inflammation_reduction

Caption: this compound-mediated activation of the SIRT1 signaling pathway.

References

Technical Support Center: Enhancing Resveratrol Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with resveratrol's low aqueous solubility in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: Why is This compound (B1683913) difficult to dissolve in cell culture media?

This compound is a polyphenolic compound with a chemical structure that makes it poorly soluble in water (approximately 0.05 mg/mL)[1]. This inherent hydrophobicity leads to precipitation when directly added to aqueous-based cell culture media, making it difficult to achieve desired experimental concentrations.

Q2: What are the most common methods to improve this compound solubility for in vitro studies?

The most common strategies to enhance this compound solubility for cell culture experiments include:

  • Organic Solvents: Using a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution before diluting it into the culture medium[2][3].

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility[2][4][5].

  • Nanoformulations: Utilizing nanotechnology-based delivery systems like solid lipid nanoparticles (SLNs), liposomes, or chitosan (B1678972) nanoparticles can improve this compound's solubility, stability, and bioavailability[6][7][8][9].

Q3: What concentration of DMSO is safe for my cells?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. While some robust cell lines can tolerate up to 1%, a general rule of thumb is to keep the final DMSO concentration at or below 0.5%[10][11]. Most cell lines can tolerate 0.5% DMSO without severe cytotoxic effects[10]. However, for sensitive and primary cells, it is advisable to keep the concentration below 0.1%[10][12]. It is always recommended to perform a vehicle control experiment (media with the same final DMSO concentration without this compound) to assess its effect on your specific cell line.

Q4: Can I dissolve this compound directly in PBS or saline?

While organic solvent-free aqueous solutions of trans-resveratrol can be prepared by directly dissolving the crystalline solid in aqueous buffers, its solubility in PBS (pH 7.2) is very low, at approximately 0.1 mg/ml[3]. Preparing a stock solution in an organic solvent and then diluting it is a more common and reliable practice.

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has a precipitate after dilution in media.

  • Possible Cause: The aqueous solubility limit of this compound has been exceeded. This can happen if the stock solution is too concentrated or if it is added too quickly to the aqueous medium without proper mixing[13].

  • Solution:

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%)[13].

    • Gentle Mixing: Add the stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling to ensure rapid and uniform mixing[13].

    • Warm the Media: Pre-warming the cell culture media to 37°C can help improve the solubility of this compound upon dilution.

    • Consider Alternative Solubilization Methods: If precipitation persists, consider using cyclodextrin-complexed this compound or a nanoformulation, which offer higher aqueous solubility[2][7].

Issue 2: My this compound stock solution has precipitated in the freezer.

  • Possible Cause: High-concentration stock solutions, particularly in DMSO, can precipitate at low temperatures (-20°C)[14]. Moisture in the solvent can also contribute to this issue[14].

  • Solution:

    • Re-dissolving: Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the precipitate. A brief sonication might also be helpful[14].

    • Storage: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles[13][14]. For long-term storage (longer than a month), -80°C is recommended over -20°C[14].

    • Use Anhydrous Solvent: Ensure you are using anhydrous, high-purity DMSO to prepare your stock solution[14].

Issue 3: I am observing unexpected effects or toxicity in my vehicle control group.

  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) used is toxic to your specific cell line.

  • Solution:

    • Titrate DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your cells.

    • Reduce Stock Concentration: Prepare a less concentrated this compound stock solution to lower the final DMSO percentage in your working solution.

    • Alternative Solvents/Methods: Consider using ethanol as an alternative solvent, as it can sometimes be less toxic than DMSO for certain cell lines. Alternatively, use this compound complexed with cyclodextrins to avoid organic solvents altogether.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water~0.05 mg/mL[1]
Ethanol~50 mg/mL[3][15]
DMSO~16 mg/mL[15][16]
Dimethylformamide (DMF)~100 mg/mL[3]
Polyethylene Glycol 400 (PEG-400)~374 mg/mL[1]
PBS (pH 7.2)~0.1 mg/mL[3]

Table 2: Comparison of this compound Solubility Enhancement Methods

MethodFold Increase in Solubility (Approx.)Key AdvantagesKey Disadvantages
HP-β-Cyclodextrin Complexation ~30-50 foldAvoids organic solvents, enhances stabilityRequires specific protocol for complexation
SBE-β-Cyclodextrin Complexation ~37 fold (from 0.03 to 1.1 mg/mL)High water solubility, enhances anticancer activityMay not be readily available in all labs
Solid Lipid Nanoparticles (SLNs) ~3 foldSustained release, improved bioavailabilityRequires specialized equipment for formulation
Chitosan Nanoparticles VariesBiocompatible, can enhance cellular uptakeFormulation can be complex

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 22.82 mg of this compound).

  • Vortex thoroughly until the this compound is completely dissolved. A brief sonication can aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light[13][14].

  • Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months)[14].

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and not the other way around, and to do so while gently mixing to avoid precipitation[13].

  • Ensure the final concentration of DMSO in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%)[10].

  • Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Amber Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute Stock into Medium (Drop-wise with Mixing) thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway cluster_p53_sirt1 p53/Sirt-1 Pathway cluster_hedgehog Hedgehog Pathway This compound This compound Sirt1 Sirt-1 This compound->Sirt1 Inhibits (at high conc.) Smo Smo This compound->Smo Inhibits p53 p53 Sirt1->p53 Deacetylates (Inhibits) p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Apoptosis_p53 Apoptosis p21->Apoptosis_p53 Bax->Apoptosis_p53 Gli1 Gli1 Smo->Gli1 CellProliferation Cell Proliferation Gli1->CellProliferation Bcl2 Bcl-2 Gli1->Bcl2 Activates Bcl2->CellProliferation

Caption: Simplified diagram of signaling pathways modulated by this compound.

troubleshooting_flowchart start Precipitate observed in media? check_dmso Is final DMSO conc. >0.5%? start->check_dmso Yes no_precipitate Continue experiment start->no_precipitate No reduce_dmso Lower stock concentration or dilute further check_dmso->reduce_dmso Yes check_mixing Was stock added slowly to warm media with mixing? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Improve dilution technique check_mixing->improve_mixing No use_enhancer Consider cyclodextrin or nanoformulation check_mixing->use_enhancer Yes, still precipitates improve_mixing->use_enhancer

Caption: Troubleshooting flowchart for this compound precipitation in media.

References

Technical Support Center: Resveratrol and Piperine Co-administration for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the co-administration of resveratrol (B1683913) and piperine (B192125) to increase this compound's absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering piperine with this compound?

This compound, a phytoalexin with numerous reported health benefits, suffers from poor in vivo bioavailability due to its rapid metabolism, primarily through glucuronidation.[1][2] Piperine, an alkaloid from black pepper, is known to inhibit enzymes involved in this process, thereby potentially increasing the systemic exposure of this compound.[3][4] The co-administration strategy aims to enhance this compound's pharmacokinetic profile, potentially leading to improved therapeutic efficacy.[1]

Q2: What is the proposed mechanism by which piperine increases this compound's bioavailability?

The primary proposed mechanism is the inhibition of Phase II metabolizing enzymes, specifically UDP-glucuronosyltransferases (UGTs).[3][4] These enzymes are responsible for the glucuronidation of this compound in the intestine and liver, a process that facilitates its rapid elimination from the body.[4] By inhibiting UGTs, piperine is thought to slow down the metabolism of this compound, leading to higher plasma concentrations and a longer half-life.[3][4] Piperine may also inhibit cytochrome P450 enzymes and the P-glycoprotein efflux pump, further contributing to increased absorption.[1][5]

Q3: What are the key pharmacokinetic parameters affected by piperine co-administration in preclinical studies?

In a key preclinical study using C57BL mice, the co-administration of piperine (10 mg/kg) with this compound (100 mg/kg) resulted in a significant increase in this compound's bioavailability.[1][2] The maximum serum concentration (Cmax) of this compound was increased by 1544%, and the total systemic exposure, represented by the area under the curve (AUC), was enhanced by 229%.[1][2][6]

Q4: Have the results from animal studies on this compound and piperine co-administration been replicated in humans?

The translation of findings from animal models to humans has been challenging. A human clinical trial involving a single dose of 2.5g of this compound with either 5mg or 25mg of piperine did not show a significant alteration in the pharmacokinetics of this compound or its glucuronide metabolite.[7][8] However, another human study suggested that while piperine did not increase the plasma concentrations of this compound, it did enhance its bioefficacy in terms of improving cerebral blood flow.[9][10] These discrepancies highlight the complexities of interspecies differences in metabolism and pharmacokinetics.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected enhancement of this compound bioavailability in our animal study.

  • Possible Cause 1: Dosing and Formulation.

    • Recommendation: Verify the doses of this compound and piperine. A widely cited successful preclinical study used 100 mg/kg of this compound and 10 mg/kg of piperine in mice.[1][2] Ensure both compounds are properly solubilized or suspended in a suitable vehicle for consistent administration. The formulation can significantly impact absorption.

  • Possible Cause 2: Animal Strain and Health Status.

    • Recommendation: Metabolic differences between rodent strains can influence drug metabolism. Ensure the use of a consistent and well-characterized animal model. The health status of the animals, including their gut microbiome, can also affect absorption and metabolism.

  • Possible Cause 3: Administration Technique.

    • Recommendation: Oral gavage is a common administration method but can induce stress, which may affect physiological parameters.[11][12] Ensure that the gavage technique is performed correctly to avoid esophageal injury or accidental tracheal administration.[11] Consider alternative, less stressful dosing methods if feasible, though this may alter the pharmacokinetic profile.[13][14]

Issue 2: High variability in plasma this compound concentrations between individual animals.

  • Possible Cause 1: Inaccurate Dosing.

    • Recommendation: Ensure precise dosing for each animal based on their body weight. Use calibrated equipment for preparing and administering the formulations.

  • Possible Cause 2: Biological Variability.

    • Recommendation: Account for natural biological variation by including a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups to minimize bias.

  • Possible Cause 3: Food Effects.

    • Recommendation: The presence of food in the gastrointestinal tract can alter the absorption of this compound.[9] Standardize the fasting period for all animals before dosing to minimize this variability.

Issue 3: Difficulty translating promising animal data to a human clinical trial design.

  • Possible Cause: Interspecies Differences in Metabolism.

    • Recommendation: Recognize that the dose-response relationship and metabolic pathways can differ significantly between rodents and humans.[7][8] Direct dose extrapolation based on body weight is often inaccurate. Allometric scaling should be used as a starting point for dose selection in first-in-human studies, but further dose-ranging studies are crucial. The conflicting results in human trials suggest that higher doses of piperine or different formulations may be needed to observe a significant effect.[7][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound with and without Piperine Co-administration in Mice

Treatment GroupDoseCmax (ng/mL)AUC (ng·h/mL)
This compound alone100 mg/kg~12,000368
This compound + Piperine100 mg/kg + 10 mg/kg~185,000 (↑ 1544%)11,584 (↑ 229%)

Data extracted from a study in C57BL mice.[1][4][6]

Table 2: Pharmacokinetic Parameters of this compound with and without Piperine Co-administration in Humans (Single 2.5g this compound Dose)

Treatment GroupPiperine DoseCmax (ng/mL)AUC (ng·h/mL)
This compound alone0 mg18.5 ± 161270 ± 852
This compound + Piperine5 mg29 ± 292083 ± 2284
This compound + Piperine25 mg16 ± 131132 ± 222

Data from a randomized, double-blind, three-arm pilot study in healthy volunteers.[7][8] No significant relationship was found between piperine dose and pharmacokinetic values.

Experimental Protocols

Key Experiment: Investigating the Effect of Piperine on this compound Pharmacokinetics in Mice

This protocol is based on the methodology described in the study by Johnson et al., 2011.[2][4]

  • Animal Model:

    • Species: Mouse

    • Strain: C57BL/6

    • Sex: Male

    • Age: 6-8 weeks

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Materials:

    • This compound (trans-resveratrol)

    • Piperine

    • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • LC/MS system for analysis

  • Procedure:

    • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

    • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

    • Dosing:

      • Group 1 (Control): Administer this compound (100 mg/kg) in the vehicle via oral gavage.

      • Group 2 (Treatment): Co-administer this compound (100 mg/kg) and piperine (10 mg/kg) in the vehicle via oral gavage.

    • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

    • Sample Analysis:

      • Extract this compound and its metabolites from the plasma samples.

      • Quantify the concentrations using a validated LC/MS method.

    • Data Analysis:

      • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

      • Perform statistical analysis to compare the pharmacokinetic parameters between the control and treatment groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing (Oral Gavage) cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting group1 Group 1: This compound (100 mg/kg) fasting->group1 group2 Group 2: This compound (100 mg/kg) + Piperine (10 mg/kg) fasting->group2 blood_collection Serial Blood Collection group1->blood_collection group2->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage lcms LC/MS Analysis storage->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC) lcms->pk_analysis stats Statistical Comparison pk_analysis->stats

Caption: Experimental workflow for assessing the impact of piperine on this compound pharmacokinetics in mice.

signaling_pathway cluster_absorption Intestinal Lumen / Liver Cell res This compound ugt UGT Enzymes res->ugt Metabolism res_metabolite This compound-Glucuronide (Inactive, Excreted) ugt->res_metabolite piperine Piperine piperine->ugt Inhibition

Caption: Proposed mechanism of piperine enhancing this compound bioavailability via inhibition of UGT enzymes.

References

Technical Support Center: Navigating the Nuances of In Vitro Resveratrol Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with resveratrol (B1683913). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during in vitro experiments, aiming to bridge the gap between benchtop findings and their implications for human health.

Frequently Asked Questions (FAQs)

Q1: Why are the high concentrations of this compound used in our cell culture experiments often criticized for their relevance to human health?

A1: This is a critical question that touches on the core limitations of in vitro work with this compound. The primary issue is the discrepancy between the concentrations used in the lab and those achievable in the human body.[1][2][3][4]

  • In Vitro Concentrations: Many cell-based studies report biological effects of this compound at concentrations in the micromolar (µM) range, often from 10 µM up to 200 µM.[2][3]

  • In Vivo Concentrations: Following oral consumption in humans, even with high doses, the peak plasma concentrations of free, unmetabolized this compound are typically in the nanomolar (nM) range, often less than 50 nM.[2] After a 25 mg oral dose, maximal plasma concentrations were found to be less than 10 ng/mL (approximately 40 nM).[1]

This significant concentration gap makes it challenging to directly extrapolate in vitro findings to human physiological responses.[1][4]

Q2: What happens to this compound in the body that explains its low bioavailability?

A2: this compound is well-absorbed after ingestion, but it undergoes rapid and extensive metabolism, which significantly reduces the amount of the free, active compound reaching systemic circulation.[1][5][6][7]

  • First-Pass Metabolism: The primary sites of metabolism are the intestines and the liver.[1][7] Here, this compound is quickly converted into its major metabolites: glucuronide and sulfate (B86663) conjugates.[7][8]

  • Enterohepatic Recirculation: There is evidence that this compound metabolites can be transported back to the small intestine, deconjugated, and then reabsorbed, a process known as enterohepatic recirculation.[1]

  • Binding to Plasma Proteins: Over 90% of free trans-resveratrol in the blood binds to plasma lipoproteins and albumin.[1][9] While this may act as a reservoir, it also reduces the concentration of freely available this compound.

Q3: Are the metabolites of this compound biologically active?

A3: This is a key area of ongoing research. The metabolites, particularly the glucuronide and sulfate conjugates, are found in much higher concentrations in human plasma than free this compound itself.[1] While many in vitro studies focus solely on the parent compound, the in vivo effects of this compound could be partly due to the activity of these metabolites.[1][10] Clarifying the stability and pharmacokinetic profiles of these metabolites is fundamental to understanding the therapeutic properties of this compound.[5][6]

Q4: We are observing inconsistent results in our this compound experiments. What could be the cause?

A4: Inconsistent results with this compound are a common issue and can often be traced back to its stability and solubility in cell culture media.

  • pH Sensitivity: this compound is unstable in solutions with a pH above 7.[11][12] Standard cell culture media, often buffered with bicarbonate to a physiological pH of around 7.4, can lead to the rapid degradation of this compound.[11] Its half-life at pH 7.4 and 37°C can be less than three days.[11]

  • Oxidation: The polyphenol structure of this compound makes it susceptible to oxidation in culture medium, a process that can be accelerated by components like sodium bicarbonate and can lead to the production of hydrogen peroxide, which may be cytotoxic and confound experimental results.[11]

  • Light and Temperature Sensitivity: Exposure to light and elevated temperatures can also contribute to the degradation of this compound.[13]

  • Low Water Solubility: this compound has poor water solubility (about 0.05 mg/mL), which can lead to precipitation in aqueous media if not properly dissolved in a suitable solvent first.[14]

For troubleshooting, it is crucial to verify the integrity of your this compound stock, minimize its exposure to light and heat, and consider the pH of your experimental solutions.[13]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Cause: this compound has low aqueous solubility.[14] Adding a concentrated stock solution directly to the medium can cause it to precipitate out.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, in which this compound is more soluble.[13]

    • Working Dilutions: When preparing your final concentrations, perform serial dilutions. Avoid adding a large volume of the concentrated stock directly to the aqueous medium.

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

    • Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.

Issue 2: Loss of this compound Activity Over Time in Multi-Day Experiments

  • Cause: this compound degrades in standard cell culture conditions (pH ~7.4, 37°C).[11][12]

  • Troubleshooting Steps:

    • pH Control: If feasible for your experimental design, consider using a medium with a pH closer to neutral or slightly acidic (below 6.8) where this compound is more stable.[13][12] However, be mindful of the potential effects of altered pH on your cells.

    • Frequent Media Changes: For longer-term experiments, replace the this compound-containing medium every 24 hours to ensure a more consistent concentration of the active compound.

    • Protect from Light: Conduct experiments in low-light conditions and store all this compound solutions wrapped in foil to protect them from light-induced degradation.[13]

    • Quantify this compound: If possible, use HPLC to quantify the concentration of trans-resveratrol in your culture medium at the beginning and end of your experiment to understand its degradation rate under your specific conditions.[13]

Issue 3: High Variability Between Experimental Replicates

  • Cause: This can be due to a combination of factors including inconsistent preparation of this compound solutions, degradation, and cellular responses.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Prepare a large batch of your this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles.

    • Control for Environmental Factors: Minimize exposure of solutions to light and heat during experimental setup.[13] Ensure consistent incubation times and conditions for all replicates.

    • Assess Stock Integrity: Regularly check the quality and purity of your this compound stock, as older stocks may have degraded.[13]

    • Include Proper Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any effects of the solvent itself.

Data Presentation

Table 1: Comparison of this compound Concentrations In Vitro vs. In Vivo

ParameterIn Vitro StudiesHuman In Vivo StudiesReference
Effective Concentration 10 - 200 µMNot established, effects observed at various doses[2]
Typical Plasma Cmax (free this compound) N/A< 50 nM (up to ~2 µM with very high doses)[2]
Plasma Cmax after 25 mg oral dose N/A~40 nM (<10 ng/mL)[1]
Plasma Cmax of Metabolites N/A~2 µM (400-500 ng/mL)[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Reference
Water0.05[14]
Polyethylene glycol 400 (PEG-400)374[14]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from methodologies used to assess this compound's effect on cell viability.[15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[15]

  • Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the existing medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with solvent). Incubate for the desired time period (e.g., 24 or 48 hours).[15][16]

  • MTT Addition: After incubation, remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 200 µL of cell suspension and incubate for 4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Express cell viability as a percentage of the control (untreated or vehicle-treated cells).

Antioxidant Capacity (ABTS) Assay

This protocol is based on standard procedures for evaluating the antioxidant capacity of compounds like this compound.[18][19][20]

  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This creates the ABTS•+ stock solution.[19]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Assay Procedure:

    • Add 10 µL of your this compound sample (at various concentrations) or standard (e.g., Trolox) to a 96-well plate.[18]

    • Add 190 µL of the ABTS•+ working solution to each well.[18]

    • For the blank, use 10 µL of the solvent instead of the sample.[18]

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[18] Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of absorbance compared to the control. Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the ABTS radicals.

Western Blot for SIRT1 Activation

This is a general protocol for assessing changes in protein expression or post-translational modifications indicative of SIRT1 activation.[21][22][23]

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 8 or 24 hours), wash the cells with ice-cold PBS.[23] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[21]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.[21] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., acetylated-p53, a downstream target of SIRT1, or SIRT1 itself) overnight at 4°C.[22][23]

  • Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of your target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[23]

Visualizations

G cluster_0 In Vitro Experiment Res_stock This compound Stock (in DMSO/Ethanol) Treatment_prep Preparation of Treatment Medium Res_stock->Treatment_prep Dilution Culture_medium Cell Culture Medium (pH ~7.4, 37°C) Culture_medium->Treatment_prep Cells Cells in Culture Treatment_prep->Cells Treatment Degradation Degradation (Oxidation, Isomerization) Treatment_prep->Degradation Assay Biological Assay (e.g., MTT, Western Blot) Cells->Assay Lysis / Staining Data Experimental Data Assay->Data

A typical workflow for an in vitro this compound experiment.

G cluster_1 Human Oral Administration cluster_2 Metabolism & Distribution Oral_Res Oral this compound Intestine Intestine Oral_Res->Intestine Absorption (~70%) Liver Liver Intestine->Liver Portal Vein Plasma Systemic Circulation (Plasma) Intestine->Plasma Metabolites This compound Metabolites (Glucuronides, Sulfates) Intestine->Metabolites Phase II Metabolism Liver->Plasma Liver->Metabolites Phase II Metabolism Free_Res Free this compound (Low nM concentration) Plasma->Free_Res Protein_Binding Plasma Protein Binding (>90%) Plasma->Protein_Binding Metabolites->Plasma

The translational gap between in vitro and in vivo this compound studies.

G Res This compound SIRT1 SIRT1 Res->SIRT1 Activates Ac_p53 Acetylated p53 (Inactive) SIRT1->Ac_p53 Deacetylates Ac_PGC1a Acetylated PGC-1α (Inactive) SIRT1->Ac_PGC1a Deacetylates p53 p53 Apoptosis Apoptosis p53->Apoptosis Ac_p53->p53 Activates PGC1a PGC-1α Mito Mitochondrial Biogenesis PGC1a->Mito Ac_PGC1a->PGC1a Activates

Simplified signaling pathway of this compound-mediated SIRT1 activation.

References

Resveratrol Research Support Center: Troubleshooting Conflicting Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of resveratrol (B1683913). It addresses the common challenge of conflicting results in clinical trials by providing detailed explanations, troubleshooting advice, and standardized protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reasons for conflicting outcomes in this compound clinical trials?

The inconsistent findings in this compound clinical trials are not unusual for a molecule with numerous molecular targets.[1] Several key factors contribute to this variability:

  • Poor Bioavailability: Although approximately 75% of orally ingested this compound is absorbed, it undergoes rapid and extensive metabolism in the intestines and liver.[2][3][4] This "first-pass effect" results in a systemic bioavailability of less than 1% for the parent compound.[2][3][4]

  • Dosage Discrepancies: Clinical trials have employed a wide range of daily doses, from as low as 5 mg to as high as 5,000 mg.[1] This lack of a standardized effective dose makes cross-study comparisons difficult.[5][6]

  • Formulation Differences: The formulation of this compound, such as micronized powders or combination with other compounds, can significantly alter its absorption and bioavailability.[1][7]

  • Variable Patient Populations: The effects of this compound can differ based on the health status of the study participants.[8] For instance, beneficial metabolic effects are more pronounced in individuals who are overweight, obese, or have type 2 diabetes mellitus (T2DM) compared to healthy individuals.[9][10]

  • Diverse Study Designs: Differences in trial duration, endpoints measured, and overall methodology contribute to the heterogeneity of the results.[1][7]

FAQ 2: How does this compound's bioavailability and metabolism impact clinical trial results?

This compound's low bioavailability is a critical hurdle.[8] After oral administration, it is quickly converted into metabolites, primarily glucuronide and sulfate (B86663) conjugates.[2][3][4] The concentration of these metabolites in plasma can be significantly higher than that of free this compound.[1][4] This leads to the "this compound Paradox": low plasma concentrations of the parent compound are associated with high bioactivity.[11] It is hypothesized that metabolites may act as a reservoir, being converted back to active this compound in target tissues, or that the metabolites themselves possess biological activity.[12] Researchers must consider the pharmacokinetics of both this compound and its metabolites when interpreting trial data.

FAQ 3: What is the role of dosage and formulation in the observed discrepancies?

The dose of this compound administered is a major source of variability.[1][8] Some studies suggest a hormetic dose-response, where low doses elicit positive effects and high doses have negative or no effects.[8] For example, a meta-analysis on metabolic syndrome revealed that dosages ranged from 10 mg to 3000 mg per day, making it difficult to establish a clear dose-response relationship.[5]

Furthermore, the formulation impacts bioavailability. Strategies to enhance delivery include:

  • Micronization: Reducing particle size can increase absorption.[1]

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from rapid metabolism and improve transport across cell membranes.[13]

  • Combination with other agents: Combining this compound with piperine (B192125) has been explored to inhibit its rapid metabolism, though human trial results have been inconsistent.[13]

FAQ 4: How do differences in patient populations affect study outcomes?

The baseline health of participants significantly influences this compound's effects.[8] In a trial with non-obese women with normal glucose tolerance, 12 weeks of this compound supplementation showed no metabolic benefits.[10] Conversely, meta-analyses have revealed that this compound consistently improves insulin (B600854) sensitivity, decreases plasma glucose, and downregulates inflammatory markers in patients with T2DM, obesity, or metabolic syndrome.[9] This suggests that this compound may be more effective in individuals with pre-existing metabolic or inflammatory dysregulation.

Troubleshooting Guide for Researchers

Problem 1: My in vitro results with this compound are potent, but they are not replicating in animal models or human trials.

This is a common challenge stemming from the discrepancy between in vitro concentrations and in vivo bioavailability.

  • Concentration Mismatch: In vitro studies often use this compound concentrations in the micromolar (µM) range, while plasma levels of unmetabolized this compound in humans rarely exceed the nanomolar (nM) range.[8]

  • Troubleshooting Steps:

    • Re-evaluate in vitro concentrations: Design experiments using physiologically relevant (nM) concentrations of this compound.

    • Test Metabolites: The primary circulating forms are glucuronide and sulfate conjugates.[2][3] These metabolites should be synthesized and tested for activity in your in vitro models, as they may be the active agents in vivo.[12]

    • Consider Formulation: For in vivo studies, use a formulation designed to enhance bioavailability, such as a micronized or lipid-encapsulated preparation.[13]

Problem 2: We are observing high inter-individual variation in response to this compound in our human study.

High variability is often linked to differences in metabolism.

  • Metabolic Differences: The gut microbiome plays a role in metabolizing this compound, and microbial composition varies significantly between individuals.[12] Genetic polymorphisms in metabolic enzymes (UGTs and SULTs) can also affect how individuals process this compound.

  • Troubleshooting Steps:

    • Pharmacokinetic Sub-study: Measure plasma levels of this compound and its major metabolites (this compound-3-O-glucuronide, this compound-4'-O-glucuronide, and this compound-3-O-sulfate) for each participant to correlate exposure with clinical outcomes.

    • Stratify by Responder Status: Analyze data by stratifying participants into "high-responder" and "low-responder" groups based on pharmacokinetic data or key biomarkers.

    • Gut Microbiome Analysis: Consider collecting stool samples to analyze the gut microbiome composition and identify potential correlations with this compound metabolism and efficacy.

Data & Protocols

Data Presentation

Table 1: Conflicting Clinical Trial Results of this compound on Metabolic Syndrome Parameters

Study (Year)Participant PopulationDaily DoseDurationKey Conflicting Outcomes
Timmers et al. (2011)11 Obese Men150 mg30 daysImproved insulin sensitivity, decreased plasma lipids.[10]
Kjaer et al. (2017)66 Patients with MetS150 mg & 1000 mg16 weeksNo improvement in glucose homeostasis or inflammation. High dose increased total and LDL cholesterol.[1][7]
Movahed et al. (2013)Patients with T2DM1000 mg45 daysReduced fasting glucose and systolic blood pressure, increased HDL.[1][5]
Faghihzadeh et al.Individuals with NAFLD500 mg3 monthsNo beneficial effect on fasting glycemia or insulin resistance markers.[5]
Brasnyo et al. (2011)Patients with T2DM10 mg4 weeksImproved insulin sensitivity.[10]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueReference
Oral Absorption ~75%[2][4]
Systemic Bioavailability < 1%[2][3][4]
Time to Peak Plasma Conc. (Tmax) 1 - 5 hours[14]
Primary Metabolites Glucuronide & Sulfate Conjugates[2][3][4]
Half-life (t½) ~4.4 hours[15]
Experimental Protocols

Protocol: Quantification of this compound and its Metabolites in Human Plasma by HPLC

This protocol provides a standardized method for accurately measuring this compound and its primary conjugates, which is crucial for pharmacokinetic analysis and understanding inter-individual variability.

1. Objective: To quantify trans-resveratrol and its major glucuronide and sulfate metabolites in human plasma.

2. Materials:

  • Plasma collected in EDTA or heparin tubes.

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Formic Acid

  • Internal Standard (e.g., caffeine (B1668208) or a labeled this compound isotope)

  • Reversed-phase C18 HPLC column (e.g., Waters Atlantis C18, 3µm)[16]

3. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 250 µL of plasma in a microcentrifuge tube, add 250 µL of methanol containing the internal standard.[16]

  • Vortex the mixture for 1 minute to precipitate proteins.[16]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[16]

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[16]

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[16]

  • Reconstitute the dried extract in 200 µL of 50:50 methanol:water.[16]

4. HPLC-UV or LC-MS/MS Conditions:

  • Column: C18 reversed-phase, e.g., 30 x 2.0 mm.[17]

  • Mobile Phase A: 0.1% formic acid in water.[14][17]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[14][17]

  • Flow Rate: 0.25 mL/min.[14][17]

  • Gradient Elution: A gradient must be optimized to separate this compound from its more polar metabolites. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compounds.

  • Detection: UV detection at 325 nm provides good sensitivity for this compound.[16] For higher sensitivity and specificity, particularly for metabolites, LC-MS/MS is recommended, operating in negative ion mode for this compound and its sulfate, and positive mode for the glucuronide.[14][17]

5. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of this compound and its metabolite standards into blank plasma and processing them alongside the study samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • The method should be linear over the expected concentration range (e.g., 5-1000 ng/mL).[14][16]

Mandatory Visualizations

factors_conflicting_trials A Conflicting Clinical Trial Results B Pharmacokinetics A->B C Study Design A->C D Participant Characteristics A->D B1 <1% Bioavailability B->B1 B2 Rapid Metabolism (Glucuronidation/Sulfation) B->B2 B3 Formulation (e.g., Micronization) B->B3 C1 Dose Variation (5 to 5000 mg/day) C->C1 C2 Variable Duration C->C2 C3 Different Endpoints C->C3 D1 Health Status (Healthy vs. MetS/T2DM) D->D1 D2 Gut Microbiome D->D2 D3 Genetic Polymorphisms D->D3

Caption: Key factors contributing to conflicting this compound clinical trial outcomes.

resveratrol_metabolism Oral Oral this compound Intestine Intestine & Liver (First-Pass Metabolism) Oral->Intestine ~75% Absorption Microbiome Colonic Microbiome (Further Metabolism) Oral->Microbiome Metabolites This compound Glucuronides & Sulfates Intestine->Metabolites UGT & SULT enzymes Systemic Systemic Circulation (<1% Free this compound) Intestine->Systemic Metabolites->Systemic Tissues Target Tissues Systemic->Tissues Excretion Renal Excretion Systemic->Excretion Tissues->Metabolites Deconjugation?

Caption: Simplified metabolic pathway of this compound in humans.

sirt1_pathway This compound This compound SIRT1 SIRT1 Activation This compound->SIRT1 p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Inhibit Apoptosis (in normal cells) p53->Apoptosis Inflammation Reduce Inflammation NFkB->Inflammation Mito Mitochondrial Biogenesis PGC1a->Mito

Caption: this compound's activation of the SIRT1 signaling pathway.

experimental_workflow A In Vitro Studies (Cell Culture) [µM concentrations] B Preclinical (Animal Models) A->B Test hypothesis C Phase I Clinical Trial (Safety & PK) B->C Establish safety profile D Phase II/III Trial (Efficacy) C->D Test in humans E Data Analysis & Interpretation D->E Evaluate outcomes E->A Refine hypothesis (e.g., test metabolites)

Caption: General experimental workflow for this compound research.

References

Resveratrol and Drug-Drug Interactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions (DDIs) with resveratrol (B1683913) is critical for both preclinical and clinical investigations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments evaluating this compound's DDI potential.

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results for this compound's effect on CYP1A2 in our in vitro and in vivo models. What could be the reason for this discrepancy?

A1: This is a well-documented issue. In vitro studies, often using human liver microsomes or recombinant enzymes, consistently show that this compound inhibits CYP1A2.[1][2] However, some clinical studies in healthy volunteers have demonstrated an induction of CYP1A2 activity after repeated high-dose this compound administration.[3][4]

Troubleshooting Guide:

  • Consider the experimental system: In vitro systems using microsomes primarily reveal inhibitory effects.[5] Whole-cell systems or in vivo models are necessary to observe induction, which involves transcriptional activation. This compound may prevent the binding of the aryl hydrocarbon receptor (AHR) to promoter sequences that regulate CYP1A1 transcription, an action that could also influence CYP1A2.[6][7]

  • Evaluate this compound metabolites: this compound is rapidly metabolized into glucuronide and sulfate (B86663) conjugates.[5][8][9] These metabolites may have different effects on CYP enzymes than the parent compound. It's possible that metabolites are responsible for the induction seen in vivo.[5]

  • Dose and duration of exposure: The induction of CYP1A2 in humans was observed after daily administration of 1g of this compound for four weeks.[3] Ensure your in vivo experimental design uses a comparable dosing regimen to observe potential inductive effects. Short-term or acute dosing may only show inhibition.

Q2: Our in vitro CYP inhibition assay with this compound shows potent inhibition of CYP3A4, but the clinical significance is questioned. Why is that?

A2: While in vitro studies do indicate that this compound can inhibit CYP3A4, several factors complicate the extrapolation of these findings to a clinical setting.[10][11][12][13][14]

Troubleshooting Guide:

  • Compare IC50 values to clinically relevant concentrations: The maximum plasma concentration of this compound in humans, even after a high oral dose of 5g, is in the low micromolar range.[12] The in vitro IC50 values for CYP3A4 inhibition by this compound should be compared to these achievable plasma concentrations. If the IC50 is significantly higher, the systemic inhibitory effect may not be clinically relevant.

  • Account for high protein binding: this compound is highly bound to plasma proteins, which reduces the unbound fraction available to interact with CYP enzymes.[12] This can lead to an overestimation of its inhibitory potential in in vitro assays that do not account for protein binding.

  • Distinguish between intestinal and systemic inhibition: Due to its low bioavailability, this compound concentrations are significantly higher in the intestine than in systemic circulation.[10][12][14] Therefore, this compound is more likely to cause clinically relevant DDIs by inhibiting intestinal CYP3A4, affecting the first-pass metabolism of co-administered drugs.[10][12][14]

Q3: We are investigating the interaction of this compound with P-glycoprotein (P-gp) and are seeing substrate-dependent effects. Is this expected?

A3: Yes, the interaction of this compound with P-glycoprotein (P-gp) can be complex and appear substrate-dependent. Some studies report that this compound inhibits P-gp, while others suggest it can stimulate its activity.[15] For example, this compound has been shown to stimulate the P-gp-mediated efflux of saquinavir (B1662171).[15] In other contexts, it has been investigated for its potential to reverse P-gp-mediated multidrug resistance by downregulating MDR1/P-gp expression.[16] However, some studies have found that the synergistic effects of this compound with certain drugs are not due to P-gp inhibition.[17][18]

Troubleshooting Guide:

  • Characterize the specific interaction: Determine if this compound is acting as a substrate, inhibitor, or modulator of P-gp in the context of your specific substrate drug. Use bidirectional transport assays in cell lines like Caco-2 or MDCK-MDR1 to clarify the nature of the interaction.[15]

  • Consider multiple mechanisms: this compound's effects may not be solely at the transporter level. It can influence signaling pathways, such as NF-κB and p38 MAPK, which can in turn affect MDR1/P-gp expression.[16]

  • Evaluate other transporters: this compound and its metabolites can also interact with other transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).[19][20] The net effect on drug disposition will be a sum of these interactions.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory potential of this compound and its stereoisomers on major human cytochrome P450 and UGT enzymes.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound

CYP IsoformTest SystemIC50 (μM)Ki (μM)Inhibition Type
CYP1A2 Human Liver Microsomes3.013.8 (trans) / 9.2 (cis)Stereo-nonselective
CYP2C9 Human Liver Microsomes>10-Stereoselective (trans-resveratrol)
CYP2C19 Human Liver Microsomes7.9-Stereo-nonselective
CYP2D6 Human Liver Microsomes>10--
CYP3A4 Human Liver Microsomes>1023.8 (trans)Noncompetitive (trans-resveratrol)
CYP2E1 Not specified--Time-dependent inhibition by trans- and cis-resveratrol

Data compiled from multiple sources.[2][21]

Table 2: Inhibition of Human UDP-Glucuronosyltransferase (UGT) Isoforms by this compound

UGT IsoformTest SystemIC50 (μM)Ki (μM)Inhibition Type
UGT1A1 Human Liver Microsomes-27.4 (trans)Noncompetitive (trans-resveratrol)
UGT1A1 Co-incubation with SN-38-6.2 ± 2.1-
UGT1A9 Co-incubation with 7-HFC-0.6 ± 0.2-

Data compiled from multiple sources.[21][22][23]

Experimental Protocols

1. Protocol: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure to determine the IC50 of this compound for various CYP isoforms.

  • Materials:

    • Human Liver Microsomes (HLMs)

    • This compound (and solvent, e.g., DMSO)

    • CYP-isoform specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[2]

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Positive control inhibitors (e.g., Fluvoxamine for CYP1A2, Ketoconazole for CYP3A4)[2]

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls.

    • Incubation Setup: In a microcentrifuge tube or 96-well plate, combine phosphate buffer, HLMs, and varying concentrations of this compound (or positive control/vehicle). Pre-incubate at 37°C for 5-10 minutes.

    • Initiate Reaction: Add the CYP-specific probe substrate to the mixture and briefly pre-incubate. Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

    • Analysis: Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

    • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

2. Protocol: P-glycoprotein (P-gp) Efflux Assay using MDCKII-MDR1 Cells

This protocol describes a method to assess the effect of this compound on the P-gp-mediated efflux of a substrate like Saquinavir.[15]

  • Materials:

    • MDCKII-MDR1 cell line (Madin-Darby canine kidney cells transfected with the human MDR1 gene)[15]

    • P-gp substrate (e.g., Saquinavir, Rhodamine 123)

    • This compound

    • Positive control P-gp inhibitor (e.g., Verapamil)

    • Cell culture medium and reagents

    • Hanks' Balanced Salt Solution (HBSS)

    • LC-MS/MS or fluorescence plate reader for analysis

  • Procedure:

    • Cell Culture: Culture MDCKII-MDR1 cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed, exhibiting tight junctions.

    • Prepare Solutions: Prepare transport buffer (HBSS) containing the P-gp substrate with and without various concentrations of this compound or the positive control inhibitor.

    • Transport Experiment (Bidirectional):

      • Apical to Basolateral (A-B): Add the substrate solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

      • Basolateral to Apical (B-A): Add the substrate solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Analysis: Quantify the concentration of the substrate in the samples using LC-MS/MS or a fluorescence reader.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A significant reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition. An increase may suggest stimulation, as seen with some substrates.[15]

Visualizations

experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (HLMs, this compound, Substrate) pre_incubate Pre-incubate HLMs + this compound at 37°C prep_reagents->pre_incubate start_reaction Add Substrate & NADPH to start reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction (e.g., Acetonitrile) incubate->stop_reaction process_sample Centrifuge & Collect Supernatant stop_reaction->process_sample lcms_analysis LC-MS/MS Analysis process_sample->lcms_analysis calc_ic50 Calculate IC50 lcms_analysis->calc_ic50

Caption: Workflow for in vitro CYP450 inhibition assay.

Caption: this compound's potential for intestinal DDIs.

Caption: Logic for troubleshooting DDI discrepancies.

References

Validation & Comparative

Resveratrol and Other Polyphenols: A Comparative Analysis of Notch Signaling Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway is a cornerstone of intercellular communication, governing critical cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a spectrum of diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][3] A growing body of research has highlighted the potential of naturally occurring polyphenolic compounds to modulate this intricate pathway.[4] This guide provides a comprehensive comparison of resveratrol's ability to activate Notch signaling against that of other prominent polyphenols, supported by experimental data.

Comparative Efficacy of Polyphenols on Notch Signaling Activation

The following table summarizes the quantitative effects of various polyphenols on the Notch signaling pathway, drawing from a range of experimental studies. It is important to note that the effects of these compounds can be highly context-dependent, varying with cell type and experimental conditions.[1][5]

PolyphenolCell TypeAssayEffect on Notch SignalingQuantitative Data (Fold Change vs. Control)Reference
This compound (B1683913) 293T cells4xCSL Luciferase AssayActivation ~7-fold induction[5][6]
Anaplastic Thyroid Carcinoma (ATC) cellsWestern Blot (Notch1)Activation Increased Notch1 expression[1]
Glioblastoma cellsWestern Blot (Notch1)Activation Induced Notch1 expression[1]
Neuroendocrine cancer cellsWestern Blot (Notch2)Activation Induced Notch2 expression[1]
MCF-7 (Breast Cancer)Western BlotInhibition Downregulation of Notch-1, Jagged-1, and DLL4[7]
Apigenin 293T cells4xCSL Luciferase AssayActivation Potentiated Notch target gene transcription (less than this compound)[5][6]
Chrysin 293T cells4xCSL Luciferase AssayActivation Potentiated Notch target gene transcription (less than this compound)[5][6]
Genistein 293T cells4xCSL Luciferase AssayActivation Potentiated Notch target gene transcription (less than this compound)[5][6]
Pancreatic Cancer cellsNot specifiedInhibition Prevents activation of Notch1[8]
Colon Cancer cellsWestern BlotInhibition Suppressed Notch1 expression[9]
Piceatannol 293T cells4xCSL Luciferase AssayActivation Potentiated Notch target gene transcription (less than this compound)[5][6]
Luteolin 293T cells4xCSL Luciferase AssayNo significant effect Did not activate or repress Notch transcriptional activity[5][6]
Myricetin 293T cells4xCSL Luciferase AssayNo significant effect Did not activate or repress Notch transcriptional activity[5][6]
Pterostilbene 293T cells4xCSL Luciferase AssayNo significant effect Did not activate or repress Notch transcriptional activity[5][6]
Quercetin 293T cells4xCSL Luciferase AssayNo significant effect Did not activate or repress Notch transcriptional activity[5][6]
Colon Cancer cellsWestern BlotInhibition Inhibited Notch-1 signaling[10]
KeratinocytesWestern BlotInhibition Inhibited the Notch signaling pathway[11]
Curcumin Hepatoma cellsWestern Blot (Notch1)Inhibition Decreased Notch1 expression in a dose-dependent manner[12]
Cervical Cancer cellsWestern BlotInhibition Down-regulation of Notch1[13]
Lung Cancer cellsqPCR & ImmunoblotInhibition Significantly inhibited NOTCH1 expression[14]
T-ALL cellsNot specifiedInhibition Reduces Notch activity[15]
Epigallocatechin-3-gallate (EGCG) Various Cancer cellsWestern Blot/qPCRInhibition Decreased expression of Notch1 and Notch2[3]
Human MacrophagesWestern BlotInhibition Suppressed basal Notch signaling[16]
Colorectal Cancer cellsWestern BlotInhibition Inhibited the expressions of HES1 and Notch2[17]

Visualizing the Molecular Interactions

To better understand the mechanisms discussed, the following diagrams illustrate the Notch signaling pathway and a typical experimental workflow for evaluating the effects of polyphenols.

Notch_Signaling_Pathway cluster_receiving Signal-Receiving Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Jagged, Delta-like) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding ADAM ADAM Metalloprotease NotchReceptor->ADAM S2 Cleavage GammaSecretase γ-Secretase Complex ADAM->GammaSecretase S3 Cleavage NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Release CSL CSL (Transcription Factor) NICD->CSL Translocation & Binding CoActivators Co-activators (e.g., MAML) CSL->CoActivators Recruitment TargetGenes Target Gene Transcription (e.g., Hes, Hey) CoActivators->TargetGenes Activation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Culture (e.g., 293T, HUVEC) Transfection 2. Transfection (e.g., 4xCSL-Luciferase Reporter) CellCulture->Transfection Polyphenol 3. Polyphenol Treatment (e.g., this compound, Quercetin) Transfection->Polyphenol LuciferaseAssay 4a. Luciferase Assay (Measure transcriptional activity) Polyphenol->LuciferaseAssay WesternBlot 4b. Western Blot (Detect NICD, Hes1, etc.) Polyphenol->WesternBlot qPCR 4c. qRT-PCR (Quantify target gene mRNA) Polyphenol->qPCR DataAnalysis 5. Data Analysis (Fold change, statistical significance) LuciferaseAssay->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis

References

A Comparative Analysis of Resveratrol and Pterostilbene Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two prominent stilbenoids, resveratrol (B1683913) and its methylated analog pterostilbene (B91288), reveals significant differences in their biological activities, largely influenced by their distinct pharmacokinetic profiles. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, summarizing key experimental data, detailing methodologies, and visualizing relevant signaling pathways.

Structurally similar, both this compound and pterostilbene are plant-derived polyphenols lauded for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the substitution of hydroxyl groups with methoxy (B1213986) groups in pterostilbene's chemical structure enhances its lipophilicity, leading to superior bioavailability and metabolic stability compared to this compound.[3][4][5] This fundamental difference underpins the often more potent biological effects observed with pterostilbene.

Pharmacokinetic Profile: A Tale of Two Stilbenoids

The most striking difference between this compound and pterostilbene lies in their bioavailability and metabolic fate within the body. Pterostilbene consistently demonstrates significantly higher oral bioavailability, ranging from 80% to 95%, in stark contrast to this compound's approximate 20%.[3][6][7] This disparity is attributed to pterostilbene's increased resistance to first-pass metabolism in the liver and intestines.[6]

Furthermore, the half-life of pterostilbene in the bloodstream is substantially longer than that of this compound. Studies have reported the half-life of pterostilbene to be around 105 minutes, whereas this compound's is a mere 14 minutes.[3][7][8] This prolonged presence allows for sustained biological activity.

ParameterThis compoundPterostilbeneReference
Oral Bioavailability ~20%~80-95%[3][6][7]
Half-life ~14 minutes~105 minutes[3][7][8]
Metabolism Rapid glucuronidation and sulfationMore resistant to metabolism[6][9]
Cellular Uptake LowerHigher (2-4 fold higher intracellular levels)[10]

Comparative Bioactivity

The enhanced pharmacokinetic properties of pterostilbene often translate to more potent effects across a range of biological activities.

Antioxidant Activity

Both compounds exhibit antioxidant properties by scavenging free radicals and activating endogenous antioxidant defense mechanisms.[1][11] However, some studies suggest that pterostilbene is a more potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[12][13] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione (B108866) reductase.[13][14]

AssayThis compoundPterostilbeneReference
Oxygen Radical Absorbance Capacity (ORAC) Value (µmol TE/g) 2864[4]
Nrf2 Activation ActivatorMore potent activator[12][13]
Anti-inflammatory Effects

This compound and pterostilbene modulate inflammatory pathways, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of Sirtuin 1 (SIRT1).[15][16] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15][17] SIRT1, a NAD+-dependent deacetylase, can deacetylate and thereby inhibit the p65 subunit of NF-κB, leading to reduced inflammation.[15]

In-vitro studies have shown that pterostilbene can be more effective than this compound in reducing the levels of pro-inflammatory cytokines.[15][17] Furthermore, pterostilbene has been demonstrated to be a more potent activator of SIRT1.[5][18]

ParameterThis compoundPterostilbeneReference
Inhibition of IL-6 (in THP-1 cells) EffectiveMore effective[15][17]
Inhibition of TNF-α (in THP-1 cells) EffectiveMore effective[15][17]
SIRT1 Activation ActivatorMore potent activator[5][18]
NF-κB Inhibition InhibitorMore potent inhibitor in some models[13][16]
Anticancer Properties

The anticancer effects of both compounds have been extensively studied, with evidence suggesting they can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent tumor formation.[10][19][20] Comparative studies on colon and breast cancer cell lines have indicated that pterostilbene exhibits more potent inhibitory effects at lower concentrations.[10][19][21] This is often attributed to its higher intracellular accumulation.[10] For instance, in human colon cancer cells, the IC50 values for pterostilbene were found to be 2 to 5-fold lower than those of this compound.[10][19]

Cancer Cell LineThis compound IC50 (µM)Pterostilbene IC50 (µM)Reference
HT29 (Colon) ~65~15[19]
HCT116 (Colon) ~25~12[19]
Caco-2 (Colon) >100~75[19]
SK-BR-3 (Breast) Similar to PterostilbeneSignificantly more cytotoxic[21]

Signaling Pathways

The bioactivities of this compound and pterostilbene are mediated through their interaction with various cellular signaling pathways. Below are graphical representations of some of the key pathways they modulate.

SIRT1_Activation_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Pterostilbene Pterostilbene (More Potent) Pterostilbene->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates (Activates) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Apoptosis Apoptosis p53->Apoptosis StressResistance Stress Resistance FOXO->StressResistance MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis Inflammation Inflammation NFkB->Inflammation

Figure 1: SIRT1 Activation Pathway by this compound and Pterostilbene.

Nrf2_Activation_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Pterostilbene Pterostilbene (More Potent) Pterostilbene->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GR) ARE->AntioxidantEnzymes Induces Expression

Figure 2: Nrf2-Mediated Antioxidant Pathway Activation.

NFkB_Inhibition_Pathway cluster_0 Cytoplasm InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->InflammatoryGenes Activates Transcription This compound This compound This compound->IKK Inhibits Pterostilbene Pterostilbene Pterostilbene->IKK Inhibits

References

Resveratrol's Anticancer Promise: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of human clinical data on the anticancer effects of resveratrol (B1683913), offering a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies, both in vitro and in vivo, have extensively demonstrated its ability to interfere with all three stages of carcinogenesis—initiation, promotion, and progression.[3][4][5] These studies suggest that this compound's mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways that control cell growth, apoptosis, inflammation, and metastasis.[3][4][6] However, the translation of these promising preclinical findings into effective clinical applications in humans remains a subject of ongoing investigation. This guide provides a comprehensive comparison of the existing human studies on the anticancer effects of this compound, presenting quantitative data, experimental protocols, and a visual representation of the key signaling pathways involved.

Human Clinical Trials: A Quantitative Overview

A number of clinical trials have been conducted to evaluate the safety, pharmacokinetics, and anticancer efficacy of this compound in humans. These studies have explored a wide range of dosages and have been conducted in various cancer types, with a notable focus on colorectal cancer. The following tables summarize the key quantitative data from these trials.

Colorectal Cancer Studies
Study Participants This compound Formulation & Dosage Duration Key Outcomes References
Colorectal cancer patients (n=20)This compound (0.5g or 1g/day)8 daysReduction in tumor cell proliferation (Ki-67) by 5%.[6][6]
Colorectal cancer patients with hepatic metastasis (n=6)Micronized this compound (SRT501, 5g/day)14 daysIncreased apoptosis in malignant hepatic tissue (39% increase in cleaved caspase-3).[6][6]
Colorectal cancer patients (n=8)Grape powder (80 or 120 g/day ) or this compound (20 or 80 mg/day)2 weeksInhibition of Wnt target gene expression in normal colonic mucosa.[6][6]
Other Cancer and Pharmacokinetic Studies
Study Participants This compound Formulation & Dosage Duration Key Outcomes References
Healthy volunteers (n=44)This compound (0.5, 1.0, 2.5, or 5.0 g/day )29 daysDoses up to 1.0 g/day were well-tolerated. Higher doses led to gastrointestinal symptoms.[7][7]
Multiple myeloma patients (n=24)Micronized this compound (SRT501, 5g/day)Up to 12 cycles (21-day cycles)Unacceptable safety profile with minimal efficacy.[6][6]
Healthy volunteers (n=40)Single oral dose of this compound (0.5, 1, 2.5, and 5 g)Single doseThis compound is rapidly absorbed but has low bioavailability due to extensive metabolism.[8][9][8][9]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, understanding the methodologies employed in these studies is crucial. Below are detailed protocols for key experiments cited in the human clinical trials.

Immunohistochemical Analysis of Ki-67

Objective: To assess the effect of this compound on tumor cell proliferation.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded colorectal tissue samples (both cancerous and normal mucosa) were sectioned at 4 µm.

  • Antigen Retrieval: Sections were deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Immunostaining:

    • Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.

    • Sections were incubated with a primary antibody against Ki-67.

    • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was applied.

    • The signal was visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

    • Sections were counterstained with hematoxylin.

  • Quantification: The percentage of Ki-67-positive cells was determined by counting at least 1,000 epithelial cells in well-oriented crypts.

Analysis of Apoptosis by Cleaved Caspase-3 Staining

Objective: To measure the induction of apoptosis in cancer tissue following this compound treatment.

Methodology:

  • Tissue Preparation: Similar to the Ki-67 protocol, formalin-fixed, paraffin-embedded hepatic tissue from colorectal cancer metastases was used.

  • Immunohistochemistry: The staining procedure followed the same steps as for Ki-67, but with a primary antibody specific for cleaved caspase-3.

  • Image Analysis: The extent of apoptosis was quantified by measuring the area of positive staining for cleaved caspase-3 in relation to the total tissue area, often using digital image analysis software.

Key Signaling Pathways Modulated by this compound

This compound's anticancer effects are attributed to its ability to modulate multiple intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways implicated in human studies.

Resveratrol_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induced apoptosis.

Resveratrol_Wnt_Pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits nuclear translocation Wnt Wnt Wnt->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: this compound interferes with the Wnt/β-catenin signaling pathway, a critical driver in many cancers.

Experimental Workflow: A Representative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound in colorectal cancer patients.

Clinical_Trial_Workflow Start Patient Recruitment (Colorectal Cancer Diagnosis) InformedConsent Informed Consent Start->InformedConsent Randomization Randomization InformedConsent->Randomization ResveratrolGroup This compound Treatment Group Randomization->ResveratrolGroup Arm 1 PlaceboGroup Placebo Group Randomization->PlaceboGroup Arm 2 Treatment Treatment Period (e.g., 8-14 days) ResveratrolGroup->Treatment PlaceboGroup->Treatment Surgery Surgical Resection of Tumor Treatment->Surgery TissueCollection Tissue and Blood Sample Collection Surgery->TissueCollection Analysis Biomarker Analysis (Ki-67, Caspase-3, etc.) TissueCollection->Analysis DataAnalysis Statistical Analysis Analysis->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: A generalized workflow for a placebo-controlled clinical trial of this compound in cancer patients.

Discussion and Future Directions

The human studies conducted to date provide some evidence for the potential of this compound as a chemopreventive agent, particularly in colorectal cancer. The observed reduction in cell proliferation and induction of apoptosis in tumor tissues are encouraging findings.[6] However, several challenges and limitations need to be addressed.

The primary obstacle is the low bioavailability of this compound.[2][9] Following oral administration, it is rapidly metabolized, leading to low plasma concentrations of the parent compound.[9] While metabolites are found in higher concentrations, their biological activity is not fully elucidated.[10] This raises questions about whether sufficient concentrations of active compounds can reach target tissues to exert a therapeutic effect.

Furthermore, the clinical trial data is still limited. Many studies have small sample sizes and are of short duration. The high-dose study in multiple myeloma patients highlighted potential safety concerns, indicating that the therapeutic window for this compound might be narrow.[6]

Future research should focus on several key areas:

  • Improving Bioavailability: The development of novel formulations, such as micronized this compound or nanoparticle-based delivery systems, could enhance its bioavailability.[6]

  • Long-term Efficacy and Safety: Larger, long-term, randomized controlled trials are needed to definitively establish the efficacy and safety of this compound for cancer prevention and treatment.

  • Combination Therapies: Investigating this compound in combination with standard chemotherapeutic agents may reveal synergistic effects and could potentially overcome drug resistance.[6][11]

  • Biomarker Discovery: Identifying reliable biomarkers of this compound's activity in humans will be crucial for monitoring treatment response and optimizing dosing.

References

Resveratrol vs. Quercetin: A Comparative Guide to Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent polyphenols, resveratrol (B1683913) and quercetin (B1663063). By examining their mechanisms of action, effects on key inflammatory mediators, and the experimental data supporting these findings, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug development.

Executive Summary

This compound and quercetin are naturally occurring polyphenolic compounds that have garnered significant attention for their potent anti-inflammatory activities. Both molecules modulate crucial inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes. While both compounds exhibit robust anti-inflammatory effects, in vitro studies suggest that quercetin may be equally or more effective than this compound in attenuating inflammation in certain cellular models, such as in primary human adipocytes. This guide will delve into the experimental evidence, providing quantitative data and detailed methodologies to facilitate a deeper understanding of their comparative efficacy.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and quercetin have been evaluated in numerous in vitro and in vivo studies. Below is a summary of quantitative data from key comparative experiments.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Chemokine Secretion
Cell TypeInflammatory StimulusCompoundConcentrationTarget Cytokine/Chemokine% Inhibition / EffectReference
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)Quercetin1 µMIL-6Significant decrease[1]
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)Quercetin5 µMIL-8Significant decrease[1]
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)Quercetin1 µMIP-10Significant decrease[1]
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)This compound10 µMIL-6Significant decrease[1]
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)This compound25 µMIL-8Significant decrease[1]
Human Ocular Surface Epithelial Cells (HCE)TNF-α (25 ng/mL)This compound0.5 µMIP-10Significant decrease[1]
Primary Human AdipocytesTNF-αQuercetinNot SpecifiedIL-6, IL-1β, IL-8, MCP-1Attenuated expression
Primary Human AdipocytesTNF-αThis compoundNot SpecifiedIL-6, IL-1β, IL-8, MCP-1Attenuated expression (to a lesser extent than quercetin)
Table 2: Effects on Inflammatory Enzymes and Signaling Pathways
TargetCell TypeCompoundEffectReference
COX-2 A549 Human Lung AdenocarcinomaQuercetinLittle effect on mRNA and protein expression, but strong inhibition of PGE2 biosynthesis[2]
COX-2 HT-29 and HCT116 Colon Cancer CellsThis compoundInhibited COX-2-mediated PGE2 production with an IC50 of 50-60 µM[3]
iNOS A549 Human Lung AdenocarcinomaQuercetinComplete inhibition of iNOS protein expression without affecting mRNA expression[2]
iNOS RAW 264.7 MacrophagesThis compoundSuppressed LPS-induced iNOS protein and mRNA expression[4]
NF-κB Activation Primary Human AdipocytesQuercetinDecreased TNF-α-induced NF-κB transcriptional activity
NF-κB Activation Primary Human AdipocytesThis compoundDid not decrease TNF-α-induced NF-κB transcriptional activity
ERK Phosphorylation Primary Human AdipocytesQuercetinAttenuated TNF-α-mediated phosphorylation
ERK Phosphorylation Primary Human AdipocytesThis compoundNo effect on TNF-α-mediated phosphorylation
JNK Phosphorylation Primary Human AdipocytesQuercetinAttenuated TNF-α-mediated phosphorylation
JNK Phosphorylation Primary Human AdipocytesThis compoundAttenuated TNF-α-mediated phosphorylation

Signaling Pathways in Inflammation: this compound and Quercetin Interventions

The anti-inflammatory actions of this compound and quercetin are largely attributed to their ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

Both this compound and quercetin have been shown to inhibit NF-κB activation. Quercetin achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation[5]. This compound has also been reported to suppress NF-κB signaling by inhibiting the activities of p65 and IκB kinase[6].

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha IKK IKK LPS/TNF-alpha->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) IkB_NFkB IκBα-NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA κB sites NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammation Transcription This compound This compound This compound->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and quercetin.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.

Quercetin has been shown to strongly reduce the activation of phosphorylated ERK and p38 MAP kinases[7]. In a comparative study, quercetin attenuated TNF-α-mediated phosphorylation of both ERK and JNK, whereas this compound only attenuated JNK phosphorylation.

MAPK_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha MEKK MEKKs LPS/TNF-alpha->MEKK MKK_ERK MEK1/2 MEKK->MKK_ERK MKK_JNK MKK4/7 MEKK->MKK_JNK MKK_p38 MKK3/6 MEKK->MKK_p38 ERK ERK1/2 MKK_ERK->ERK p JNK JNK MKK_JNK->JNK p p38 p38 MKK_p38->p38 p AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates Inflammation Pro-inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->JNK Inhibits Phosphorylation Quercetin Quercetin Quercetin->ERK Inhibits Phosphorylation Quercetin->JNK Inhibits Phosphorylation Quercetin->p38 Inhibits Phosphorylation

Caption: Differential inhibition of MAPK signaling by this compound and quercetin.

Experimental Protocols

This section outlines common methodologies used to assess the anti-inflammatory effects of this compound and quercetin in vitro.

Cell Culture and Inflammatory Challenge

A common experimental workflow involves culturing a relevant cell line, pre-treating with the compound of interest, and then inducing an inflammatory response.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Seeding Seed cells in plates Cell_Culture->Seeding Pretreatment Pre-treat with This compound or Quercetin (various concentrations) Seeding->Pretreatment Stimulation Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) Pretreatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells Stimulation->Lyse_Cells ELISA ELISA for Cytokines (e.g., TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot for Signaling Proteins (p-ERK, p-p65) Lyse_Cells->Western_Blot qPCR qPCR for Gene Expression Lyse_Cells->qPCR

Caption: A typical in vitro workflow for assessing anti-inflammatory effects.

Protocol Example: Assessment in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere[8].

  • Plating: Cells are seeded at a density of 2.5 x 10^5 cells/well in 24-well plates and allowed to adhere overnight[9].

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or quercetin and incubated for a specified time (e.g., 1-3 hours)[8].

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Cells are then incubated for a further period (e.g., 24 hours)[9].

  • Sample Collection:

    • Supernatant: The cell culture medium is collected to measure the secretion of inflammatory mediators.

    • Cell Lysate: The cells are washed with PBS and then lysed with a suitable buffer (e.g., RIPA buffer) to extract proteins for Western blot analysis or RNA for qPCR.

Quantification of Inflammatory Mediators

Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions[8].

    • Briefly, cell culture supernatants are added to wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a measurable colorimetric signal.

    • The absorbance is read using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis

  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

  • Procedure:

    • Protein concentration in cell lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-p65, IκBα) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both this compound and quercetin are potent anti-inflammatory agents that act by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. The available experimental data suggests that while both compounds are effective, quercetin may exhibit equal or, in some contexts, superior anti-inflammatory activity compared to this compound, particularly in its ability to inhibit NF-κB transcriptional activity and ERK phosphorylation. However, the relative efficacy can be cell-type and stimulus-dependent. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these important polyphenols in inflammatory diseases.

References

Resveratrol and Cognitive Function: A Cross-Study Comparison of Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of resveratrol's impact on cognitive performance, supported by experimental data from key clinical and preclinical studies.

This compound (B1683913), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential neuroprotective and cognitive-enhancing effects. Extensive research, spanning from preclinical animal models to human clinical trials, has investigated its efficacy in mitigating age-related cognitive decline and neurodegenerative diseases. This guide provides a comprehensive cross-study comparison of this compound's effects on cognitive function, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the underlying molecular pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Human Clinical Trials: A Comparative Overview

The effects of this compound on cognitive function in humans have been explored in various populations, including healthy older adults, post-menopausal women, and individuals with Alzheimer's disease. The results, while generally promising, show variability depending on the study population, dosage, and duration of intervention.

Table 1: Summary of Human Clinical Trials on this compound and Cognitive Function
Study Participants Dosage Duration Key Cognitive Outcomes Citation
Witte et al. (2014)Overweight older adults200 mg/day this compound with 320 mg quercetin (B1663063)26 weeksImproved memory performance (word retention); Increased hippocampal functional connectivity.[1]
Evans et al. (2017)Post-menopausal women75 mg trans-resveratrol twice daily14 weeksImproved verbal memory and overall cognitive performance; Enhanced cerebrovascular function.[2]
Huhn et al. (2018)Adults (meta-analysis)VariedVariedSignificant effect on delayed recognition; Inconsistent effects across other cognitive domains.[3][4][5]
Turner et al. (2015)Mild to moderate Alzheimer's disease500 mg to 1000 mg twice daily (dose escalation)52 weeksLess decline in Activities of Daily Living (ADCS-ADL); No significant effect on other cognitive measures; Reduced levels of Aβ40 in cerebrospinal fluid and plasma compared to placebo group's decline.[6]
Kennedy et al. (2010)Healthy young adultsSingle doses of 250 mg and 500 mg trans-resveratrolAcuteIncreased cerebral blood flow in a dose-dependent manner; No acute improvement in cognitive function.[7][8][9]
Baker et al. (2013)Sedentary, overweight older adults300 mg/day or 1000 mg/day90 daysImproved psychomotor speed at 1000 mg/day; No significant effect on other cognitive domains.[10]

Preclinical Studies in Animal Models: Insights into Mechanisms

Animal studies have been instrumental in elucidating the potential mechanisms through which this compound exerts its neuroprotective effects. These studies often utilize models of cognitive impairment, such as vascular dementia and age-related decline.

Table 2: Summary of Preclinical Studies on this compound and Cognitive Function
Study Animal Model Dosage Duration Key Findings Citation
Liu et al. (2019)Rats with vascular dementiaNot specified4 weeksImproved spatial learning and memory; Reduced oxidative stress (decreased MDA, increased SOD); Inhibited apoptosis (decreased Bax and caspase-3, increased Bcl-2).[11][12]
Zhao et al. (2013)Normally aged miceIntraventricular injection1 weekImproved long-term memory formation and hippocampal LTP; Effects mediated through the microRNA-CREB-BDNF pathway.[13]
Sun et al. (2015)Rats with chronic unpredictable mild stress20 mg/kgNot specifiedAttenuated deficits in emotional learning and spatial memory; Increased expression of BDNF and c-Fos in the hippocampus and amygdala.[14]
Porquet et al. (2014)Rats (aging process)10 mg/kg8 monthsImproved cognitive performance, particularly long-term memory; Attenuated cellular disorganization in the hippocampus.[15]

Experimental Protocols of Key Studies

A detailed understanding of the methodologies employed in these studies is crucial for interpreting and comparing their findings.

Witte et al. (2014): this compound in Overweight Older Adults
  • Study Design: A 26-week, randomized, double-blind, placebo-controlled trial.

  • Participants: Overweight older adults.

  • Intervention: Participants received either a placebo or 200 mg/day of this compound in a formulation containing 320 mg of quercetin to enhance bioavailability.[1]

  • Cognitive Assessment: Memory performance was a key outcome, with a focus on word retention.

  • Neuroimaging: Resting-state functional magnetic resonance imaging (fMRI) was used to assess hippocampal functional connectivity.[1]

Evans et al. (2017): this compound in Post-Menopausal Women
  • Study Design: A 14-week, randomized, placebo-controlled intervention trial.

  • Participants: Post-menopausal women.

  • Intervention: Participants consumed either a placebo or 75 mg of trans-resveratrol twice daily.[2]

  • Cognitive Assessment: A battery of cognitive tasks was used to evaluate various domains, including verbal memory and overall cognitive performance.

  • Cerebrovascular Assessment: Cerebrovascular function was evaluated to assess blood flow and vasodilation.[2]

Liu et al. (2019): this compound in a Rat Model of Vascular Dementia
  • Animal Model: Vascular dementia was induced in rats through bilateral common carotid artery occlusion.

  • Intervention: Rats in the treatment group received daily intraperitoneal injections of this compound for 4 weeks.[11][12]

  • Cognitive Assessment: The Morris water maze test was used to evaluate spatial learning and memory.[11]

  • Biochemical Analysis: Levels of oxidative stress markers (MDA and SOD) and apoptosis-related proteins (Bax, Bcl-2, and caspase-3) in the hippocampus were measured using ELISA and western blotting.[11][12]

Key Signaling Pathways and Mechanisms of Action

This compound's cognitive benefits are believed to stem from its multifaceted molecular actions, including antioxidant, anti-inflammatory, and neurotrophic effects.[16] Several key signaling pathways have been identified as being modulated by this compound.

One of the primary mechanisms is the activation of Sirtuin 1 (SIRT1), a deacetylase involved in cellular stress responses and longevity.[16][17] SIRT1 activation by this compound can lead to the downregulation of pro-inflammatory factors and the enhancement of synaptic plasticity.[16]

Another critical pathway involves the Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity. This compound has been shown to upregulate the CREB/BDNF signaling pathway in the hippocampus.[16]

Furthermore, this compound's potent antioxidant properties help to counteract oxidative stress, a major contributor to neuronal damage and cognitive decline.[7][11] It achieves this by scavenging free radicals and upregulating endogenous antioxidant enzymes.[7] In the context of Alzheimer's disease, this compound has been shown to modulate the processing of amyloid-beta (Aβ) and tau proteins, and enhance the degradation of misfolded proteins.[16]

Resveratrol_Cognitive_Pathways cluster_this compound This compound cluster_cognitive Cognitive Outcomes Res This compound SIRT1 SIRT1 Res->SIRT1 Antioxidant Antioxidant Res->Antioxidant AntiInflammatory AntiInflammatory Res->AntiInflammatory BDNF BDNF Res->BDNF Cognition Improved Cognitive Function Synaptic Synaptic SIRT1->Synaptic Neuroprotection Neuroprotection SIRT1->Neuroprotection ReducedOxidativeStress ReducedOxidativeStress Antioxidant->ReducedOxidativeStress ReducedInflammation ReducedInflammation AntiInflammatory->ReducedInflammation BDNF->Synaptic Synaptic->Cognition Neuroprotection->Cognition ReducedOxidativeStress->Neuroprotection ReducedInflammation->Neuroprotection

Experimental Workflow for a Typical Human Clinical Trial

The design and execution of a randomized controlled trial (RCT) to assess the cognitive effects of this compound follow a standardized workflow to ensure scientific rigor and validity of the results.

Experimental_Workflow Recruitment Participant Recruitment (e.g., older adults) Screening Screening & Baseline Assessment (Cognitive & Health) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Group (this compound) Randomization->Intervention Placebo Placebo Group (Control) Randomization->Placebo FollowUp Follow-up Assessments (e.g., 12, 26 weeks) Intervention->FollowUp Placebo->FollowUp DataAnalysis Data Analysis (Statistical Comparison) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Conclusion

The collective evidence from both human and animal studies suggests that this compound holds promise as a therapeutic agent for improving and preserving cognitive function. Its ability to modulate multiple signaling pathways associated with neuroprotection, synaptic plasticity, and inflammation underscores its potential. However, the existing clinical data, while encouraging, is not entirely consistent, highlighting the need for further large-scale, long-term studies to establish optimal dosages, treatment durations, and target populations. The variability in outcomes may also be attributed to differences in the bioavailability of this compound formulations used across studies.[7] Future research should focus on addressing these factors to fully elucidate the therapeutic potential of this compound in the context of cognitive health.

References

Synthetic Resveratrol Analogs: A Leap Forward in Efficacy and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Natural resveratrol (B1683913), a polyphenol found in grapes and other plants, has long been lauded for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical application has been hampered by poor bioavailability and rapid metabolism. To overcome these limitations, researchers have developed a plethora of synthetic this compound analogs, modifying its chemical structure to enhance its therapeutic efficacy. This guide provides a comparative analysis of the performance of these synthetic analogs against natural this compound, supported by experimental data, detailed protocols, and pathway visualizations.

The quest to improve upon nature has led to the synthesis of numerous this compound derivatives with altered pharmacokinetic and pharmacodynamic profiles.[1][2] Structural modifications, such as the addition or alteration of hydroxyl, methoxy, and halogen groups, have yielded compounds with significantly improved biological activity.[3][4] These modifications can lead to increased water solubility, faster absorption, greater metabolic stability, and ultimately, enhanced therapeutic potential.[4]

Comparative Efficacy: Insights from In Vitro Studies

A substantial body of research has demonstrated the superior potency of synthetic this compound analogs across various therapeutic areas, including cancer, inflammation, and neuroprotection.

Anticancer Activity

Numerous studies have highlighted the enhanced anticancer effects of synthetic analogs compared to natural this compound. For instance, certain methoxylated and naphthalene-based analogs have shown significantly greater antiproliferative activity in human cancer cell lines.[5] One notable example is a synthetic analog, RE-1, which displayed more potent inhibitory activities against Vascular Endothelial Growth Factor (VEGF), a key mediator in angiogenesis, than its parent molecule, this compound.[6] The improved efficacy of these analogs is often attributed to their increased ability to induce apoptosis and arrest the cell cycle in cancer cells.[7]

Compound/AnalogCell LineIC50 (µM)Reference
Natural this compoundHuman Nasopharyngeal Epidermoid Tumor (KB)-[5]
Synthetic Analog (Compound 6)Human Nasopharyngeal Epidermoid Tumor (KB)3.9[5]
Natural this compoundCNE-1 and CNE-252.28 ± 4.90[5]
Synthetic Analog (15a)CNE-1 and CNE-23.45 ± 0.82[5]
Natural this compoundHaCaT85.23 ± 29.17[5]
Synthetic Analog (3,5-dimethoxy-4-methylthio-trans-stilbene)HaCaT25.38 ± 13.87[5]
Natural this compoundHepG2-[7]
Synthetic Analog (Compound r)HepG27.49[7]
Natural this compoundA549-[7]
Synthetic Analog (Compound r)A5493.77[7]
Natural this compoundHeLa-[7]
Synthetic Analog (Compound r)HeLa4.79[7]

Table 1: Comparative Anticancer Activity (IC50) of Natural this compound and Synthetic Analogs. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater potency.

Antioxidant and Anti-inflammatory Activity

The antioxidant capacity of this compound is a key mechanism underlying its beneficial effects. Synthetic modifications have led to analogs with even greater free-radical scavenging abilities. For example, molecules bearing ortho-dihydroxyl or 4-hydroxy-3-methoxyl groups exhibit significantly higher antioxidant activity than this compound.[8] Furthermore, a triple-bond this compound analog, 3, 4, 5-trihydroxy-diphenylacetylene, has been shown to possess better anti-inflammatory properties than its natural counterpart.[5] Studies on π-extended this compound analogues have also demonstrated superior antioxidant activity in ABTS assays.[9]

Compound/AnalogAssayIC50 (µM)Reference
Natural this compoundABTS Radical Scavenging4.88 ± 0.35[9]
Synthetic Analog (Compound 2)ABTS Radical Scavenging3.14 ± 0.445[9]
Synthetic Analog (Compound 5)ABTS Radical Scavenging2.81 ± 0.034[9]

Table 2: Comparative Antioxidant Activity of Natural this compound and Synthetic Analogs. IC50 values represent the concentration required for 50% scavenging of ABTS radicals.

Enhancing Bioavailability: A Key Advantage of Synthetic Analogs

A major drawback of natural this compound is its low bioavailability due to rapid metabolism in the body.[2][10] Synthetic analogs have been specifically designed to overcome this limitation. For instance, pterostilbene, a natural methoxylated analog, exhibits greater bioavailability due to its increased lipophilicity.[11] This enhanced bioavailability often translates to more potent in vivo effects.[12] The introduction of heteroarenes into the this compound structure is another effective strategy to improve both biological activity and bioavailability.[1]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of natural this compound and its synthetic analogs on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of natural this compound and its synthetic analogs for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

ABTS Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of natural this compound and its synthetic analogs.

Methodology:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: Various concentrations of natural this compound and its synthetic analogs are prepared in a suitable solvent.

  • Reaction Mixture: For the assay, 10 µL of the sample is mixed with 190 µL of the ABTS•+ solution in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 6 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value, representing the concentration that causes 50% inhibition, is determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

G cluster_0 VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes This compound This compound / Synthetic Analogs This compound->VEGFR Inhibits

Caption: Inhibition of the VEGF signaling pathway by this compound and its synthetic analogs.

G cluster_1 Anticancer Drug Screening Workflow Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treat Treat with this compound and Analogs Culture->Treat Assay Perform MTT Assay Treat->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End: Identify Potent Analogs Analyze->End

Caption: A typical experimental workflow for screening the anticancer activity of this compound analogs.

References

Resveratrol and Caloric Restriction: A Comparative Analysis of Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms reveals significant overlap and key distinctions in the transcriptional landscapes shaped by resveratrol (B1683913) and caloric restriction, offering insights for therapeutic development.

For decades, caloric restriction (CR) has been the most robust and reproducible intervention to extend lifespan and improve health in a variety of organisms. However, the practical difficulty of long-term adherence to a CR diet has fueled the search for "CR mimetics"—compounds that can replicate the physiological benefits of CR without reducing food intake. This compound, a naturally occurring polyphenol found in grapes and other plants, has emerged as a prominent candidate. This guide provides a comprehensive comparison of the effects of this compound and caloric restriction on gene expression, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these two interventions.

Overlapping Transcriptional Signatures

Numerous studies have demonstrated a remarkable overlap in the gene expression patterns induced by this compound and caloric restriction.[1][2] Microarray analyses of various tissues from mice, including the heart, skeletal muscle, and brain, have revealed that a significant number of genes are regulated in the same direction by both interventions.[1][2] This convergence of transcriptional profiles suggests that this compound and CR may act through common molecular pathways to exert their beneficial effects.

One key study reported that in the heart, 99.7% of the genes significantly altered by both CR and this compound showed changes in the same direction.[2] Similar high degrees of overlap were observed in skeletal muscle (100%) and the brain (99.6%).[2] These findings strongly support the hypothesis that this compound can mimic many of the transcriptional aspects of caloric restriction.

Key Signaling Pathways: SIRT1, AMPK, and PGC-1α

The striking similarities in gene expression between this compound and caloric restriction can be attributed to their shared influence on key signaling pathways that regulate metabolism, stress resistance, and longevity. The most prominent among these are the SIRT1, AMPK, and PGC-1α pathways.

SIRT1 (Sirtuin 1): SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in the cellular response to nutrient availability.[3][4] Both caloric restriction and this compound are known to activate SIRT1.[3][4] CR is thought to increase SIRT1 activity by elevating cellular NAD+ levels.[3] this compound was initially identified as a direct activator of SIRT1, although more recent evidence suggests it may also act indirectly.[5] Activated SIRT1 deacetylates a wide range of proteins, including transcription factors and coactivators, leading to widespread changes in gene expression.

AMPK (AMP-activated protein kinase): AMPK acts as a cellular energy sensor, becoming activated when the AMP:ATP ratio rises, a state indicative of low energy.[5] Both caloric restriction and this compound have been shown to activate AMPK.[5] CR activates AMPK by reducing cellular energy levels.[5] this compound can also activate AMPK, potentially through various mechanisms including direct interaction or by indirectly affecting cellular energy status.[5] Once activated, AMPK phosphorylates numerous downstream targets, leading to the inhibition of anabolic processes and the activation of catabolic pathways to restore energy balance.

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): PGC-1α is a master regulator of mitochondrial biogenesis and function.[6][7][8] Both SIRT1 and AMPK can activate PGC-1α. SIRT1 deacetylates and activates PGC-1α, while AMPK can phosphorylate and activate it.[9][10] The activation of PGC-1α leads to the increased expression of genes involved in mitochondrial respiration and the formation of new mitochondria, enhancing cellular energy production and reducing oxidative stress.[6][7][8]

Quantitative Comparison of Gene Expression Changes

The following tables summarize the quantitative data from key studies comparing the effects of this compound and caloric restriction on gene expression in mouse tissues.

Table 1: Overlap of Differentially Expressed Genes in Mouse Heart, Skeletal Muscle, and Brain

TissueTotal Genes Altered by Both InterventionsPercentage of Genes with Same Directional ChangeReference
Heart74799.7%[2]
Skeletal Muscle1164100%[2]
Brain (Neocortex)113499.6%[2]

Table 2: Comparison of the Effects on Key Signaling Pathways in Mouse Tissues

Pathway/MoleculeCaloric RestrictionThis compoundCommon Downstream EffectsReferences
SIRT1 Activation (Increased NAD+)Activation (Direct/Indirect)Deacetylation of PGC-1α, FOXO transcription factors[3][4]
AMPK Activation (Increased AMP:ATP ratio)ActivationPhosphorylation of PGC-1α, Inhibition of mTOR[5]
PGC-1α Upregulation and ActivationUpregulation and ActivationIncreased mitochondrial biogenesis, Enhanced oxidative phosphorylation[6][7][8][9][10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the findings of these comparative studies. Below are summaries of the typical experimental protocols employed.

Animal Models and Diets:

  • Animals: Male C57BL/6 mice are commonly used.

  • Age: Studies often initiate treatment in middle-aged mice (e.g., 12-14 months old) to investigate the effects on age-related changes.

  • Control Diet: A standard ad libitum diet.

  • Caloric Restriction (CR) Diet: Typically a 30-40% reduction in calorie intake compared to the control group, while maintaining essential nutrients.

  • This compound Diet: The control diet supplemented with this compound. Dosages can vary, with some studies using a low dose (e.g., 4.9 mg/kg/day) to mimic achievable dietary intake in humans.[1][2]

Gene Expression Analysis:

  • Tissue Collection: Tissues such as the heart, skeletal muscle (e.g., gastrocnemius), and brain (e.g., neocortex) are harvested at the end of the study period.

  • RNA Isolation and Microarray Analysis: Total RNA is extracted from the tissues, and gene expression profiling is performed using microarrays (e.g., Affymetrix GeneChip Mouse Genome 430 2.0 Array).[11]

  • Data Analysis: Statistical methods are used to identify differentially expressed genes between the different diet groups. Pathway analysis tools are then employed to identify the biological pathways that are significantly affected.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the effects of this compound and caloric restriction.

Signaling_Pathways cluster_interventions Interventions cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Processes Caloric Restriction Caloric Restriction SIRT1 SIRT1 Caloric Restriction->SIRT1 Activates (↑NAD+) AMPK AMPK Caloric Restriction->AMPK Activates (↑AMP/ATP) This compound This compound This compound->SIRT1 Activates This compound->AMPK Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates & Activates Stress Resistance Stress Resistance SIRT1->Stress Resistance AMPK->PGC-1α Phosphorylates & Activates Improved Metabolic Function Improved Metabolic Function AMPK->Improved Metabolic Function Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis

Caption: Key signaling pathways activated by this compound and Caloric Restriction.

Experimental_Workflow cluster_diets Dietary Groups Animal Model\n(e.g., C57BL/6 Mice) Animal Model (e.g., C57BL/6 Mice) Dietary Intervention Dietary Intervention Animal Model\n(e.g., C57BL/6 Mice)->Dietary Intervention Control (Ad Libitum) Control (Ad Libitum) Dietary Intervention->Control (Ad Libitum) This compound Supplemented This compound Supplemented Dietary Intervention->this compound Supplemented Caloric Restriction) Caloric Restriction) Dietary Intervention->Caloric Restriction) Tissue Collection\n(Heart, Muscle, Brain) Tissue Collection (Heart, Muscle, Brain) Control (Ad Libitum)->Tissue Collection\n(Heart, Muscle, Brain) Caloric Restriction Caloric Restriction Caloric Restriction->Tissue Collection\n(Heart, Muscle, Brain) This compound Supplemented->Tissue Collection\n(Heart, Muscle, Brain) RNA Isolation RNA Isolation Tissue Collection\n(Heart, Muscle, Brain)->RNA Isolation Microarray Analysis Microarray Analysis RNA Isolation->Microarray Analysis Data Analysis\n(Differentially Expressed Genes) Data Analysis (Differentially Expressed Genes) Microarray Analysis->Data Analysis\n(Differentially Expressed Genes) Pathway Analysis Pathway Analysis Data Analysis\n(Differentially Expressed Genes)->Pathway Analysis Comparison of\nGene Expression Profiles Comparison of Gene Expression Profiles Pathway Analysis->Comparison of\nGene Expression Profiles

Caption: Typical experimental workflow for comparative gene expression analysis.

Distinctions and Considerations

While the overlap in gene expression is substantial, it is important to note that this compound does not perfectly mimic all aspects of caloric restriction. For instance, some studies have shown that while CR consistently leads to weight loss, this compound does not always produce the same effect.[1][2] Furthermore, the effects of this compound can be dose-dependent and may vary between different tissues and animal models.

It is also worth noting that while both interventions impact pathways related to mitochondrial biogenesis, the specific downstream targets and the magnitude of their regulation may differ. For example, one study found that a low dose of this compound did not significantly increase the expression of PGC-1α or its direct transcriptional targets, despite mimicking many other aspects of CR's transcriptional profile.[1] This suggests that this compound may engage additional or alternative mechanisms to exert its effects.

Conclusion

The available evidence strongly indicates that this compound acts as a potent caloric restriction mimetic at the level of gene expression, largely through the activation of the conserved SIRT1 and AMPK signaling pathways. The significant overlap in their transcriptional signatures provides a molecular basis for the similar physiological benefits observed with both interventions. However, the existence of distinct effects underscores the complexity of their mechanisms of action. For researchers and drug development professionals, these findings highlight the potential of this compound and other SIRT1/AMPK activators as therapeutic agents for age-related diseases. Further research is warranted to fully elucidate the nuances of their respective impacts on the transcriptome and to optimize their therapeutic application.

References

Validating Biomarkers for Resveratrol's Biological Activity in Humans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to validate the biological activity of resveratrol (B1683913) in human subjects. It is designed to assist researchers and drug development professionals in selecting appropriate biomarkers for clinical studies, understanding their underlying mechanisms, and employing standardized analytical methods. The information presented is based on a systematic review of clinical trial data and established experimental protocols.

Key Biological Activities and Associated Biomarkers

This compound, a naturally occurring polyphenol, exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and metabolic-regulating properties. The validation of these activities in humans relies on the measurement of specific biomarkers. This guide categorizes these biomarkers based on the biological process they represent.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound has been shown to modulate inflammatory pathways, and its efficacy can be monitored by measuring key inflammatory markers.

Table 1: Comparison of Inflammatory Biomarkers Modulated by this compound

BiomarkerTypical Effect of this compoundDosage Range in Clinical TrialsDuration of InterventionKey Findings from Meta-Analyses
Tumor Necrosis Factor-alpha (TNF-α) Significant Reduction8.1 mg/day - 800 mg/day1 - 12 monthsA meta-analysis of 17 randomized controlled trials (RCTs) showed a significant reduction in TNF-α levels (Weighted Mean Difference [WMD]: -0.44 pg/ml).[1][2] Another meta-analysis of 24 RCTs also found a significant decrease in TNF-α concentrations.[3]
C-Reactive Protein (CRP) Significant Reduction8.1 mg/day - 500 mg/day28 - 360 daysA meta-analysis of 17 RCTs demonstrated a significant reduction in high-sensitivity CRP (hs-CRP) levels (WMD: -0.27 mg/l).[1][2] A separate meta-analysis of 24 RCTs also reported a significant decrease in CRP.[3]
Interleukin-6 (IL-6) Inconsistent/No Significant Change8.1 mg/day - 500 mg/day28 - 360 daysMeta-analyses have shown that this compound supplementation does not have a significant effect on IL-6 levels.[1][3][4]
Interleukin-1 beta (IL-1β) ReductionNot consistently reported in meta-analysesNot consistently reported in meta-analysesOne pilot clinical trial in patients with knee osteoarthritis reported significantly lower levels of IL-1β after this compound administration as an adjuvant.[5]
Antioxidant Activity

This compound's antioxidant properties are crucial to its protective effects against cellular damage. These effects can be quantified by measuring markers of oxidative stress and the activity of antioxidant enzymes.

Table 2: Comparison of Oxidative Stress Biomarkers Modulated by this compound

BiomarkerTypical Effect of this compoundDosage Range in Clinical TrialsDuration of InterventionKey Findings from Meta-Analyses
Glutathione Peroxidase (GPx) Significant IncreaseNot specified in meta-analysisNot specified in meta-analysisA meta-analysis of 16 clinical trials found that this compound supplementation significantly increased GPx serum levels (WMD: 18.61 U/g Hb).[6]
Superoxide Dismutase (SOD) No Significant ChangeNot specified in meta-analysisNot specified in meta-analysisA meta-analysis of 16 clinical trials showed no significant effect of this compound on SOD concentrations.[6]
Malondialdehyde (MDA) No Significant ChangeNot specified in meta-analysisNot specified in meta-analysisA meta-analysis of 16 clinical trials indicated no significant effect of this compound on MDA serum levels.[6]
Total Antioxidant Capacity (TAC) No Significant ChangeNot specified in meta-analysisNot specified in meta-analysisA meta-analysis of 16 clinical trials found no significant effect of this compound on TAC.[6]
Metabolic Regulation

This compound has been investigated for its potential to improve metabolic health, particularly in individuals with metabolic syndrome and related disorders.

Table 3: Comparison of Metabolic Biomarkers Modulated by this compound

BiomarkerTypical Effect of this compoundDosage Range in Clinical TrialsDuration of InterventionKey Findings
Insulin (B600854) Sensitivity Moderate Improvement150 mg/day30 daysA clinical trial with 11 obese men showed significant improvements in insulin sensitivity.[7] However, another trial with 24 obese men did not find a significant effect.[7]
Fasting Glucose No Significant Change1.5 g/day 4 weeksA randomized, placebo-controlled trial in 24 obese men showed no change in fasting glucose.[7]
HbA1c No Significant Change1.5 g/day 4 weeksA randomized, placebo-controlled trial in 24 obese men showed no significant effect on HbA1c levels.[7]
Triglycerides No Significant Change1.5 g/day 4 weeksA randomized, placebo-controlled trial in 24 obese men observed no changes in triglycerides.[7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting biomarker data and elucidating the mechanism of action.

cluster_0 This compound's Core Mechanisms cluster_1 Anti-inflammatory Pathway cluster_2 Antioxidant & Metabolic Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates AMPK AMPK This compound->AMPK Activates IKK IKK PGC1a PGC-1α NFkB NF-κB SIRT1->NFkB Inhibits (Deacetylation) SIRT1->PGC1a Activates AMPK->NFkB Inhibits AMPK->PGC1a Activates IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory_Cytokines Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) PGC1a->Antioxidant_Enzymes Increases Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Figure 1: this compound's core signaling pathways.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is essential for the validation of this compound's biological activity. This section provides detailed methodologies for key assays.

Quantification of Inflammatory Biomarkers

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α)

This protocol is a general guideline based on commercially available ELISA kits.[8][9][10][11][12]

  • Principle: A sandwich ELISA where a capture antibody specific for human TNF-α is pre-coated onto a 96-well plate. Standards and samples are added, and any TNF-α present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of bound TNF-α.

  • Sample Preparation:

    • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at 1000 x g. Collect the supernatant.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

    • Add 100 µL of standard or sample to each well. Incubate for 90 minutes at 37°C.

    • Aspirate and wash the wells 3 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells 3 times.

    • Add 100 µL of HRP-streptavidin conjugate (SABC) to each well. Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells 5 times.

    • Add 90 µL of TMB substrate to each well. Incubate for 10-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm immediately.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the TNF-α concentration in the samples.

b. Immunoturbidimetric Assay for C-Reactive Protein (CRP)

This is a common automated method for CRP measurement.[13][14][15][16]

  • Principle: Latex particles coated with anti-human CRP antibodies are agglutinated by CRP present in the sample. The degree of turbidity caused by the agglutination is proportional to the CRP concentration and is measured photometrically.

  • Sample Preparation: Serum or plasma (EDTA or heparin) can be used. Samples with visible particulates should be centrifuged.

  • Assay Procedure (General Automated Analyzer Steps):

    • The sample is mixed with a buffer.

    • The latex reagent is added.

    • The mixture is incubated, and the change in absorbance is measured over time.

  • Data Analysis: The CRP concentration is calculated by the instrument's software based on a calibration curve generated from known standards.

Analysis of this compound and its Metabolites

a. High-Performance Liquid Chromatography (HPLC) for this compound in Human Plasma

This protocol is based on established methods for quantifying trans-resveratrol in biological samples.[17][18][19][20][21]

  • Principle: Reversed-phase HPLC separates this compound from other plasma components based on its hydrophobicity. The concentration is determined by UV detection.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., caffeine).

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 306 nm.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. The concentration of this compound in the plasma samples is then determined from this curve.

cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis start Human Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 extract Liquid-Liquid Extraction centrifuge1->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (306 nm) separation->detection quantification Quantification (vs. Standard Curve) detection->quantification

Figure 2: Workflow for HPLC analysis of this compound.

Conclusion

The validation of this compound's biological activity in humans requires a multi-faceted approach that includes the careful selection and measurement of relevant biomarkers. For assessing anti-inflammatory effects, TNF-α and CRP are reliable indicators that consistently show a reduction with this compound supplementation. The impact on oxidative stress is most evident through increased GPx activity. While the effects on metabolic markers are less consistent, they remain an important area of investigation. The signaling pathways involving SIRT1 and AMPK are central to this compound's mechanism of action and provide a framework for understanding its diverse biological effects. Adherence to standardized and validated experimental protocols is paramount for generating high-quality, reproducible data in clinical trials of this compound. This guide provides a foundation for researchers to design robust studies and contribute to a clearer understanding of the therapeutic potential of this promising natural compound.

References

Comparative study of Resveratrol's effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the differential effects of resveratrol (B1683913) on various cancer cell lines, including breast, prostate, lung, colon, and leukemia. This guide synthesizes key experimental findings on its anti-proliferative, pro-apoptotic, and cell cycle-disrupting activities, supported by detailed methodologies and pathway visualizations.

This compound, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various cancers.[1][2] Its multifaceted mechanism of action involves the modulation of numerous signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. This guide provides a comparative overview of this compound's effects across different cancer cell lines, presenting key quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Efficacy of this compound Across Cancer Cell Lines

The sensitivity of cancer cells to this compound varies significantly depending on the cell type and the specific molecular characteristics of the cancer. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
Breast Cancer MCF-751.1824[3]
4T193Not Specified[4]
MDA-MB-23114424[5]
Colon Cancer HCT11617024[6]
Caco-212024[6]
SW480~70-150Not Specified[7]
Prostate Cancer C4-2B4748[8]
DU1453548[8]
Hepatocellular Carcinoma HepG257.424[3]
Leukemia HL60~70-150Not Specified[7]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of apoptosis and disruption of the normal cell cycle progression in cancer cells.

Apoptosis Induction

This compound has been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] In breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2), this compound treatment leads to an elevation of pro-apoptotic proteins such as caspases-3, -8, and -9, as well as Bax, p53, and p21, while reducing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] Similarly, in prostate cancer cells (C4-2B and DU145), a combination of this compound and docetaxel (B913) upregulates pro-apoptotic genes (BAX, BID, BAK) and downregulates anti-apoptotic genes (MCL-1, BCL-2, BCL-XL).[8] In colon cancer, this compound can induce apoptosis by increasing reactive oxygen species (ROS), which in turn activates the mitochondrial pathway.[10]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Different Cancer Cell Lines
Cancer TypeCell LineEffect on ApoptosisCell Cycle Arrest PhaseReference
Breast Cancer 4T1Increased apoptosis over 48hG2/M phase arrest[4]
Lung Cancer A549Morphological changes indicative of apoptosisG0/G1 phase arrest[11][12]
Colon Cancer DLD1 & HCT15Induction of apoptosisG1 phase arrest[13]
Leukemia VariousInduction of apoptosisS-phase or G1/S phase arrest[2][14]
Prostate Cancer C4-2BPromotes apoptosisG0/G1 and G2/M phase arrest[8]
DU145Promotes apoptosisG2/M phase arrest[8]
Cell Cycle Arrest

This compound can halt the progression of the cell cycle at various phases, preventing cancer cells from dividing and proliferating. In the A549 lung cancer cell line, this compound induces cell cycle arrest at the G0/G1 phase by downregulating cyclin D1, CDK4, and CDK6, and upregulating the CDK inhibitors p21 and p27.[11][12] In several other cancer cell lines, including SW480 colon cancer and HL60 leukemia, treatment with this compound leads to an arrest in the S phase of the cell cycle.[7] For prostate cancer cells, this compound, particularly in combination with docetaxel, can cause cell cycle arrest at both the G0/G1 and G2/M phases by modulating key regulatory molecules like p53, p21, and various cyclins and CDKs.[8]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated by its ability to interfere with multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in many cancers.[15] this compound has been shown to inhibit this pathway in various cancer cells, including prostate and breast cancer.[9][16] By inhibiting Akt phosphorylation, this compound can trigger apoptosis.[9]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

AKT/STAT3 Pathway in Colon Cancer

In colon cancer cells, this compound has been shown to target the AKT/STAT3 signaling pathway.[13] It directly binds to and inhibits AKT1 and AKT2, leading to reduced cell proliferation and induction of apoptosis.[13] This inhibition also leads to a decrease in the expression of proteins involved in cell cycle progression and survival, such as cyclin D1, cyclin E2, and BCL2, and an increase in pro-apoptotic proteins like BAX and p53.[13]

AKT_STAT3_Pathway This compound This compound AKT AKT1/2 This compound->AKT STAT3 STAT3 AKT->STAT3 Apoptosis Apoptosis AKT->Apoptosis Cell_Cycle Cyclin D1, Cyclin E2 STAT3->Cell_Cycle Apoptosis_Proteins BCL2 STAT3->Apoptosis_Proteins Proliferation Cell Proliferation Cell_Cycle->Proliferation Apoptosis_Proteins->Proliferation

Figure 2: this compound's targeting of the AKT/STAT3 pathway in colon cancer.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for different time periods (e.g., 24, 48, 72 hours).[11] A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specific duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: After treatment with this compound, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis cluster_data Data Interpretation Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Rate Quantification of Apoptosis Apoptosis->Apoptosis_Rate Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cycle_Distribution

Figure 3: General experimental workflow for studying this compound's effects.

References

Resveratrol and Metformin: A Preclinical Showdown in the Fight Against Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The global rise of diabetes mellitus has spurred intensive research into novel therapeutic strategies. Among the compounds under investigation, resveratrol (B1683913), a natural polyphenol, has garnered significant attention for its potential antidiabetic properties. This guide provides a comprehensive comparison of this compound and the first-line antidiabetic drug, metformin (B114582), in preclinical models of diabetes. Drawing upon experimental data, we delve into their mechanisms of action, efficacy in improving key diabetic parameters, and the detailed methodologies employed in these pivotal studies.

At a Glance: Key Preclinical Findings

ParameterThis compoundMetforminCombination (this compound + Metformin)
Animal Model db/db micedb/db micedb/db mice
Dosage 20 mg/kg/day150 mg/kg/day20 mg/kg/day + 150 mg/kg/day
Treatment Duration 5 weeks5 weeks5 weeks
Blood Glucose Reduction Significant reduction compared to diabetic controlSignificant reduction compared to diabetic controlShowed a more pronounced reduction compared to either monotherapy[1]
Triglyceride Reduction Significant reductionSignificant reductionResulted in a 57% reduction compared to the diabetic group, more effective than individual treatments[1]
Insulin (B600854) Sensitivity Improves insulin sensitivityImproves insulin sensitivityEnhanced improvement in insulin signaling in adipose tissue and muscle[1]
Oxidative Stress Demonstrates antioxidant effects by reducing markers like malondialdehyde (MDA) and increasing superoxide (B77818) dismutase (SOD) activityExhibits antioxidant propertiesSynergistic improvement in antioxidant enzyme levels[2]
Histopathology Protects pancreatic β-cells and ameliorates liver and kidney damageShows protective effects on pancreatic, hepatic, and renal tissuesEnhanced protective effects on organ histology[1]

Delving into the Mechanisms: A Tale of Two Pathways

Both this compound and metformin exert their beneficial effects through the activation of key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways. These pathways are central regulators of cellular energy metabolism and have profound implications for glucose and lipid homeostasis.

G cluster_0 Cellular Stress (e.g., High Glucose) cluster_1 Therapeutic Intervention cluster_2 Key Signaling Nodes cluster_3 Downstream Effects stress ↑ AMP/ATP Ratio ↑ NAD+ ampk AMPK Activation stress->ampk sirt1 SIRT1 Activation stress->sirt1 This compound This compound This compound->ampk This compound->sirt1 Directly & Indirectly metformin Metformin metformin->ampk ampk->sirt1 Cross-talk gluconeogenesis ↓ Hepatic Gluconeogenesis ampk->gluconeogenesis glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) ampk->glucose_uptake fatty_acid_ox ↑ Fatty Acid Oxidation ampk->fatty_acid_ox sirt1->ampk Cross-talk mitochondrial_biogenesis ↑ Mitochondrial Biogenesis sirt1->mitochondrial_biogenesis inflammation ↓ Inflammation sirt1->inflammation oxidative_stress ↓ Oxidative Stress sirt1->oxidative_stress

Figure 1: Signaling pathways of this compound and Metformin.

Experimental Corner: A Guide to Key Methodologies

Reproducibility and standardization are the cornerstones of preclinical research. This section provides a detailed overview of the experimental protocols commonly used to evaluate the efficacy of antidiabetic compounds in rodent models.

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 In-Vivo Assessments cluster_3 Terminal Procedures & Ex-Vivo Analysis start Selection of Animal Model (e.g., db/db mice, STZ-induced) induction Induction of Diabetes (if not a genetic model) start->induction grouping Randomization into Treatment Groups: - Vehicle Control - this compound - Metformin - Combination induction->grouping treatment Daily Administration of Compounds (e.g., Oral Gavage for 5 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food & Water Intake treatment->monitoring tolerance_tests Glucose & Insulin Tolerance Tests (e.g., at week 4) treatment->tolerance_tests euthanasia Euthanasia & Sample Collection (Blood, Pancreas, Liver, Kidney) tolerance_tests->euthanasia biochemical Biochemical Analysis: - Glucose, Insulin, Triglycerides, HbA1c euthanasia->biochemical oxidative_stress_analysis Oxidative Stress Markers: - MDA, SOD euthanasia->oxidative_stress_analysis histology Histopathological & Immunohistochemical Analysis euthanasia->histology

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to ensuring a secure laboratory environment and maintaining environmental compliance. Resveratrol (B1683913), a widely studied natural phenol, requires careful handling and disposal due to its chemical properties. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound can cause serious eye irritation and may also lead to skin and respiratory irritation.[1][2] Therefore, all handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood to minimize dust and aerosol formation.[3][4]

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3][4]

Summary of Key Safety and Chemical Data

The following table summarizes essential data for the safe handling and disposal of this compound.

ParameterData
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Appearance White powder with a slight yellow cast
Solubility in Water 0.03 g/L
Incompatible Materials Strong oxidizing agents, strong acids/alkalis

Data sourced from multiple safety data sheets.[1][5][6]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting, designed to comply with general hazardous waste guidelines.[3]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams : this compound waste must be segregated into distinct categories:

    • Solid Waste : Includes unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves.[3]

    • Liquid Waste : Includes solutions containing this compound. It is advisable to separate halogenated and non-halogenated solvent wastes if applicable institutional policies require it.[7]

  • Select Appropriate Containers :

    • Use dependable, leak-proof containers compatible with the chemical nature of the waste.[7] For solid waste, a designated, properly labeled hazardous waste container is required.[3]

    • Whenever possible, leave chemicals in their original containers to ensure clear identification.[5][7] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[5]

    • Keep waste containers securely closed at all times, except when adding waste.[7]

Step 2: Labeling of Hazardous Waste
  • Immediate Labeling : As soon as the first piece of waste is added, immediately affix a hazardous waste tag to the container.[3]

  • Required Information : The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • The specific hazards associated with the chemical (e.g., "Eye Irritant," "Skin Irritant").[1][3]

    • The accumulation start date (the date the first waste is added).[3]

    • The name and contact information of the principal investigator or responsible laboratory personnel.[3]

Step 3: Storage of Waste On-Site
  • Designated Storage Area : Store the labeled hazardous waste containers in a designated, secure area that is under the control of laboratory personnel.

  • Prevent Incompatibilities : Ensure that containers of incompatible materials are physically separated to prevent accidental reactions.[7]

  • Await Pickup : Store the waste safely until it can be collected by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

Step 4: Prohibited Disposal Methods
  • Do Not Use Sanitary Sewers : this compound waste, in either solid or liquid form, must not be disposed of down the drain or in the sanitary sewer.[2][3]

  • No Regular Trash Disposal : Do not dispose of this compound or its contaminated containers in the regular trash.[2] This material and its container must be disposed of as hazardous waste.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_final Final Disposal Steps start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Powder, Contaminated Items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container label_reqs Ensure Label is Complete: - 'Hazardous Waste' - 'this compound' - Hazards - Date solid_container->label_reqs liquid_container->label_reqs storage Store in Designated Secure Area label_reqs->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.